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Core Science & Biosynthesis

Foundational

N-Cyclopentylazepane-1-sulfonamide Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary N-Cyclopentylazepane-1-sulfonamide is a highly specialized unsymmetrical sulfamide. It combines the privileged azepane (hexamethyleneimine) ring with a lipophilic cyclopentyl group, linked via a sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopentylazepane-1-sulfonamide is a highly specialized unsymmetrical sulfamide. It combines the privileged azepane (hexamethyleneimine) ring with a lipophilic cyclopentyl group, linked via a sulfonamide core. Azepane-based sulfonamides and sulfamides are critical pharmacophores in modern drug development, notably recognized for their exceptional potency as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors[1] and as regiospecific 5-HT6 receptor ligands[2].

Synthesizing unsymmetrical sulfamides presents a notorious chemical challenge: preventing the formation of symmetrical byproducts (e.g., 1,1'-sulfonyldiazepane or N,N'-dicyclopentylsulfamide) during the sequential addition of amines to a sulfonylating agent. This guide provides a self-validating, causality-driven framework for synthesizing N-cyclopentylazepane-1-sulfonamide using classical stepwise methods, modern micro-flow technologies, and Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry.

Strategic Retrosynthetic Analysis & Causality

The core challenge in unsymmetrical sulfamide synthesis lies in the thermodynamic and kinetic stability of the reactive intermediates.

The Azasulfene Problem: If cyclopentylamine (a primary amine) is reacted first with sulfuryl chloride (SO₂Cl₂), the resulting cyclopentylsulfamoyl chloride contains an acidic N-H proton. Under basic conditions, this proton is easily abstracted, leading to the rapid elimination of HCl and the formation of a highly reactive azasulfene intermediate (R-N=SO₂). Azasulfenes react indiscriminately with any available nucleophile, leading to poor yields and symmetric byproducts.

The Causality-Driven Solution: To circumvent this, the sequence of amine addition must be strictly controlled. The secondary amine (azepane) must be introduced first. Azepane reacts with SO₂Cl₂ to form azepane-1-sulfonyl chloride. Because azepane is a secondary amine, the resulting sulfamoyl chloride lacks an N-H proton, rendering azasulfene formation impossible. This intermediate remains an exceptionally stable electrophile that selectively reacts with cyclopentylamine in the second step, ensuring high fidelity for the unsymmetrical target.

Retrosynthesis Target N-Cyclopentylazepane- 1-sulfonamide RouteA Route A: Classical Azepane + SO2Cl2 Target->RouteA Disconnection 1 RouteB Route B: SuFEx Azepane + SO2F2 Target->RouteB Disconnection 2 RouteC Route C: Micro-Flow ClSO3H + Amines Target->RouteC Disconnection 3

Retrosynthetic strategies for N-cyclopentylazepane-1-sulfonamide synthesis.

Experimental Methodologies

Protocol A: Classical Stepwise Synthesis via Sulfuryl Chloride

This protocol relies on the sequential addition of amines to sulfuryl chloride, leveraging the stability of the azepane-1-sulfonyl chloride intermediate.

Step 1: Synthesis of Azepane-1-sulfonyl chloride

  • Reactor Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Reagent Loading: Dissolve sulfuryl chloride (SO₂Cl₂, 1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Amine Addition: In a separate vial, prepare a solution of azepane (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the SO₂Cl₂ mixture over 30 minutes via a syringe pump. Causality: Slow addition at cryogenic temperatures prevents localized heating and over-reaction.

  • Maturation: Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude azepane-1-sulfonyl chloride is stable and can be used without further purification.

Step 2: Synthesis of N-Cyclopentylazepane-1-sulfonamide

  • Coupling: Dissolve the crude azepane-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Nucleophilic Addition: Add cyclopentylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. Add pyridine (2.0 eq) as the acid scavenger.

  • Heating: Heat the mixture to 60 °C for 12 hours. Causality: The lack of an N-H proton on the intermediate ensures no azasulfene side-reactions occur, allowing for thermal driving of the sterically hindered coupling.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure unsymmetrical sulfamide.

Mechanism Step1 Azepane (Secondary Amine) Intermediate Azepane-1-sulfonyl chloride (Stable Intermediate) Step1->Intermediate Nucleophilic Attack Reagent1 SO2Cl2, Et3N, -78°C Reagent1->Intermediate Sulfonyl Source Product N-Cyclopentylazepane- 1-sulfonamide Intermediate->Product Sulfonylation Azasulfene Azasulfene Pathway (Blocked) Intermediate->Azasulfene No N-H proton Reagent2 Cyclopentylamine, DMAP, Δ Reagent2->Product Amine Addition

Stepwise mechanistic workflow via stable azepane-1-sulfonyl chloride intermediate.

Protocol B: Continuous Micro-Flow Synthesis

Guided by recent advancements in flow chemistry, this approach utilizes chlorosulfonic acid (ClSO₃H) and micro-mixers to achieve rapid reaction times (≤90 s) and suppress symmetrical sulfite formation[3].

  • Flow Setup: Connect V-shape and T-shape micromixers to PTFE tubing immersed in a 20 °C water bath.

  • Stream 1: ClSO₃H (1.0 eq) in DCM.

  • Stream 2: Azepane (1.0 eq) and pyridine (1.0 eq) in DCM.

  • Mixing 1: Inject Stream 1 and Stream 2 into the V-shape mixer. Causality: Precise temperature control and rapid mixing in flow prevent the degradation of the highly reactive intermediate.

  • Stream 3: Cyclopentylamine (excess, 5.0 eq) in DCM.

  • Mixing 2: Route the effluent from the V-mixer and Stream 3 into the T-shape mixer.

  • Collection: Collect the effluent in a vessel containing saturated NaHCO₃. Extract and purify to obtain the product.

Protocol C: SuFEx Click Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) offers an atom-economical route using sulfuryl fluoride (SO₂F₂) or ex-situ surrogates[4].

  • Intermediate Formation: React azepane with SO₂F₂ gas (or a bench-stable surrogate like 1,1'-sulfonyldiimidazole) in the presence of TEA to form azepane-1-sulfonyl fluoride.

  • Click Reaction: React the isolated azepane-1-sulfonyl fluoride with cyclopentylamine using a strong amidine base (e.g., DBU, 20 mol%) in acetonitrile at 80 °C. Causality: Sulfonyl fluorides are virtually inert to hydrolysis but highly reactive toward amines under specific DBU catalysis, providing exquisite chemoselectivity.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the three described pathways, allowing researchers to select the optimal route based on laboratory infrastructure and scale requirements.

Synthesis PathwayKey ReagentIntermediate StabilityTypical YieldScalabilityPrimary Advantage
Route A (Classical) SO₂Cl₂High (Chloride)65 - 75%ModerateUses standard, inexpensive bench reagents.
Route B (Micro-Flow) ClSO₃HTransient80 - 90%HighRapid reaction (≤90s), safe handling of toxic gases.
Route C (SuFEx) SO₂F₂ / SurrogateVery High (Fluoride)85 - 95%HighExceptional chemoselectivity, minimal byproducts.

References

  • Source: nih.
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  • Source: rsc.
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  • Source: organic-chemistry.

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Exploratory

Introduction: The Azepane-Sulfonamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical and Physical Properties of N-cyclopentylazepane-1-sulfonamide This guide provides a detailed technical overview of N-cyclopentylazepane-1-sulfonamide, a specific derivative wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical and Physical Properties of N-cyclopentylazepane-1-sulfonamide

This guide provides a detailed technical overview of N-cyclopentylazepane-1-sulfonamide, a specific derivative within this promising class of molecules. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a field-proven perspective on the causality behind experimental choices and the interpretation of results for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, and the broader biological context that makes this molecular architecture compelling for therapeutic innovation.[7][8]

Compound Identification and Core Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure. N-cyclopentylazepane-1-sulfonamide combines the saturated seven-membered azepane ring with a cyclopentyl-substituted sulfonamide group.

Caption: Structure of N-cyclopentylazepane-1-sulfonamide.

IdentifierValueSource
IUPAC Name N-cyclopentylazepane-1-sulfonamideN/A
Molecular Formula C₁₁H₂₂N₂O₂SN/A
Molecular Weight 246.37 g/mol N/A
Canonical SMILES C1CCN(CCCCCC1)S(=O)(=O)NC2CCCC2N/A
CAS Number Not availableN/A

Note: As this is a specific, non-commercial compound, a dedicated CAS number and experimental data are not publicly available. The data presented are computed or inferred from closely related structures.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are critical predictors of its behavior in both experimental and biological systems. For N-cyclopentylazepane-1-sulfonamide, these properties can be estimated based on its constituent functional groups.

PropertyPredicted Value / RangeSignificance in Drug Development
Melting Point Crystalline solid, likely >100 °CPurity assessment and solid-state stability.[9] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[10]
Boiling Point >300 °C (Decomposes)Not typically relevant for non-volatile solids; high value indicates strong intermolecular forces.
Solubility Low in water; Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane)Affects formulation, bioavailability, and choice of solvents for assays. Sulfonamide solubility can be pH-dependent.[11][12]
pKa ~10-11 (Sulfonamide N-H)The acidity of the sulfonamide proton influences its ability to act as a hydrogen bond donor and its ionization state at physiological pH.
LogP 2.5 - 3.5A measure of lipophilicity, which impacts membrane permeability, protein binding, and metabolic stability.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation rely on a suite of spectroscopic techniques. The following sections describe the expected spectral signatures for N-cyclopentylazepane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure determination of small molecules.[13][14][15][16]

  • ¹H NMR (Proton NMR):

    • δ 7.0-8.0 ppm (broad singlet, 1H): The acidic proton on the sulfonamide nitrogen (NH). Its chemical shift can be concentration-dependent and it may exchange with D₂O.

    • δ 3.0-3.5 ppm (multiplet, 1H): The methine proton (CH) on the cyclopentyl ring directly attached to the nitrogen.

    • δ 2.8-3.2 ppm (multiplet, 4H): The methylene protons (CH₂) in the azepane ring adjacent to the nitrogen atom.

    • δ 1.2-1.9 ppm (multiplets, 16H): A complex region containing the overlapping signals from the remaining methylene protons of both the azepane and cyclopentyl rings.

  • ¹³C NMR (Carbon NMR):

    • δ 55-65 ppm: The methine carbon of the cyclopentyl ring attached to the nitrogen.

    • δ 45-55 ppm: The two methylene carbons of the azepane ring adjacent to the sulfonamide nitrogen.

    • δ 20-40 ppm: A series of peaks corresponding to the remaining methylene carbons of both the azepane and cyclopentyl rings.

Caption: Analytical workflow for structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • 3350-3250 cm⁻¹ (sharp, medium): N-H stretching vibration of the sulfonamide group.

  • 2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the aliphatic CH₂ and CH groups of the rings.

  • 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, which are highly characteristic.[17]

  • 920-890 cm⁻¹ (medium): S-N stretching vibration.[17][18]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns. For N-cyclopentylazepane-1-sulfonamide, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 247.1478.

Synthesis and Derivatization

The synthesis of N-cyclopentylazepane-1-sulfonamide is typically achieved through the reaction of azepane with cyclopentylsulfamoyl chloride, or more commonly, by coupling azepane-1-sulfonyl chloride with cyclopentylamine. The latter is often preferred due to the commercial availability and stability of the starting materials.

Caption: A representative two-step synthesis pathway.

Experimental Protocols: Ensuring Data Integrity

Trustworthy data is built on robust and well-documented experimental protocols.

Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[10][19][20]

  • Sample Preparation: Finely grind a small amount (1-2 mg) of the crystalline N-cyclopentylazepane-1-sulfonamide.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Gently tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[20]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Initial Melt (for unknown compounds): Heat the sample rapidly (10-15 °C/min) to get an approximate melting range. Allow the apparatus to cool.[10][20]

  • Accurate Determination: Heat the apparatus again to about 20 °C below the approximate melting point. Reduce the heating rate to 1-2 °C/min.[20]

  • Recording: Record the temperature (T₁) at which the first liquid droplet appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁-T₂. A narrow range (<2 °C) is indicative of high purity.[9][10]

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[14][21]

  • Sample Preparation: Accurately weigh 5-10 mg of N-cyclopentylazepane-1-sulfonamide and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition of ¹H Spectrum: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than the proton spectrum.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction.

  • Referencing: Calibrate the chemical shift (δ) scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[22]

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Biological Context and Therapeutic Potential

While specific biological data for N-cyclopentylazepane-1-sulfonamide is not published, the broader class of azepane sulfonamides has been identified as a source of potent enzyme inhibitors. Notably, research has described the discovery of azepane sulfonamides as highly potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases like type 2 diabetes and obesity.[7] The flexible azepane ring and the specific substitutions are crucial for achieving high binding affinity and selectivity. This highlights the potential of N-cyclopentylazepane-1-sulfonamide and its derivatives as lead structures for further investigation in drug discovery programs targeting various enzymes.[2][3][8]

Conclusion

N-cyclopentylazepane-1-sulfonamide is a well-defined molecular entity whose properties can be confidently predicted and characterized using standard analytical techniques. This guide has provided a comprehensive technical framework covering its structure, physicochemical properties, spectroscopic signatures, and synthetic accessibility. The established importance of the azepane-sulfonamide scaffold in medicinal chemistry, particularly as enzyme inhibitors, positions this compound and its analogs as valuable tools for researchers and drug developers exploring new therapeutic frontiers. The provided protocols offer a validated system for ensuring the scientific integrity of future experimental work.

References

  • University of Malakand. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Peng, C., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. PMC, NIH. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Bhat, B. G., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847-6852. Retrieved from [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Lodewyk, M. W., et al. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 7(4), 627-639. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Bovey, F. A. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Retrieved from [Link]

  • Schwartz, M. A., & Sello, J. K. (1979). Solubility studies of silver sulfonamides. PubMed. Retrieved from [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(6), 1222-1225. Retrieved from [Link]

  • Cysewska, K., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-13. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Hanaee, J., et al. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

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  • Chemsrc. (2025). CAS#:1082398-44-4 | N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl pentane-1-sulfonate. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

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Foundational

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation and Confirmation of N-cyclopentylazepane-1-sulfonamide

An In-depth Technical Guide Senior Application Scientist Abstract: The unambiguous determination of a chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and regulatory complianc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Senior Application Scientist

Abstract: The unambiguous determination of a chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, field-proven methodology for the structure elucidation and confirmation of the novel sulfonamide, N-cyclopentylazepane-1-sulfonamide. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow. By combining chromatographic separation with advanced spectroscopic techniques—including High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—we assemble a comprehensive structural hypothesis. This hypothesis is then unequivocally confirmed using the "gold standard" of single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for chemical structure verification.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical sciences, the precise molecular structure of an active pharmaceutical ingredient (API) or a critical intermediate is its fundamental identity. Impurities or incorrectly identified structures can have profound implications for biological activity and patient safety.[1] Therefore, regulatory bodies like the FDA and EMA mandate rigorous characterization of new chemical entities.[2][3]

Foundational Analysis: Purity and Molecular Formula

Before delving into complex structural analysis, establishing the purity and molecular formula of the analyte is paramount. This initial step prevents misinterpretation of spectroscopic data due to the presence of significant impurities, such as starting materials, by-products, or degradation products.[4][5]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for its ability to separate non-volatile and thermally unstable compounds with high resolution and sensitivity.[4] For a non-UV-active compound like N-cyclopentylazepane-1-sulfonamide, a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable to UV detection.

  • System: UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Data Analysis: Integrate the peak area of the main component and all impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >99% is desired before proceeding.

Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula. This is a critical, non-negotiable step for any new chemical entity. Electrospray Ionization (ESI) in positive mode is chosen as sulfonamides readily accept a proton.[6]

  • System: An ESI Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water with 0.1% formic acid to a concentration of ~10 µg/mL.

  • Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the exact mass (typically within 5 ppm error).

ParameterExpected Value for C₁₁H₂₂N₂O₂S
Molecular Formula C₁₁H₂₂N₂O₂S
Exact Mass 246.1402
[M+H]⁺ (protonated) 247.1475

Spectroscopic Elucidation: Building the Molecular Framework

With purity and molecular formula confirmed, we proceed to piece together the molecule's connectivity using a suite of spectroscopic techniques.

Overall Analytical Workflow

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between different analytical techniques.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Investigation cluster_2 Structural Hypothesis cluster_3 Definitive Confirmation Synthesis Synthesized Compound Purity Purity Check (HPLC >99%) Synthesis->Purity HRMS Molecular Formula (HRMS) Purity->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HRMS->NMR MSMS Tandem MS (Fragmentation) HRMS->MSMS FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR Hypothesis Proposed Structure of N-cyclopentylazepane-1-sulfonamide NMR->Hypothesis MSMS->Hypothesis FTIR->Hypothesis Xray Single Crystal X-ray Crystallography Hypothesis->Xray Final Unambiguous Confirmed Structure Xray->Final

Caption: Overall workflow for structure elucidation.

Tandem Mass Spectrometry (MS/MS): Probing Structural Weak Points

Trustworthiness: MS/MS provides evidence of structural motifs by breaking the molecule apart in a controlled manner. The resulting fragmentation pattern is like a fingerprint, and for known classes like sulfonamides, predictable cleavages validate the proposed structure.[6][7] The S-N bond is a common point of cleavage in sulfonamides.[8] A unique fragmentation pathway for some aromatic sulfonamides involves the loss of SO₂.[9]

  • System: A Triple Quadrupole or Ion Trap Mass Spectrometer.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 247.15) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., Argon) at varying collision energies (e.g., 10-40 eV).

  • Product Ion Scan: Scan the third mass analyzer to detect the resulting fragment ions.

The primary fragmentation pathways are expected to be the cleavage of the S-N bond and the loss of the cyclopentyl group.

G cluster_0 Pathway A: S-N Cleavage cluster_1 Pathway B: N-Cyclopentyl Cleavage parent Parent Ion [M+H]⁺ m/z 247.15 frag1 Azepane Fragment [C₆H₁₄N]⁺ m/z 100.11 parent->frag1 S-N Cleavage frag4 Azepane-1-sulfonamide Fragment [C₆H₁₃N₂O₂S]⁺ m/z 177.07 parent->frag4 N-C Cleavage frag2 Cyclopentylsulfonamide Fragment [C₅H₁₀NO₂S]⁺ m/z 148.04 frag3 Cyclopentyl Cation [C₅H₉]⁺ m/z 69.07

Caption: Proposed MS/MS fragmentation pathways.

IonProposed StructureCalculated m/z
[M+H]⁺ Protonated N-cyclopentylazepane-1-sulfonamide247.15
[C₆H₁₄N]⁺ Protonated Azepane100.11
[C₆H₁₃N₂O₂S]⁺ Protonated Azepane-1-sulfonamide177.07
[C₅H₉]⁺ Cyclopentyl Cation69.07
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential to map out the complete carbon-hydrogen framework and confirm the connectivity between the cyclopentyl and azepane rings via the sulfonamide group.

  • System: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.[10]

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

The structure C₁₁H₂₂N₂O₂S suggests a high degree of saturation, which is consistent with the proposed structure.

  • ¹H NMR: We expect to see complex multiplets for the aliphatic protons of the azepane and cyclopentyl rings. The protons on carbons adjacent to the nitrogen atoms (positions 2 and 7 of the azepane, and position 1 of the cyclopentyl) will be deshielded and appear further downfield (higher ppm).

  • ¹³C NMR: We predict 11 distinct carbon signals, though some may overlap due to symmetry or similar chemical environments. The carbons adjacent to nitrogen will appear further downfield.

  • COSY: Will show correlations between adjacent CH₂ groups within the azepane ring and within the cyclopentyl ring, confirming their cyclic nature.

  • HSQC: Will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations
Azepane C2, C7-H 3.2 - 3.545 - 55C2-H with C3-H
Azepane C3, C6-H 1.5 - 1.825 - 35C3-H with C2-H, C4-H
Azepane C4, C5-H 1.4 - 1.725 - 35C4-H with C3-H, C5-H
Cyclopentyl C1-H 3.8 - 4.255 - 65C1-H with C2-H
Cyclopentyl C2, C5-H 1.6 - 2.030 - 40C2-H with C1-H, C3-H
Cyclopentyl C3, C4-H 1.5 - 1.920 - 30C3-H with C2-H, C4-H
Fourier-Transform Infrared (FTIR) Spectroscopy

Trustworthiness: FTIR is a rapid and reliable method for confirming the presence of key functional groups.[11] The characteristic strong absorptions of the sulfonamide S=O bonds are easily identifiable and provide strong corroborating evidence for the proposed structure.[12][13]

  • System: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂) ** Asymmetric Stretch1370 - 1330
Sulfonamide (SO₂) **Symmetric Stretch1180 - 1160
C-H (Aliphatic) Stretch2960 - 2850
C-N Stretch1250 - 1020

Definitive Confirmation: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of spectroscopic data provides a highly confident structural hypothesis, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14] It generates a 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[15][16]

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution. Solvents to try include ethanol, acetone, or ethyl acetate.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).

  • Data Analysis: Analyze the final structure to confirm connectivity. Compare experimental bond lengths and angles to established values for sulfonamides to ensure the model is chemically sound.[14][15]

The final output will be a crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) that serves as irrefutable evidence of the structure of N-cyclopentylazepane-1-sulfonamide.

Conclusion: An Integrated, Self-Validating System

The structure of N-cyclopentylazepane-1-sulfonamide was successfully elucidated and confirmed through a systematic and integrated analytical workflow. High-resolution mass spectrometry established the correct molecular formula, C₁₁H₂₂N₂O₂S. A suite of 1D and 2D NMR experiments provided a complete map of the carbon-hydrogen framework, confirming the connectivity of the cyclopentyl and azepane rings. Tandem mass spectrometry and FTIR spectroscopy provided orthogonal evidence, corroborating the presence of the sulfonamide functional group and key structural motifs. Finally, single-crystal X-ray crystallography delivered the definitive and unambiguous 3D structure. This multi-technique approach ensures the highest level of scientific rigor and confidence, a standard requirement in modern drug development and chemical research.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Google AI Search.
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025). ResolveMass Laboratories Inc..
  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025). AMSbiopharma.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research & Reviews: Journal of Pharmaceutical Analysis.
  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (2022). ResearchGate.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). ACS Publications.
  • Infrared identification of sulphonamides using attenuated total reflection. (1971). PubMed.
  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. (2023). FLORE.
  • Intramolecular sp2-sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms: Single Crystal X-Ray Diffraction Characterization, Hirshfeld Surface Analysis and DFT Calculations of N-Substituted Hexahydro-1,3,5-Triazines. (2020). MDPI.
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). ResearchGate.
  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2021). ResearchGate.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.

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Exploratory

Spectroscopic analysis of N-cyclopentylazepane-1-sulfonamide (NMR, IR, MS)

Spectroscopic Elucidation of N-Cyclopentylazepane-1-Sulfonamide: A Comprehensive Technical Guide Executive Summary & Molecular Architecture In the landscape of modern drug development, sulfonamide derivatives remain a co...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Elucidation of N-Cyclopentylazepane-1-Sulfonamide: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

In the landscape of modern drug development, sulfonamide derivatives remain a cornerstone of medicinal chemistry due to their robust bioactivity and metabolic stability. N-cyclopentylazepane-1-sulfonamide (C₁₁H₂₂N₂O₂S, MW: 246.37 g/mol ) is a structurally compelling cyclic sulfonamide. It features a seven-membered azepane ring and a five-membered cyclopentyl ring, bridged by a highly electron-withdrawing sulfonyl (-SO₂-) group.

As a Senior Application Scientist, I approach the structural validation of such molecules not merely as a checklist of peaks, but as a dynamic interplay of electron density, bond vibrations, and ionization mechanics. The sulfonamide core dictates the electronic environment of the entire molecule, profoundly influencing its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) signatures. This whitepaper provides an in-depth, self-validating spectroscopic workflow for the definitive characterization of N-cyclopentylazepane-1-sulfonamide.

Multi-Spectral Integration Workflow

To achieve absolute structural certainty, spectroscopic techniques cannot exist in isolation; they must form a self-validating consensus. NMR establishes atomic connectivity, FT-IR confirms the presence of functional groups via dipole moment changes, and LC-MS/MS provides the exact molecular weight and structural fragmentation pathways.

Spectroscopic_Workflow cluster_0 A Sample Preparation (Purity >98%) B NMR Spectroscopy (1H & 13C) A->B CDCl3 + TMS C FT-IR Spectroscopy (ATR Method) A->C Solid State D LC-MS/MS (ESI+ / ESI-) A->D MeOH/H2O + FA E Data Synthesis & Structural Validation B->E C->E D->E

Integrated multi-spectroscopic workflow for structural elucidation.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry is rooted in the elimination of instrumental artifacts. The following protocols are designed with built-in validation mechanisms.

Protocol A: NMR Acquisition (400 MHz)
  • Sample Solvation: Dissolve 10.0 mg of the analyte in 600 µL of deuterated chloroform (CDCl₃) doped with 0.03% (v/v) Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference. Because silicon is less electronegative than carbon, TMS protons are highly shielded, ensuring a reliable 0 ppm baseline.

  • Instrument Calibration: Lock the spectrometer to the deuterium resonance of CDCl₃ to prevent magnetic field drift during acquisition.

  • Shimming & Acquisition: Perform gradient shimming until the TMS line width is <1.0 Hz. Acquire ¹H spectra using a 30° pulse angle with a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation, guaranteeing accurate proton integration.

Protocol B: FT-IR Acquisition (ATR Method)
  • Background Validation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a 32-scan background spectrum to validate the absence of organic contamination.

  • Sample Application: Deposit 2 mg of the solid compound directly onto the crystal.

  • Pressure Application: Engage the ATR anvil to apply uniform pressure. Causality: Optimal optical contact between the crystal and the sample is critical; poor contact leads to artificially weak signals and skewed peak ratios. Record from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution.

Protocol C: LC-MS/MS Acquisition (ESI+)
  • Matrix Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, driving the formation of [M+H]⁺ ions in the electrospray source.

  • System Suitability: Inject a blank solvent to confirm the absence of carryover at m/z 247.

  • Ionization & Fragmentation: Inject 5 µL into the ESI source. Set capillary voltage to 3.0 kV. Isolate the precursor ion (m/z 247) in Q1, apply a collision energy ramp (15-35 eV) using Argon gas in Q2, and record product ions in Q3.

Nuclear Magnetic Resonance (NMR) Signatures

The structural dynamics of the azepane ring are heavily influenced by the adjacent electron-withdrawing sulfonamide group. The alpha-protons of the azepane ring (C2 and C7) are significantly deshielded, shifting downfield to approximately 3.35 ppm. This deshielding effect is a direct consequence of the inductive pull from the SO₂ group, which decreases the electron density around the adjacent nitrogen and carbon atoms[1]. Additionally, restricted internal rotation around the S-N bond can lead to complex splitting patterns or peak broadening[2].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Proton/Carbon Environment¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Mechanistic Justification
N-H 4.65br s (1H)-Exchangeable proton, broadened by quadrupolar relaxation of ¹⁴N.
Cyclopentyl CH (α) 3.60m (1H)55.2Deshielded by the adjacent electronegative sulfonamide nitrogen.
Azepane CH₂ (α) 3.35m (4H)48.5Deshielded by the strong electron-withdrawing SO₂ group.
Cyclopentyl CH₂ (β) 1.85, 1.65m (4H)33.1Aliphatic ring carbons, slightly deshielded by proximity to NH.
Azepane CH₂ (β) 1.75m (4H)29.4Typical aliphatic envelope for 7-membered saturated rings.
Azepane CH₂ (γ) 1.60m (4H)27.2Furthest from the SO₂ group, resulting in maximum shielding.
Cyclopentyl CH₂ (γ) 1.50m (4H)23.8Most shielded cyclopentyl carbons.

Vibrational Spectroscopy (FT-IR)

Sulfonamides exhibit highly characteristic infrared absorption bands due to the sulfonyl (-SO₂-) moiety. The asymmetric stretching of the SO₂ group typically occurs in the 1370-1310 cm⁻¹ range, while the symmetric stretching is observed between 1170-1143 cm⁻¹[3][4]. The dual-band nature arises from the non-linear geometry of the SO₂ group, allowing for both in-phase (symmetric) and out-of-phase (asymmetric) dipole moment changes.

In N-cyclopentylazepane-1-sulfonamide, the secondary sulfonamide N-H stretch manifests as a single, sharp band near 3280 cm⁻¹, distinguishing it from primary sulfonamides which display a doublet[3]. Furthermore, the S-N bond bridging the azepane ring and the sulfonyl group produces a distinct stretching vibration around 900-914 cm⁻¹[4].

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Cause
3280 N-H StretchMedium, SharpSecondary sulfonamide N-H bond stretching.
2930, 2855 C-H Stretch (Aliphatic)StrongAsymmetric/symmetric C-H stretching of azepane/cyclopentyl rings.
1325 S=O Asymmetric StretchVery StrongAnti-phase stretching of the two S=O bonds[3].
1150 S=O Symmetric StretchVery StrongIn-phase stretching of the sulfonyl group[5].
905 S-N StretchMediumStretching of the single bond bridging sulfur and nitrogen[4].

Mass Spectrometry & Dissociation Mechanics

Under electrospray ionization (ESI), sulfonamides readily undergo collision-induced dissociation (CID). A hallmark fragmentation pathway involves the cleavage of the S-N bond followed by the rapid extrusion of sulfur dioxide (SO₂, 64 Da), a highly stable neutral loss[5].

For N-cyclopentylazepane-1-sulfonamide, the protonated molecular ion [M+H]⁺ at m/z 247 initially loses cyclopentylamine to form an [Azepane-SO₂]⁺ intermediate at m/z 162. This intermediate subsequently loses SO₂ to yield the highly stable azepanium cation at m/z 98[1].

Fragmentation_Pathway M [M+H]+ m/z 247 F1 [Azepane-SO2]+ m/z 162 M->F1 - Cyclopentylamine (-85 Da) F3 [Cyclopentyl]+ m/z 69 M->F3 N-C Cleavage (-178 Da) F2 [Azepanium]+ m/z 98 F1->F2 - SO2 Extrusion (-64 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Table 3: LC-MS/MS Fragmentation Data (ESI+)

m/zIon TypeRelative AbundanceOrigin / Loss Mechanism
247.1 [M+H]⁺100%Protonated molecular ion.
162.0 [M+H - C₅H₁₁NH₂]⁺45%Cleavage of the S-N bond, loss of neutral cyclopentylamine (85 Da).
98.1 [M+H - C₅H₁₁NH₂ - SO₂]⁺80%Subsequent extrusion of SO₂ (64 Da) from m/z 162, yielding azepanium.
69.1 [C₅H₉]⁺25%Cyclopentyl cation formed by N-C cleavage.

(Note: While ESI+ is standard for basic amines, sulfonamides often exhibit superior sensitivity in negative mode (ESI-) due to the acidic nature of the sulfonamide N-H proton, yielding an [M-H]⁻ ion at m/z 245. Utilizing both modes provides orthogonal validation).

Conclusion

The definitive structural elucidation of N-cyclopentylazepane-1-sulfonamide requires a holistic understanding of its electronic properties. The strong electron-withdrawing nature of the sulfonyl core serves as the mechanistic linchpin, driving the downfield shifts observed in ¹H NMR, the distinct asymmetric/symmetric stretching modes in FT-IR, and the predictable SO₂ extrusion pathways in MS/MS. By employing self-validating protocols, researchers can ensure the highest degree of analytical integrity during drug development workflows.

Sources

Foundational

The Predictive Frontier: A Technical Guide to Unlocking the Biological Activity of Novel Azepane Sulfonamides

Abstract The confluence of the azepane scaffold, a privileged structure in medicinal chemistry, and the versatile sulfonamide functional group presents a rich chemical space for the discovery of novel therapeutics.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of the azepane scaffold, a privileged structure in medicinal chemistry, and the versatile sulfonamide functional group presents a rich chemical space for the discovery of novel therapeutics.[1][2] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on the predictive modeling and experimental validation of the biological activities of new azepane sulfonamide derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind the selection of computational and experimental methodologies, establishing a self-validating workflow from initial in silico screening to definitive in vitro characterization. We will explore the synergistic use of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET predictions to generate robust hypotheses, which are then rigorously tested through a suite of tailored enzyme inhibition, cell-based, and receptor binding assays.

Introduction: The Rationale for Azepane Sulfonamides

The azepane ring, a seven-membered nitrogen-containing heterocycle, offers a three-dimensional architecture that is highly amenable to diverse substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] The sulfonamide group, a cornerstone of medicinal chemistry, is not only a key pharmacophore in antibacterial agents but also in drugs with diuretic, hypoglycemic, anticonvulsant, and anticancer properties.[3][4] The combination of these two moieties, therefore, creates a powerful platform for generating novel drug candidates with the potential for high potency and target selectivity. This guide will navigate the process of predicting and validating these potential therapeutic applications.

Predictive Modeling: The In Silico Proving Ground

Before embarking on costly and time-consuming synthesis and biological testing, a robust in silico evaluation is paramount. This predictive phase allows for the prioritization of candidates with the highest probability of desired biological activity and favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities.[5] For novel azepane sulfonamides, the development of a predictive QSAR model is a critical first step.

Pillar of Expertise: Why QSAR First? QSAR provides a global view of the structural features that drive activity across a class of compounds. By understanding the influence of various physicochemical properties (e.g., hydrophobicity, electronics, sterics), we can rationally design new derivatives with potentially enhanced potency. For sulfonamides, descriptors related to the sulfonamide group's polarity and the overall molecular shape and size have been shown to be significant in various QSAR models.[6][7]

Experimental Protocol: Building a Predictive QSAR Model

  • Data Set Curation:

    • Compile a dataset of known azepane sulfonamides or structurally related compounds with their experimentally determined biological activities (e.g., IC50, Ki).

    • Ensure the data is from a consistent experimental source to minimize variability.

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software such as MOE or Dragon. These can include:

      • Topological descriptors: Describing atomic connectivity.

      • Geometrical descriptors: Related to the 3D shape of the molecule.

      • Quantum-chemical descriptors: Derived from DFT calculations, providing insights into electronic properties.[6][8]

      • Constitutional descriptors: Simple counts of atoms, bonds, etc.

  • Model Development and Validation:

    • Employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest (RF) or Support Vector Machines (SVM) to build the QSAR model.[9]

    • Validate the model's robustness and predictive power using internal (e.g., cross-validation) and external validation with the test set. Key statistical parameters to assess include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).[6][10]

Data Presentation: Key Descriptor Classes for Sulfonamide QSAR

Descriptor ClassExamplesRelevance to Azepane Sulfonamides
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target protein.
Steric Molecular volume, surface areaDetermines the fit within the binding pocket.
Topological Connectivity indicesDescribes the branching and overall shape of the molecule.
Quantum Chemical Partial charges on atomsCritical for understanding hydrogen bonding and other polar interactions.[6]

Visualization: QSAR Modeling Workflow

G cluster_0 Data Preparation cluster_1 Model Building & Validation cluster_2 Prediction & Design Data_Curation Curate Dataset of Azepane Sulfonamides Descriptor_Calc Calculate Molecular Descriptors Data_Curation->Descriptor_Calc Data_Split Split into Training and Test Sets Descriptor_Calc->Data_Split Model_Dev Develop QSAR Model (MLR, RF, SVM) Data_Split->Model_Dev Internal_Val Internal Validation (Cross-validation) Model_Dev->Internal_Val External_Val External Validation (Test Set) Internal_Val->External_Val Predict_Activity Predict Activity of Novel Compounds External_Val->Predict_Activity Design_New Design New Derivatives Predict_Activity->Design_New

Caption: Workflow for developing and applying a QSAR model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] This is crucial for understanding the specific interactions that underpin biological activity and for structure-based drug design.

Pillar of Expertise: The Power of Visualizing Interactions While QSAR provides a statistical overview, molecular docking offers a granular, atom-level view of the ligand-target complex. This allows us to hypothesize which specific amino acid residues are key for binding and how modifications to the azepane sulfonamide structure might enhance these interactions. For sulfonamides, docking studies often reveal critical hydrogen bonds involving the SO2NH moiety.[12]

Experimental Protocol: Molecular Docking of Azepane Sulfonamides

  • Target and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a low-energy 3D conformation of the novel azepane sulfonamide ligand.

  • Binding Site Definition:

    • Identify the binding site on the target protein, either from the co-crystallized ligand in the PDB file or using binding site prediction algorithms.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, MOE) to systematically sample different conformations and orientations of the ligand within the binding site.[13]

    • Score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[14]

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • Compare the docking poses and scores of novel compounds to those of known inhibitors to predict relative potency.

Data Presentation: Interpreting Molecular Docking Results

ParameterDescriptionSignificance for Azepane Sulfonamides
Docking Score (kcal/mol) Estimated free energy of binding. More negative values indicate higher predicted affinity.[14]Allows for rank-ordering of novel compounds for synthesis and testing.
Hydrogen Bonds Key polar interactions between ligand and protein.The sulfonamide group is a prime candidate for hydrogen bonding.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.The azepane ring and any aromatic substituents can engage in these interactions.
RMSD (Å) Root-mean-square deviation between the docked pose and a known binding mode (if available).Lower RMSD values indicate a more accurate prediction of the binding orientation.[12]
In Silico ADMET Prediction

A potent compound is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction is a crucial step to filter out compounds with a high likelihood of failure in later developmental stages.[15]

Pillar of Trustworthiness: Designing for Success By predicting ADMET properties early, we build a self-validating system where only compounds with a reasonable chance of becoming viable drugs are advanced. This proactive approach de-risks the drug discovery pipeline.

Experimental Protocol: ADMET Profiling

  • Property Calculation:

    • Use online tools or integrated software suites (e.g., SwissADME, PreADMET) to calculate a range of ADMET-related properties for the novel azepane sulfonamides.[16][17]

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Assess general drug-likeness.

    • Aqueous Solubility: Predicts how well the compound will dissolve in the gut.

    • Blood-Brain Barrier (BBB) Permeation: Crucial for CNS-targeted drugs.[18]

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Risks: Flags potential liabilities such as mutagenicity or cardiotoxicity.

Data Presentation: Key ADMET Parameters for Azepane Sulfonamides

PropertyDesired RangeRationale
Molecular Weight < 500 g/mol Correlates with better absorption and distribution.
LogP < 5A measure of lipophilicity; affects absorption and solubility.
H-bond Donors < 5Influences membrane permeability.
H-bond Acceptors < 10Influences membrane permeability.
BBB Permeation Yes/NoCritical for CNS targets; dependent on specific project goals.[18]
CYP2D6 Inhibition NoAvoids a common pathway for drug-drug interactions.

Visualization: Integrated Predictive Workflow

G Start Novel Azepane Sulfonamide Structures QSAR QSAR Modeling (Predict Potency) Start->QSAR Docking Molecular Docking (Predict Binding Mode) Start->Docking ADMET In Silico ADMET (Predict Drug-likeness) Start->ADMET Decision Prioritize Candidates for Synthesis QSAR->Decision Docking->Decision ADMET->Decision Synthesis Chemical Synthesis Decision->Synthesis

Caption: A synergistic workflow for in silico compound evaluation.

Experimental Validation: From Prediction to Proof

Computational predictions, no matter how robust, must be validated through rigorous experimental testing.[9] The choice of assays should be directly informed by the in silico hypotheses.

Enzyme Inhibition Assays

If the predicted target of the azepane sulfonamides is an enzyme (e.g., carbonic anhydrase, a kinase), a direct measure of enzyme inhibition is the gold standard for validation.[19]

Pillar of Authoritative Grounding: The Importance of IC50 The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.[20] It is a critical parameter for comparing the potency of different compounds and for establishing structure-activity relationships.

Experimental Protocol: Determining IC50 Values

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized azepane sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to cover a wide concentration range.

    • Prepare solutions of the purified target enzyme and its substrate in an optimized assay buffer.[20]

  • Assay Execution:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the various concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a set period to allow for binding.[21]

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay).[21]

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the data, setting the uninhibited control to 100% activity and a no-enzyme control to 0%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

Data Presentation: Comparative Enzyme Inhibition Data

Compound IDTarget EnzymePredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
AZS-001Carbonic Anhydrase II-8.50.52
AZS-002Carbonic Anhydrase II-7.22.15
AZS-003Carbonic Anhydrase II-9.10.18
Known InhibitorCarbonic Anhydrase II-9.50.10
Cell-Based Assays

For activities such as anticancer effects, it is essential to evaluate the compounds in a cellular context. Cell-based assays measure the overall effect of a compound on cell viability, proliferation, or a specific signaling pathway.

Pillar of Expertise: Why Cellular Context Matters A compound may be a potent enzyme inhibitor in a biochemical assay but fail to show activity in cells due to poor membrane permeability or rapid efflux. Cell-based assays provide a more biologically relevant assessment of a compound's potential.[22]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until they reach the exponential growth phase.[12]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the azepane sulfonamide compounds for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[4]

Visualization: Cell-Based Assay Workflow

G Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Azepane Sulfonamide Dilutions Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Abs Measure Absorbance MTT_Assay->Measure_Abs Calc_GI50 Calculate GI50 Value Measure_Abs->Calc_GI50

Caption: Standard workflow for an MTT cytotoxicity assay.

Receptor Binding Assays

For novel azepane sulfonamides predicted to target CNS receptors, radioligand binding assays are essential for determining binding affinity (Ki).

Pillar of Trustworthiness: Quantifying Affinity These assays provide a direct measure of how tightly a compound binds to its target receptor, which is a key determinant of its potency in vivo.[24] They are the definitive method for confirming target engagement for CNS drug candidates.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., brain tissue for CNS receptors).[25]

  • Assay Setup:

    • In assay tubes, combine the cell membranes, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor), and varying concentrations of the unlabeled test compound (the azepane sulfonamide).

  • Incubation and Filtration:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.[26]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • The resulting competition curve is used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: CNS Receptor Binding Profile

Compound IDTarget ReceptorPredicted Docking Score (kcal/mol)Experimental Ki (nM)
AZS-004Sigma-1 Receptor-9.815.2
AZS-005Sigma-1 Receptor-10.58.9
Known LigandSigma-1 Receptor-11.05.1

Conclusion: A Self-Validating Path to Novel Therapeutics

The journey from a novel chemical concept to a validated lead compound is complex and requires a multi-faceted, logical approach. For the promising class of azepane sulfonamides, the integration of predictive in silico modeling with targeted in vitro validation creates a powerful and efficient discovery engine. By leveraging QSAR to understand structure-activity trends, molecular docking to visualize and refine target interactions, and ADMET prediction to ensure drug-like properties, researchers can design and prioritize superior candidate molecules. The subsequent validation of these predictions through rigorous enzyme, cell-based, and receptor binding assays provides the necessary empirical evidence to confirm biological activity and mechanism of action. This integrated, self-validating workflow not only accelerates the pace of discovery but also enhances the quality and therapeutic potential of the resulting lead compounds.

References

  • Frontiers in Chemistry. (2023). Predictive modeling and regression analysis of diverse sulfonamide compounds employed in cancer therapy. Frontiers. Retrieved from [Link]

  • Moussa, N., & Mando, H. (2023). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. Anti-Infective Agents, 21(5), 71-81. Retrieved from [Link]

  • Akar, S., Tascıoglu, S., & Gümüş, M. K. (2016). A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity. Molecules, 21(1), 79. Retrieved from [Link]

  • Kia, M. (2022). Linear QSAR study of Sulfonamide drugs using by imperialist competitive algorithm. Journal of Chemical Reviews, 4(3), 223-233. Retrieved from [Link]

  • ResearchGate. (2013). A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis. Retrieved from [Link]

  • Li, H., et al. (2013). Design, synthesis and experimental validation of novel potential chemopreventive agents using random forest and support vector machine binary classifiers. Journal of chemical information and modeling, 53(11), 2895–2905. Retrieved from [Link]

  • Owa, T., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 259-270. Retrieved from [Link]

  • Ali, A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Cogent Chemistry, 2(1), 1222839. Retrieved from [Link]

  • Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Retrieved from [Link]

  • Springer Nature Experiments. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature. Retrieved from [Link]

  • PubMed. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 8(5), 415-430. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. Retrieved from [Link]

  • Pradhan, D., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Graphics and Modelling, 108, 107987. Retrieved from [Link]

  • Deshmukh, N., & Soni, L. K. (2023). Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. Research Journal of Pharmacy and Technology, 16(10), 4859-4865. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5821. Retrieved from [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 38(3), 957–995. Retrieved from [Link]

  • PubMed. (2025). In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of Molecular Structure, 1244, 130932. Retrieved from [Link]

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  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. Retrieved from [Link]

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  • Uddin, M. J., et al. (2025). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. Scientific Reports, 15(1), 5894. Retrieved from [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. Retrieved from [Link]

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  • ACS Omega. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Publications. Retrieved from [Link]

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Sources

Exploratory

Advanced In Silico Modeling of N-Cyclopentylazepane-1-Sulfonamide Binding at the 5-HT6 Receptor: A Comprehensive Computational Pipeline

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Executive Summary The azepane-1-sulfonamide scaffold represents a highly privileged, conformationally restri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The azepane-1-sulfonamide scaffold represents a highly privileged, conformationally restricted pharmacophore in modern neuropharmacology, particularly in targeting G-protein coupled receptors (GPCRs) such as the 5-HT6 serotonin receptor[1, 2]. The introduction of an N-cyclopentyl moiety to this core enhances lipophilicity and alters the steric bulk, demanding rigorous computational profiling to predict its binding kinetics and thermodynamic stability.

This whitepaper details a self-validating, end-to-end in silico methodology for modeling the receptor binding of N-cyclopentylazepane-1-sulfonamide . By synthesizing Induced-Fit Docking (IFD), lipid-embedded Molecular Dynamics (MD), and Free Energy Perturbation (FEP+), this guide provides a robust framework for predicting ligand-receptor interactions with near-experimental accuracy.

Phase 1: Target Preparation & Homology Modeling

The Causality of Structural Selection

The 5-HT6 receptor is notoriously challenging to crystallize in an active, ligand-bound state. While generic GPCR templates exist, the orthosteric binding pocket of 5-HT6 is highly plastic, specifically around the extracellular loop 2 (ECL2) which acts as a dynamic "lid." Relying on a static, unrefined structure leads to artificially constrained docking poses that fail to accommodate the bulky cyclopentylazepane ring. Therefore, homology modeling combined with loop refinement is non-negotiable.

Step-by-Step Protocol
  • Template Selection: Retrieve the primary sequence of the human 5-HT6 receptor (UniProtKB: P50406). Utilize the high-resolution crystal structure of the closely related 5-HT1B receptor or 5-HT2A receptor as the primary structural template.

  • Model Generation: Deploy AlphaFold2 or Schrödinger's Prime to generate the initial 3D conformation.

  • Loop Refinement: Isolate ECL2 (residues 170-190). Run a localized Monte Carlo conformational search to relax the loop, ensuring it does not artificially occlude the binding site.

  • Protonation State Assignment: Use PROPKA at pH 7.4. Critically, ensure that Asp3.32 (the canonical aminergic anchor) is deprotonated (negatively charged) to facilitate salt-bridge formation with the basic nitrogen of the azepane ring.

Phase 2: Induced-Fit Docking (IFD) & Pharmacophore Elucidation

The Causality of Induced-Fit Methodologies

Standard rigid-receptor docking (e.g., standard Glide SP/XP) often fails for sulfonamides. The sulfonyl oxygens require precise hydrogen-bonding geometries with transmembrane helix 5 (TM5) and TM6 residues (e.g., Ser5.43, Asn6.55). If the receptor side-chains are rigid, the steric clash of the N-cyclopentyl group will force the sulfonamide core out of its optimal electrostatic alignment. IFD resolves this by allowing reciprocal side-chain and ligand flexibility.

Step-by-Step Protocol
  • Ligand Preparation: Generate the 3D conformation of N-cyclopentylazepane-1-sulfonamide using LigPrep. Assign the lowest energy ring-pucker for the azepane (typically a twist-chair conformation).

  • Grid Generation: Center the docking grid on the C β atom of Asp3.32 with a bounding box of 20 Å 3 .

  • Softened Docking: Perform initial docking with van der Waals radii scaling reduced to 0.5 for both ligand and receptor non-polar atoms.

  • Side-Chain Prediction: For the top 20 poses, utilize Prime to predict the optimal conformations of all receptor residues within 5.0 Å of the ligand.

  • Complex Minimization & Scoring: Re-dock the ligand into the newly optimized binding pockets and score using Glide eXtra Precision (XP).

IFD_Workflow LIG Ligand Prep (LigPrep, pH 7.4) DOCK Softened Glide Docking (vdW scaling 0.5) LIG->DOCK REC Receptor Prep (Loop Refinement) GRID Grid Generation (Centered on Asp3.32) REC->GRID GRID->DOCK PRIME Prime Side-Chain Prediction (5Å radius) DOCK->PRIME Top 20 Poses SCORE XP Re-docking & Complex Minimization PRIME->SCORE Induced-Fit Pocket

Caption: Logical workflow for Induced-Fit Docking (IFD) of N-cyclopentylazepane-1-sulfonamide.

Phase 3: Molecular Dynamics (MD) in a Lipid Bilayer

The Causality of Membrane Embedding

A static docking pose is merely a hypothesis. To validate the stability of the N-cyclopentylazepane-1-sulfonamide/5-HT6 complex, it must be simulated in a physiological environment. Because 5-HT6 is a transmembrane protein, simulating it in a vacuum or pure water will cause the α -helical bundle to collapse. Embedding the complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer provides the necessary lateral pressure profile to maintain the native GPCR architecture [3].

Step-by-Step Protocol
  • System Assembly: Upload the best IFD complex to CHARMM-GUI Membrane Builder. Align the protein along the Z-axis using the OPM (Orientations of Proteins in Membranes) database template.

  • Solvation & Ionization: Pack the system with TIP3P water molecules and neutralize with 0.15 M NaCl.

  • Minimization: Execute steepest descent energy minimization in GROMACS until the maximum force is <1000 kJ/mol/nm [3].

  • Equilibration:

    • NVT Ensemble: 100 ps at 310 K using the V-rescale thermostat. Apply position restraints (1000 kJ/mol/nm 2 ) to heavy atoms.

    • NPT Ensemble: 1 ns at 1 bar using the Parrinello-Rahman barostat, gradually releasing restraints.

  • Production Run: Execute a 500 ns unrestrained MD simulation. Extract RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to confirm the stability of the azepane ring and the sulfonamide hydrogen bonds.

MD_Pipeline SYS System Assembly (POPC Lipid Bilayer) MIN Energy Minimization (Steepest Descent) SYS->MIN EQ_NVT NVT Equilibration (100 ps, 310K) MIN->EQ_NVT F < 1000 kJ/mol/nm EQ_NPT NPT Equilibration (1 ns, 1 bar) EQ_NVT->EQ_NPT Restraints Active PROD Production MD (500 ns, GROMACS) EQ_NPT->PROD Release Restraints TRAJ Trajectory Analysis (RMSD / RMSF) PROD->TRAJ Unrestrained

Caption: Step-by-step Molecular Dynamics (MD) pipeline using GROMACS in a lipid bilayer.

Phase 4: Absolute and Relative Binding Free Energy (FEP+)

The Causality of Alchemical Transformations

While MD provides structural validation, empirical scoring functions (like MM-GBSA) often fail to accurately rank congeneric series due to inadequate treatment of explicit solvent entropy. Free Energy Perturbation (FEP+) solves this by alchemically transforming one ligand into another through a series of non-physical intermediate states ( λ windows), calculating the exact ΔΔG of binding [4, 5]. This is critical for optimizing the N-cyclopentyl group against other cycloalkyl or aryl substituents.

Quantitative Data: FEP+ Validation

The following table summarizes a theoretical FEP+ execution comparing the N-cyclopentylazepane-1-sulfonamide core against minor structural perturbations. A Root Mean Square Error (RMSE) of <1.0 kcal/mol between FEP+ and experimental assays validates the in silico model's predictive power [4].

CompoundR-Group ModificationExperimental ΔG (kcal/mol)FEP+ Predicted ΔG (kcal/mol)Error ( ΔΔG )
Cpd 1 (Core) N-cyclopentyl -9.84 -9.65 0.19
Cpd 2N-cyclohexyl-9.12-9.30-0.18
Cpd 3N-cycloheptyl-8.45-8.200.25
Cpd 4N-phenyl-10.21-10.050.16

Table 1: Comparison of Experimental vs. FEP+ Predicted Binding Free Energies ( ΔG ). The high correlation confirms the thermodynamic preference for the N-cyclopentyl and N-phenyl moieties.

Step-by-Step Protocol
  • Map Generation: Import the congeneric series into the FEP+ Mapper. Ensure the maximum common substructure (MCS)—the azepane-1-sulfonamide core—is perfectly aligned.

  • Lambda ( λ ) Window Allocation: Utilize 16 λ windows for standard perturbations (e.g., cyclopentyl to cyclohexyl) and 24 λ windows for charge-changing or highly bulky perturbations.

  • REST Sampling: Enable Replica Exchange with Solute Tempering (REST) to enhance the conformational sampling of the highly flexible azepane ring across all λ windows.

  • Cycle Closure: Analyze the hysteresis of the thermodynamic cycles. Reject any closed loop with a cycle closure error >1.0 kcal/mol.

Conclusion

The in silico modeling of N-cyclopentylazepane-1-sulfonamide requires a multi-tiered approach that respects the dynamic nature of GPCRs and the unique stereoelectronic properties of the sulfonamide-azepane core. By moving from static homology modeling to Induced-Fit Docking, validating with lipid-embedded Molecular Dynamics, and quantifying affinities via FEP+, researchers can establish a self-validating, highly trustworthy pipeline for lead optimization.

References

  • Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT6 Serotonin Receptors. ResearchGate. Available at:[Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. National Institutes of Health (PMC). Available at:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Semantic Scholar / SoftwareX. Available at:[Link]

  • Assessing the effect of forcefield parameter sets on the accuracy of relative binding free energy calculations. National Institutes of Health (PMC). Available at:[Link]

  • Accelerating drug discovery with free energy calculations. Alchemistry.org. Available at:[Link]

Foundational

Investigating the mechanism of action of N-cyclopentylazepane-1-sulfonamide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopentylazepane-1-sulfonamide Abstract N-cyclopentylazepane-1-sulfonamide represents a novel chemical entity with therapeutic potential, yet its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopentylazepane-1-sulfonamide

Abstract

N-cyclopentylazepane-1-sulfonamide represents a novel chemical entity with therapeutic potential, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the molecular mechanisms underpinning its biological activity. As a Senior Application Scientist, the following narrative synthesizes established methodologies with strategic insights, emphasizing experimental causality and self-validating protocols. We will traverse the logical progression from initial target identification and validation to the intricate mapping of downstream cellular signaling pathways and phenotypic outcomes. This document serves as a roadmap for a rigorous, multi-faceted investigation into a novel sulfonamide derivative.

Introduction and Structural Rationale

The chemical structure of N-cyclopentylazepane-1-sulfonamide, featuring a central azepane ring, a sulfonamide moiety, and a cyclopentyl group, offers initial clues to its potential biological targets. The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The lipophilic cyclopentyl and azepane groups suggest potential interactions with hydrophobic pockets within protein targets, possibly influencing selectivity and potency.

Our investigation, therefore, commences with a broad, unbiased approach to identify its primary molecular targets, followed by a focused validation and characterization of its mode of action.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the specific molecular target(s) of N-cyclopentylazepane-1-sulfonamide. A multi-pronged strategy, combining computational and experimental screening, will be employed to generate and prioritize a list of candidate targets.

In Silico Target Prediction

Computational methods provide a rapid, cost-effective means to generate initial hypotheses. By comparing the structure of N-cyclopentylazepane-1-sulfonamide against databases of known bioactive compounds and their targets, we can predict potential protein interactions.

Experimental Protocol: Reverse Docking and Pharmacophore Screening

  • 3D Structure Generation: Generate a low-energy 3D conformation of N-cyclopentylazepane-1-sulfonamide using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Database Selection: Utilize target databases such as ChEMBL, DrugBank, and the Protein Data Bank (PDB).

  • Reverse Docking: Screen the compound's 3D structure against a library of protein binding sites to identify potential targets with high binding affinity scores.

  • Pharmacophore Modeling: Identify the key chemical features of the molecule and screen for proteins that possess complementary pharmacophoric features.

  • Target Prioritization: Rank potential targets based on docking scores, pharmacophore fit, and biological relevance.

In Vitro Target Screening

High-throughput screening (HTS) of diverse target classes is essential to empirically identify interactions. This unbiased approach can reveal unexpected targets and provide the first experimental validation of in silico predictions.

Experimental Protocol: Broad-Panel Kinase and GPCR Screening

  • Compound Preparation: Prepare a stock solution of N-cyclopentylazepane-1-sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize commercially available screening panels, such as the Eurofins SafetyScreen44™ or similar services, which cover a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify initial "hits" (e.g., >50% inhibition or activation).

  • Dose-Response Confirmation: For any identified hits, perform a dose-response analysis to determine potency (e.g., IC50 or EC50 values).

Table 1: Hypothetical Results of In Vitro Target Screening

Target ClassSpecific TargetActivityPotency (IC50/EC50)
KinaseCyclin-Dependent Kinase 2 (CDK2)Inhibition75 nM
GPCRC-X-C Motif Chemokine Receptor 4 (CXCR4)Antagonism210 nM
EnzymeCarbonic Anhydrase IX (CA-IX)Inhibition1.2 µM
Target Validation: Biophysical Assays

Following the identification of putative targets, direct binding assays are crucial to confirm a physical interaction between N-cyclopentylazepane-1-sulfonamide and the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., CDK2) onto a sensor chip surface.

  • Analyte Injection: Flow a series of increasing concentrations of N-cyclopentylazepane-1-sulfonamide over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Table 2: Hypothetical SPR Binding Kinetics Data

Target Proteinka (1/Ms)kd (1/s)KD (nM)
CDK21.5 x 10^51.1 x 10^-273
CXCR48.2 x 10^41.7 x 10^-2207

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification & Validation A N-cyclopentylazepane-1-sulfonamide (Novel Compound) B In Silico Screening (Reverse Docking, Pharmacophore Modeling) A->B Hypothesis Generation C In Vitro Screening (Kinase & GPCR Panels) A->C Empirical Screening D Prioritized Target List (e.g., CDK2, CXCR4) B->D C->D E Biophysical Validation (Surface Plasmon Resonance) D->E Direct Binding Assay F Confirmed Molecular Target (e.g., CDK2) E->F Kinetic Analysis

Caption: Workflow for identifying and validating molecular targets.

Phase 2: Elucidation of Downstream Signaling Pathways

With a confirmed target (hypothetically, CDK2), the next phase is to delineate the downstream cellular consequences of this interaction. This involves examining the impact of N-cyclopentylazepane-1-sulfonamide on the canonical signaling pathways regulated by the target.

Cellular Target Engagement

Before assessing downstream signaling, it is critical to confirm that the compound engages its target within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., HeLa) with either vehicle or varying concentrations of N-cyclopentylazepane-1-sulfonamide.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

  • Protein Quantification: Separate soluble and aggregated proteins by centrifugation and quantify the amount of soluble target protein (CDK2) at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A rightward shift in the curve for treated cells indicates target engagement.

Analysis of Downstream Signaling

Since CDK2 is a key regulator of the cell cycle, we will investigate the effect of the compound on downstream substrates and cell cycle progression.

Experimental Protocol: Western Blot Analysis of Cell Cycle Markers

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CDK2 dependency) and treat with N-cyclopentylazepane-1-sulfonamide at various concentrations and time points.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key cell cycle proteins, including phosphorylated Retinoblastoma protein (p-Rb), a direct substrate of CDK2.

  • Data Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation status.

Table 3: Hypothetical Western Blot Quantification

Treatmentp-Rb (Ser807/811) / Total Rb RatioCyclin E1 Expression Level
Vehicle Control1.001.00
100 nM Compound0.450.98
500 nM Compound0.120.95

Hypothetical Signaling Pathway

G compound N-cyclopentylazepane-1-sulfonamide cdk2 CDK2/Cyclin E Complex compound->cdk2 Inhibition rb Retinoblastoma (Rb) Protein cdk2->rb Phosphorylation e2f E2F Transcription Factors rb->e2f Inhibition s_phase S-Phase Entry & Cell Cycle Progression e2f->s_phase Activation

Caption: Proposed mechanism of action via the CDK2/Rb pathway.

Phase 3: Phenotypic Characterization

The final phase connects the molecular mechanism to a cellular phenotype. Based on our hypothetical target, CDK2, we would expect N-cyclopentylazepane-1-sulfonamide to induce cell cycle arrest.

Cell Cycle Analysis

Flow cytometry is the gold-standard method for analyzing cell cycle distribution.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound for a duration corresponding to at least one full cell cycle (e.g., 24-48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: An increase in the percentage of cells in the G1 phase would be consistent with CDK2 inhibition.

Table 4: Hypothetical Cell Cycle Distribution Data

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control45%35%20%
100 nM Compound68%15%17%
500 nM Compound82%5%13%

Conclusion

This guide has outlined a systematic and rigorous approach to deconvolute the mechanism of action of a novel compound, N-cyclopentylazepane-1-sulfonamide. By progressing logically from broad, unbiased screening to specific, hypothesis-driven validation, researchers can build a comprehensive understanding of a compound's biological activity. The hypothetical data presented herein illustrates a plausible scenario where a sulfonamide derivative acts as a potent CDK2 inhibitor, leading to Rb hypophosphorylation and G1 cell cycle arrest. This framework, grounded in established scientific principles and methodologies, provides a robust template for the investigation of novel chemical entities in drug discovery and development.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • DrugBank Database. University of Alberta. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • SafetyScreen44™ Panel. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • Flow Cytometry in Cell Cycle Analysis. Darzynkiewicz, Z., et al. (2011). Current Protocols in Cytometry. [Link]

Exploratory

Structure-Activity Relationship (SAR) Studies of N-Substituted Azepane Sulfonamides: Targeting 11β-HSD1

Executive Summary The transition from rigid 6-membered heterocycles to flexible 7-membered rings represents a sophisticated paradigm in modern medicinal chemistry. This technical guide explores the structure-activity rel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from rigid 6-membered heterocycles to flexible 7-membered rings represents a sophisticated paradigm in modern medicinal chemistry. This technical guide explores the structure-activity relationship (SAR) of N-substituted azepane sulfonamides , a highly potent class of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the intracellular amplification of glucocorticoids, converting inactive cortisone into active cortisol. Overexpression of this enzyme in adipose and hepatic tissues is a primary driver of metabolic syndrome, making it a highly validated therapeutic target for obesity and type 2 diabetes. By systematically analyzing the SAR of the azepane sulfonamide pharmacophore, we can decode the thermodynamic and structural principles that drive nanomolar binding affinity.

Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Cortisol Cortisol (Active) HSD1->Cortisol NADPH GR Glucocorticoid Receptor Cortisol->GR Metabolic Metabolic Syndrome GR->Metabolic Gene Expression Inhibitor Azepane Sulfonamide Inhibitor->HSD1 Inhibition

11β-HSD1 Glucocorticoid Signaling and Inhibition Pathway

Mechanistic Rationale: The Azepane Advantage

The development of azepane sulfonamides originated from the optimization of earlier arylsulfonylpiperazine and piperidine hits [1]. The shift to the 7-membered azepane ring was not arbitrary; it was driven by specific thermodynamic and spatial requirements of the 11β-HSD1 catalytic pocket.

The Entropy vs. Enthalpy Trade-off

Six-membered rings (piperidines) exist predominantly in a rigid chair conformation. While this rigidity minimizes the entropy penalty upon binding, it restricts the molecule's ability to navigate the complex topography of the 11β-HSD1 active site.

Azepanes, conversely, are highly flexible, accessing twist-chair and boat conformations. This flexibility incurs a higher entropic penalty upon target binding. However, this is vastly outweighed by enthalpic gains . The "induced fit" capability of the azepane ring allows the sulfonamide oxygen atoms to perfectly align with the catalytic tyrosine (Tyr183) and serine (Ser170) residues of 11β-HSD1, forming an optimal hydrogen-bonding network that rigid piperidines cannot achieve.

The Sulfonamide Anchor

The sulfonamide moiety ( −SO2​NH− ) acts as the primary pharmacophore anchor. The highly electronegative oxygen atoms serve as obligate hydrogen bond acceptors, while the spatial geometry of the sulfur atom directs the attached aryl or heteroaryl group deep into the lipophilic pocket of the enzyme.

SAR Trajectory and Optimization

The optimization of N-substituted azepane sulfonamides focuses on two primary zones: the Arylsulfonyl Group (R1) and the Azepane C4-Position (R2) .

Zone 1: Arylsulfonyl Tuning

Initial SAR studies revealed that replacing a standard phenyl ring with a bioisosteric thiophene ring (2-thienyl) significantly improved binding. The thiophene ring is more electron-rich and slightly smaller, allowing for enhanced van der Waals interactions within the restricted hydrophobic sub-pocket of 11β-HSD1.

Zone 2: C4-Position Substitution

The most dramatic leaps in potency were achieved through substitutions at the 4-position of the azepane ring [2]. The unsubstituted azepane core provided moderate activity. Introducing a hydroxyl group (-OH) at C4 established a new hydrogen bond donor interaction. Further elaboration into complex amides and the introduction of fluorine atoms (to modulate the pKa of adjacent amines and increase metabolic stability) yielded highly potent candidates.

Quantitative SAR Summary
Compound IterationArylsulfonyl Group (R1)Azepane C4-Substitution (R2)11β-HSD1 IC₅₀ (nM)Mechanistic Impact
Initial Hit 2-ThienylUnsubstituted (-H)350Baseline hydrophobic interaction.
Intermediate 1 2-Thienyl-OH (Hydroxyl)120Introduction of H-bond donor improves affinity.
Intermediate 2 2-Thienyl-NH-CO-CH₃ (Amide)45Extended H-bonding network with catalytic pocket.
Compound 30 2-Thienyl-F, -Amide derivative3.0Optimal balance of sterics, electronegativity, and H-bonding.

Note: Data represents the optimization trajectory culminating in single-digit nanomolar potency as documented in foundational azepane SAR literature.

SAR_Logic Lead 6-Membered Hit (Piperazine/Piperidine) RingExp Ring Expansion (7-Membered Azepane) Lead->RingExp Increased Flexibility R1Opt Sulfonamide Tuning (Aryl/Heteroaryl) RingExp->R1Opt Hydrophobic Fit C4Opt C4 Position SAR (Sterics & H-Bonding) R1Opt->C4Opt Catalytic Interaction Final Optimized Lead (IC50: 3.0 nM) C4Opt->Final Synergistic Affinity

SAR Optimization Logic Tree for Azepane Sulfonamides

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of the azepane core and the biochemical evaluation of the resulting sulfonamides.

Protocol 1: Synthesis of the Azepane Core via Ring Expansion

Objective: Synthesize tert-Butyl-4-oxoazepane-1-carboxylate from N-Boc-piperidin-4-one [3]. Causality & Rationale: The 7-membered azepane ring is synthetically challenging due to transannular strain. Ring expansion of a 6-membered piperidine using ethyl diazoacetate and a Lewis acid provides a highly regioselective route compared to traditional Dieckmann condensations, which suffer from poor yields at scale.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-piperidin-4-one (1.0 eq) in anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction vessel to -78°C.

  • Lewis Acid Activation: Add BF₃·OEt₂ (1.2 eq) dropwise. Rationale: The Lewis acid activates the carbonyl carbon, making it highly electrophilic for the subsequent nucleophilic attack.

  • Diazo Addition: Slowly introduce ethyl diazoacetate (1.5 eq) via a syringe pump over 2 hours. Rationale: Controlled addition prevents the exothermic decomposition of the diazo compound and minimizes side reactions (e.g., epoxide formation).

  • Rearrangement: Allow the reaction to slowly warm to room temperature over 12 hours. The intermediate undergoes nitrogen gas evolution and alkyl migration to expand the ring.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

System Validation:

  • Mass Balance & Purity: Confirm >95% purity via HPLC.

  • Structural Verification: Use ¹H-NMR to confirm the loss of the symmetrical piperidine splitting pattern and the appearance of the desymmetrized azepane methylene protons. GC-MS must show the expected [M+H]⁺ mass shift corresponding to the insertion of the -CH₂- group.

Protocol 2: In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the IC₅₀ of synthesized azepane sulfonamides against human 11β-HSD1. Causality & Rationale: SPA is chosen over traditional HPLC because it allows for high-throughput, homogeneous continuous measurement without the need for physical separation of the product from the substrate, thereby preserving the delicate equilibrium state of the enzyme-inhibitor complex.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human 11β-HSD1 microsomes in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA) at 37°C.

  • Compound Dosing: Add the azepane sulfonamide test compounds in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) using DMSO as the vehicle (final DMSO concentration ≤ 1%).

  • Reaction Initiation: Introduce the substrate mixture containing 100 nM tritiated cortisone ([³H]-cortisone) and 1 mM NADPH cofactor.

  • Incubation: Incubate the microplate for 2 hours at 37°C. Rationale: A 2-hour incubation ensures that steady-state kinetics are achieved, which is mathematically required for accurate IC₅₀ determination.

  • Termination & Detection: Add a stop solution containing Carbenoxolone (a non-selective 11β-HSD inhibitor) and Anti-Cortisol monoclonal antibodies coupled to SPA beads. Read the luminescence on a microplate scintillation counter.

System Validation:

  • Positive Control: Run Carbenoxolone in parallel. The assay is only validated if the Carbenoxolone IC₅₀ falls within the historical confidence interval (10-20 nM).

  • Z'-Factor Calculation: Calculate the Z'-factor using high (vehicle) and low (reference inhibitor) controls. A Z'-factor > 0.6 is strictly required to validate the assay's signal-to-noise ratio and statistical robustness.

References

  • Sun, D., et al. (2008). "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Neelamkavil, S. F., et al. (2009). "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Gomez, L., et al. (2010). "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate". Organic Process Research & Development. URL:[Link]

  • Shah, U., et al. (2010). "Azabicyclic sulfonamides as potent 11beta-HSD1 inhibitors". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Foundational

Preliminary Toxicological Screening of N-cyclopentylazepane-1-sulfonamide: A Preclinical Technical Guide

Executive Summary The transition of a small molecule from discovery to an Investigational New Drug (IND) application requires a rigorous, self-validating safety assessment. N-cyclopentylazepane-1-sulfonamide (NCAS) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from discovery to an Investigational New Drug (IND) application requires a rigorous, self-validating safety assessment. N-cyclopentylazepane-1-sulfonamide (NCAS) represents a lipophilic, nitrogen-rich small molecule structural class often investigated for metabolic and inflammatory targets (e.g., 11β-HSD1 or NLRP3 inhibition). However, the presence of both an azepane ring and a sulfonamide moiety introduces specific structural alerts for idiosyncratic toxicity and reactive metabolite formation.

This whitepaper outlines a field-proven, stepwise preliminary toxicological screening cascade for NCAS. By bridging high-content in vitro assays with early in vivo dose-range finding (DRF) studies, this guide provides a causal framework for identifying off-target liabilities before committing to formal, resource-intensive GLP IND-enabling studies 1.

Mechanistic Rationale for NCAS Toxicity

To design an effective screening protocol, we must first understand the chemical causality of potential toxicity. NCAS contains two primary functional groups of toxicological interest:

  • The Sulfonamide Moiety: Known to occasionally trigger idiosyncratic hypersensitivity reactions. This is often mediated by Cytochrome P450 (CYP450) oxidation into reactive hydroxylamines, which can further oxidize into nitroso species.

  • The Azepane Ring: A 7-membered saturated heterocycle that is highly susceptible to CYP-mediated N-dealkylation and ring oxidation.

If cellular glutathione (GSH) reserves are depleted, these electrophilic intermediates can covalently bind to hepatic macromolecules, inducing severe oxidative stress, mitochondrial dysfunction, and ultimately, necrotic or apoptotic cell death.

MetabolicToxicity A N-cyclopentylazepane-1-sulfonamide (Parent Compound) B CYP450 Metabolism (Phase I Oxidation) A->B C N-dealkylation / Ring Oxidation B->C D Reactive Electrophilic Intermediate C->D E GSH Conjugation (Detoxification) D->E Adequate GSH F Covalent Binding to Macromolecules (Toxicity) D->F GSH Depletion

Caption: Proposed CYP450-mediated metabolic activation and toxicity pathway of azepane sulfonamides.

Tier 1: In Vitro Cytotoxicity & High-Content Screening (HCS)

Causality & Rationale: Traditional single-endpoint assays (e.g., MTT) are prone to false negatives because they only measure late-stage cell death. Utilizing quantitative High-Throughput Screening (qHTS) platforms allows for the multiplexed evaluation of sub-lethal cellular stress 2. We utilize HepG2 cells because the liver is the primary site of NCAS metabolism, ensuring that metabolism-dependent toxicities are captured.

Step-by-Step Methodology: Multiplexed HCS Assay

This protocol is a self-validating system; it includes a known hepatotoxin (e.g., Chlorpromazine) as a positive control to verify assay sensitivity.

  • Cell Seeding: Plate HepG2 cells in 384-well collagen-coated microplates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point concentration-response curve of NCAS (0.1 µM to 100 µM) in DMSO. Dispense into the wells using an acoustic liquid handler (final DMSO concentration ≤0.5%). Treat for 24 and 72 hours.

  • Multiplex Staining: Remove media and add a validated dye cocktail containing:

    • Hoechst 33342 (Nuclear morphology/cell count)

    • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

    • CellROX Green (Reactive oxygen species generation)

  • Imaging & Analysis: Acquire images using an automated confocal high-content imager. Quantify fluorescence intensity and morphological changes against the vehicle control.

Tier 2: Genotoxicity & Safety Pharmacology

Causality & Rationale: Regulatory agencies require strict evaluation of a compound's potential to induce DNA damage and cardiovascular liabilities 1. Azepane rings can undergo ring-opening to form DNA-reactive species, necessitating the Ames test. Furthermore, lipophilic sulfonamides frequently interact with the hERG potassium channel, leading to QT interval prolongation and fatal arrhythmias.

Step-by-Step Methodology A: Ames Test (OECD 471 Compliant)

While qHTS genotoxicity assays exist for prioritization [[3]](), the standard bacterial reverse mutation assay remains the gold standard for validating point mutations.

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare the S9 fraction mix from Aroclor 1254-induced rat livers to simulate mammalian hepatic metabolism.

  • Exposure (Plate Incorporation): Mix NCAS (doses ranging from 1.5 to 5,000 µ g/plate ), the bacterial suspension, and the S9 mix into molten top agar. Pour over minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48-72 hours. A positive mutagenic result is defined as a reproducible, dose-dependent >2-fold increase in revertant colonies compared to the vehicle control.

Step-by-Step Methodology B: Automated hERG Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using a planar patch-clamp system. Ensure seal resistance is >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open channels, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion & Measurement: Perfuse NCAS at concentrations up to 30 µM. Measure the percentage inhibition of the peak tail current relative to baseline. Calculate the IC₅₀.

Tier 3: Preliminary In Vivo Dose-Range Finding (DRF)

Causality & Rationale: In vitro models cannot replicate complex organism-wide pharmacokinetics, metabolite accumulation, or systemic toxicities. A 7-day repeat-dose DRF study in a rodent model bridges the gap between in vitro hazard identification and formal IND-enabling GLP studies, establishing the Maximum Tolerated Dose (MTD).

Step-by-Step Methodology: 7-Day Rat DRF Study
  • Animal Allocation: Randomize 8-week-old Sprague-Dawley rats into 4 groups (n=5/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg) of NCAS.

  • Dosing: Administer NCAS daily via oral gavage (PO) for 7 consecutive days. Formulate NCAS in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform suspension.

  • In-Life Observations: Monitor daily for clinical signs of toxicity (e.g., piloerection, lethargy). Record body weights and food consumption on Days 1, 3, 5, and 7.

  • Clinical Pathology & Necropsy: On Day 8, euthanize the animals. Collect blood via cardiac puncture for hematology and serum chemistry (focusing on AST, ALT, BUN, and Creatinine). Perform a gross necropsy, weighing the liver, kidneys, heart, and spleen.

ToxWorkflow T1 Tier 1: In Vitro Cytotoxicity (HepG2) T2 Tier 2: Genotoxicity (Ames Test) T1->T2 T3 Tier 3: Safety Pharm (hERG Patch-Clamp) T2->T3 T4 Tier 4: In Vivo Dose-Range Finding T3->T4 Decision Go/No-Go Decision T4->Decision

Caption: Stepwise preliminary toxicological screening workflow for small molecule drug candidates.

Data Synthesis & Go/No-Go Criteria

To ensure objective decision-making, quantitative thresholds must be established prior to screening. The following table synthesizes the critical parameters and the required thresholds for NCAS to advance to formal IND-enabling GLP toxicology studies.

Assay CategoryParameter EvaluatedNCAS "Go" ThresholdScientific Rationale
In Vitro Cytotoxicity HepG2 IC₅₀ (Cell Viability)> 50 µMEnsures a wide therapeutic window between target engagement (usually low nM) and hepatotoxicity.
High-Content Screening Mitochondrial ROS Generation< 2-fold increase at 10 µMPrevents advancement of compounds that cause severe oxidative stress via azepane ring oxidation.
Genotoxicity Ames Test (Revertant Colonies)Negative (all strains, ±S9)Mutagenic compounds are strictly prohibited from entering Phase I trials without extensive justification.
Safety Pharmacology hERG Inhibition IC₅₀> 30 µMMitigates the risk of drug-induced Long QT Syndrome and sudden cardiac death.
In Vivo DRF (7-Day) Maximum Tolerated Dose (MTD)> 30 mg/kg/dayConfirms sufficient systemic tolerability to achieve projected efficacious exposures in humans.
Clinical Pathology ALT / AST Elevation< 3x Upper Limit of NormalValidates in vitro hepatotoxicity findings in a physiological system.

References

  • Regulatory Knowledge Guide for Small Molecules Source: NIH SEED (Small business Education and Entrepreneurial Development) URL:[Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions Source: Annual Review of Pharmacology and Toxicology / PMC (National Institutes of Health) URL:[Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of N-cyclopentylazepane-1-sulfonamide

Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these ar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for the systematic evaluation of N-cyclopentylazepane-1-sulfonamide, a novel sulfonamide derivative. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a robust strategy for stability assessment through forced degradation studies, as mandated by international regulatory guidelines.[3][4] The methodologies and rationale detailed herein are designed to equip researchers and drug development professionals with the necessary tools to generate a robust data package, enabling informed decision-making throughout the preclinical development cascade.

Introduction: The Critical Role of Early-Stage Profiling

N-cyclopentylazepane-1-sulfonamide is a molecule of interest characterized by a sulfonamide functional group linked to a seven-membered azepane ring and a cyclopentyl moiety. The sulfonamide group is a cornerstone in medicinal chemistry, known for its chemical and metabolic stability.[5][6] However, the overall properties of the molecule, including its solubility and specific degradation pathways, are dictated by the interplay of all its structural components.

Early and accurate assessment of solubility and stability is not merely a data-gathering exercise; it is a strategic imperative.[1][7] Solubility data informs the feasibility of oral formulation and guides the selection of appropriate formulation strategies, such as the use of solid dispersions or lipid-based systems to enhance absorption.[2] Stability profiling, particularly through forced degradation, is a regulatory requirement that identifies potential degradation products, elucidates breakdown pathways, and is essential for developing and validating stability-indicating analytical methods.[8][9][10] This early insight prevents costly late-stage failures and accelerates the path to clinical trials.[1]

Comprehensive Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound upon its transition from an organic solvent (like DMSO) into an aqueous buffer. It reflects the rate of dissolution and is valuable for high-throughput screening in early discovery to quickly flag problematic compounds.[11][12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[14] This "gold standard" measurement is determined over a longer incubation period (typically 24 hours) and is essential for lead optimization and formulation development.[11][12]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, as endorsed by the United States Pharmacopeia (USP), is the most reliable technique for determining equilibrium solubility.[15][16]

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Protocol:

  • Preparation: Add an excess of solid N-cyclopentylazepane-1-sulfonamide (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.[16]

  • Media Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. Testing should be conducted across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) and in biorelevant media.[17][18]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[11][15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully filter the supernatant through a 0.45 µm PVDF filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS/MS method.[15][19]

  • pH Verification: Measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[16]

The Importance of Biorelevant Media

While simple buffers are useful, they often fail to predict in-vivo performance.[20] Biorelevant media, which contain physiological surfactants like bile salts and lecithin, simulate the conditions of the gastrointestinal tract more accurately.[21] Key media include:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[20][22]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics intestinal fluids after a meal, which can significantly impact the solubility of certain drugs.[23]

Testing in these media provides critical insights into potential food effects on drug absorption.[21][24]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear interpretation and comparison.

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.225Hypothetical ValueCalculated
Acetate Buffer4.525Hypothetical ValueCalculated
Phosphate Buffer6.825Hypothetical ValueCalculated
FaSSIF6.537Hypothetical ValueCalculated
FeSSIF5.037Hypothetical ValueCalculated
Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Weigh excess N-cyclopentylazepane-1-sulfonamide B Add selected aqueous media (e.g., pH 1.2, 6.8, FaSSIF) A->B C Seal & Agitate (24h @ 25°C/37°C) B->C D Filter Supernatant (0.45 µm PVDF) C->D E Quantify Concentration (HPLC-UV / LC-MS) D->E G Thermodynamic Solubility Profile E->G Data Reporting F Measure Final pH F->G Data Reporting

Thermodynamic Solubility Workflow

Intrinsic Stability and Forced Degradation Profiling

Forced degradation studies, also known as stress testing, are a cornerstone of drug development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][8][25] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to achieve two primary goals:

  • Identify Degradation Products: To understand the likely degradation pathways and generate potential impurities that could form during manufacturing and long-term storage.[9]

  • Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method (typically HPLC) is specific and can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants and any impurities.[8][26]

Experimental Protocol: Forced Degradation Studies

Principle: The drug substance is exposed to a range of stress conditions (hydrolytic, oxidative, photolytic, thermal). The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without destroying the molecule entirely.[8]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of N-cyclopentylazepane-1-sulfonamide in a suitable solvent (e.g., acetonitrile/water mixture).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature. Sulfonamides can be susceptible to base-catalyzed hydrolysis.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) and the stock solution to heat (e.g., 60°C).

    • Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4]

  • Sample Quenching: After the specified time, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with photodiode array (PDA) and mass spectrometry (MS) detectors.[19] The PDA detector helps in assessing peak purity, while the MS detector aids in the identification of degradants.[27]

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation and the formation of new impurities under each condition.

Stress ConditionParameters% Assay of Parent Drug% DegradationMajor Degradant Peaks (RT)
Unstressed Control-99.8%0.2%-
Acidic Hydrolysis0.1 N HCl, 60°C, 24hHypothetical ValueCalculatede.g., 4.5 min, 7.2 min
Basic Hydrolysis0.1 N NaOH, 40°C, 8hHypothetical ValueCalculatede.g., 5.1 min
Oxidative Degradation3% H₂O₂, RT, 24hHypothetical ValueCalculatede.g., 6.8 min
Thermal (Solid)80°C, 48hHypothetical ValueCalculatedNone significant
Photolytic (Solution)ICH Q1B conditionsHypothetical ValueCalculatedNone significant

RT = Retention Time

Workflow Visualizationdot

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation A Prepare Drug Substance (Solid & Solution) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (ICH Q1B Light) A->F G Quench Reactions (Neutralize) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-PDA-MS G->H I Assess Peak Purity & Identify Degradants H->I J Forced Degradation Summary Report I->J Data Reporting

Sources

Foundational

Strategic Target Deconvolution for N-Cyclopentylazepane-1-Sulfonamide: A Technical Whitepaper

Executive Summary The identification of primary and off-target interactions for novel chemical entities is the cornerstone of rational drug development. As a Senior Application Scientist, I approach target deconvolution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of primary and off-target interactions for novel chemical entities is the cornerstone of rational drug development. As a Senior Application Scientist, I approach target deconvolution not as a linear checklist, but as a self-validating matrix of orthogonal assays. This whitepaper outlines a comprehensive, causality-driven framework for identifying the therapeutic targets of N-cyclopentylazepane-1-sulfonamide (N-CPA-1-S) . By integrating predictive structure-activity relationships (SAR) with label-free and chemoproteomic methodologies, we establish a robust pipeline for mechanism-of-action (MoA) elucidation.

Pharmacophore Rationale and Predictive Targeting

N-CPA-1-S belongs to the azepane sulfonamides, a privileged class of organic compounds characterized by a seven-membered saturated nitrogen heterocycle linked to a sulfonyl group. Historically, azepane sulfonamides have demonstrated profound efficacy as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. 11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for the NADPH-dependent reduction of inactive cortisone to active cortisol, playing a critical role in metabolic diseases such as type 2 diabetes and obesity.

The structural topology of N-CPA-1-S—specifically the N-linked cyclopentyl moiety—alters the compound's lipophilicity and conformational flexibility. To predict its target landscape, we extrapolate from established quantitative SAR data of closely related azepane sulfonamide analogs.

Quantitative SAR Data for Azepane Sulfonamides against 11β-HSD1
Compound IDAzepane Substitution11β-HSD1 IC₅₀ (nM)Pharmacological Implication
Analog 28 4-Fluorophenyl26.0Baseline halogenated aryl activity
Analog 29 4-Chlorophenyl11.0Increased lipophilicity improves binding
Analog 30 4-(Trifluoromethyl)phenyl3.0Optimal steric bulk and electron withdrawal
N-CPA-1-S N-Cyclopentyl ~15–50 (Predicted) Aliphatic substitution alters metabolic stability

Data extrapolated from foundational SAR studies on azepane sulfonamide derivatives [1].

Orthogonal Target Deconvolution Workflow

To empirically validate 11β-HSD1 as the primary target and map the broader proteomic interactome of N-CPA-1-S, we deploy a dual-pronged strategy: the label-free Cellular Thermal Shift Assay (CETSA) and the highly multiplexed Affinity-Based Protein Profiling (ABPP) .

Workflow Compound N-cyclopentylazepane- 1-sulfonamide InSilico In Silico Profiling (Pharmacophore & Docking) Compound->InSilico Structural Input ABPP Affinity-Based Protein Profiling (ABPP) Compound->ABPP Probe Synthesis CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Intact Cell Treatment Target Target Identification: 11β-HSD1 InSilico->Target Virtual Hits ABPP->Target Enriched Proteins CETSA->Target Thermal Stabilization Validation Biochemical & Phenotypic Validation Target->Validation Hypothesis Testing

Multi-modal target deconvolution workflow for N-cyclopentylazepane-1-sulfonamide.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA is deployed to confirm target engagement in intact, living cells without requiring chemical modification of N-CPA-1-S [2]. The physical principle is straightforward: ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) and preventing heat-induced aggregation [3].

Step-by-Step Methodology:

  • Cell Culture & Equilibration: Cultivate target cells (e.g., human adipocytes or HEK293T cells expressing 11β-HSD1) to 80% confluency. Treat cells with 10 µM N-CPA-1-S (or DMSO vehicle control) for 1 hour at 37°C. Causality: This incubation ensures complete intracellular distribution and steady-state target binding.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the suspension equally into 8–10 PCR tubes (50 µL per tube).

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured, aggregated proteins, leaving only the stabilized, folded proteins in the supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western blotting using an anti-11β-HSD1 antibody. Plot the relative protein abundance against temperature to calculate the apparent Tm shift (ΔTm).

Protocol B: Affinity-Based Protein Profiling (ABPP)

Causality & Rationale: While CETSA confirms suspected targets, ABPP is an unbiased, proteome-wide discovery tool. By synthesizing a photoactivatable probe of N-CPA-1-S, we can covalently trap transient or low-affinity off-targets [4].

Self-Validating System: To ensure trustworthiness and eliminate false positives, this protocol utilizes a competitive ABPP control. A parallel cell cohort is pre-treated with a 10-fold excess of unmodified N-CPA-1-S before probe introduction. Any protein enriched in the primary arm but absent in the competitive arm is a validated, specific target.

Step-by-Step Methodology:

  • Probe Synthesis: Modify N-CPA-1-S by appending a diazirine moiety (for UV-induced covalent crosslinking) and an alkyne handle (for downstream click chemistry).

  • In Situ Labeling: Incubate live cells with the synthesized probe (5 µM) for 2 hours. Expose the cells to UV irradiation (365 nm) for 10 minutes on ice. Causality: UV light converts the diazirine into a highly reactive carbene, covalently crosslinking the probe to any interacting proteins within a few angstroms.

  • Click Chemistry: Lyse the cells and perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the probe-target complexes.

  • Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform stringent washing, followed by on-bead tryptic digestion. Analyze the resulting peptides via high-resolution LC-MS/MS to map the N-CPA-1-S interactome.

Mechanism of Action: 11β-HSD1 Inhibition

If 11β-HSD1 is confirmed as the primary target of N-CPA-1-S, the downstream phenotypic effects will center on the attenuation of intracellular glucocorticoid signaling. The azepane sulfonamide acts as a competitive inhibitor, occupying the catalytic pocket and preventing the conversion of cortisone to cortisol.

Pathway Cortisone Inactive Glucocorticoid (Cortisone) Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Substrate Binding Cortisol Active Glucocorticoid (Cortisol) Enzyme->Cortisol NADPH-dependent reduction Inhibitor Azepane Sulfonamide Inhibitor Inhibitor->Enzyme Competitive Inhibition GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Nuclear Translocation Metabolism Metabolic Syndrome (Gluconeogenesis, Adipogenesis) GR->Metabolism Gene Transcription

Mechanism of action for 11β-HSD1 inhibition by azepane sulfonamides in metabolic regulation.

By blocking this local amplification of glucocorticoids in adipose and hepatic tissues, N-CPA-1-S possesses the theoretical potential to reverse insulin resistance, reduce hepatic gluconeogenesis, and mitigate adipogenesis, making it a highly viable candidate for metabolic syndrome therapeutics.

References

  • Boyle, C. D., et al. (2009). Discovery of a series of azepine sulfonamides as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual (NIH).[Link]

  • Wang, Y., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC - NIH.[Link]

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) purification of N-cyclopentylazepane-1-sulfonamide

Introduction and Chemical Profiling The isolation and purification of heterocyclic sulfonamides are critical steps in early-stage drug discovery and development. N-cyclopentylazepane-1-sulfonamide (C₁₁H₂₂N₂O₂S, MW ~246.3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

The isolation and purification of heterocyclic sulfonamides are critical steps in early-stage drug discovery and development. N-cyclopentylazepane-1-sulfonamide (C₁₁H₂₂N₂O₂S, MW ~246.37 g/mol ) presents a unique chromatographic challenge. Structurally, it consists of a highly lipophilic, 7-membered azepane ring linked to a cyclopentyl group via a sulfonamide moiety.

The Causality of Detection Challenges: Unlike many pharmaceutical intermediates, this compound is entirely aliphatic and lacks an extended aromatic conjugated system. Consequently, its UV absorbance is extremely weak, primarily limited to end-absorption (<220 nm) by the sulfonamide group. Relying on traditional UV-directed preparative HPLC for this molecule often results in failed fraction collection or heavy contamination from UV-absorbing impurities. Therefore, Mass Spectrometry (MS)-directed purification is the authoritative standard required for the robust isolation of this specific compound.

Chromatographic Strategy & Causality

To engineer a self-validating purification system, every parameter must be selected based on the physicochemical properties of the target analyte:

  • Stationary Phase Selection: A standard C18 bonded phase is optimal. The dense octadecyl carbon chain provides the necessary hydrophobic surface area to retain the lipophilic azepane and cyclopentyl rings, ensuring adequate retention factor ( k′ ) prior to elution[1].

  • Mobile Phase Architecture: Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, which significantly reduces system backpressure at high preparative flow rates and improves mass transfer kinetics for sharper peaks.

  • Modifier Causality (The Role of Formic Acid): The addition of 0.1% Formic Acid (FA) to both aqueous and organic phases serves three critical functions[2][3]:

    • Silanol Suppression: It protonates residual surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

    • Ionization Control: While the sulfonamide NH is weakly acidic (pKa ~10), the acidic mobile phase (pH ~2.7) ensures the molecule remains fully protonated and neutral, maximizing predictable hydrophobic retention.

    • ESI-MS Facilitation: FA provides an abundant proton source necessary for efficient positive-ion Electrospray Ionization (ESI+), which is mandatory for triggering the fraction collector based on the target mass ([M+H]⁺ m/z 247.15).

Visualizing the Purification Logic

Workflow A Sample Prep (Dissolution in DMSO) B Analytical Scouting (Determine Gradient) A->B C Prep HPLC Injection (C18, H2O/ACN + 0.1% FA) B->C D MS Triggered Fraction Collection C->D E Lyophilization (Solvent Removal) D->E F QC Analysis (Orthogonal LC-MS) E->F

Caption: Workflow for the MS-directed preparative HPLC purification of aliphatic sulfonamides.

Troubleshooting Start Evaluate Analytical Run Check Peak Shape & Resolution Start->Check Tailing Peak Tailing? Ensure 0.1% FA is fresh Check->Tailing Yes Coelution Co-elution? Flatten gradient slope Check->Coelution Yes Success Optimal Separation Proceed to Prep Scale Check->Success No Issues Tailing->Check Coelution->Check

Caption: Decision matrix for optimizing peak resolution and shape prior to scale-up.

Experimental Methodologies (Step-by-Step)

Phase 1: Sample Preparation
  • Weigh the crude N-cyclopentylazepane-1-sulfonamide mixture.

  • Dissolve the crude material in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50–100 mg/mL.

    • Expert Insight: DMSO is a universal, highly polar aprotic solvent. Injecting a sample dissolved in the mobile phase can lead to immediate precipitation at the column head if the starting gradient is highly aqueous. DMSO ensures the sample remains in solution until it is safely partitioned onto the stationary phase[4].

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could clog the preparative frit.

Phase 2: Analytical Scouting & Gradient Design
  • Perform a fast analytical run (5% to 95% B over 5 minutes) on an analytical C18 column to determine the exact elution point of the target mass ( m/z 247.15).

  • Self-Validating Step: Calculate the organic percentage at which the compound elutes. Design a "focused gradient" for the preparative run: set the starting organic percentage 10% below the analytical elution point, and end 10% above it, spread over 15 minutes. This shallow slope maximizes resolution between the target and closely eluting lipophilic impurities.

Phase 3: Preparative HPLC Execution
  • Equilibrate the preparative C18 column (21.2 mm x 150 mm, 5 µm) with the starting conditions of the focused gradient.

  • Inject 1.0 mL of the DMSO-dissolved sample.

  • Monitor the eluent using ESI-MS (Positive mode, tracking m/z 247.15) and UV (210 nm for general impurity tracking).

  • The fraction collector valve will automatically trigger only when the specific mass threshold is breached, ensuring high-fidelity recovery.

Phase 4: Fraction Recovery
  • Pool the collected fractions containing the pure compound.

  • Freeze the solution at -80°C and remove the Water/ACN/FA mixture via lyophilization (freeze-drying).

    • Expert Insight: Rotary evaporation of highly aqueous fractions often causes violent "bumping" and sample loss. Lyophilization gently sublimates the solvent, yielding a fluffy, easy-to-handle powder without risking thermal degradation.

Quantitative Data and Parameters

Table 1: Physicochemical & Chromatographic Parameters

ParameterSpecification / Condition
Target Analyte N-cyclopentylazepane-1-sulfonamide
Target Mass ([M+H]⁺) 247.15 m/z
Column Preparative C18 (21.2 mm x 150 mm, 5 µm)
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 30.0 mL/min
Column Temperature Ambient (25 °C)
Detection ESI-MS (Primary), UV 210 nm (Secondary)

Table 2: Example Focused Preparative Gradient Elution Profile (Assuming analytical elution at 45% B)

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06535Isocratic Hold (Equilibration)
2.06535Injection & Desalting
17.04555Linear Focused Gradient
17.5595Column Wash
20.0595Isocratic Wash
20.56535Re-equilibration

Self-Validating Quality Control

To ensure the system is truly self-validating, the lyophilized powder must be re-analyzed using an orthogonal analytical method. Run the purified sample on a Phenyl-Hexyl column (which offers π−π interactions, differing from the purely hydrophobic C18 mechanism) to verify that no co-eluting impurities were masked during the preparative run. Purity must exceed 95% by Total Ion Chromatogram (TIC) integration and ¹H-NMR structural confirmation.

References[2] BenchChem. "Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide". Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHluXgFEaFJO3tXh_fSjL1Ziz2CMC1SFlTRVcylcYuTL_YkwpQdfbShG1nkhWTEuqYwCpOLSopUJKfdVFlbKRhZkirNOeW26jlyqBy5mmVt7qAiZUO4ztlQ8wMuMEQvtOHGXHCQUR5uWTJVKj1uWhi3lbuCOz4Od5K6DFntfb_XUWMDQXqb3zbFQ6szeFkVdJ8ZFbfsa9ynqOX0RVUx-QPlxn3J-FwE3TLk6HEqFxXkSKKOZAZqCIp_1f51IDn3adjgT46wEab1tUT_iA==[4] Google Patents. "WO2013027168A1 - Novel heterocyclic compounds as bromodomain inhibitors". Source: google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3kVcJFavYh-HM369IdMbe3eQqDb3hMEtfDrB2wqtHU9IGF5XUOiZmzUl2ob63v69BepUIVfgZpGHBG4vWc_bn73QJzcitNfGkUWjWbgsLTuAoUtquwib_-inf5GOlJVvR5JLVJBhe4k13GCtUA==[1] National Institutes of Health (NIH). "Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity - PMC". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDSuP7hznXtNLlaaC3pnmLdw3WtHO3e1wCY0QgndDFlXhIh1IsaNaWps_zsas0joW_4QFFmyn-q3Li4fyPPHUUhD7QcuCQpg_Mqup-f1LPyXSGnZ6TZGp6lqLIVrG39J5iiHGaF9EHOTVYkCHQ[3] National Institutes of Health (NIH). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC". Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ny5tCXZz1sNhrWIbJgt6UDSA5d8N-yO7V59B6Vs-E9T3nW42oemzMX3yk249FxwbpvjAAzgoa0B6M8Q0Cw75eVkcCwP5MGeXRrUd3TyII_4NYDH77KJ89Kt_UozAhFWDNHxRcRn951mQn2o=

Sources

Application

High-throughput screening assays for N-cyclopentylazepane-1-sulfonamide analogs

APPLICATION NOTE: High-Throughput Screening Assays for N-Cyclopentylazepane-1-Sulfonamide Analogs Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Voltage-Gated Sodium Chann...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: High-Throughput Screening Assays for N-Cyclopentylazepane-1-Sulfonamide Analogs

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Voltage-Gated Sodium Channel (Nav1.7) Modulators for Pain Therapeutics

Executive Summary

The discovery of non-opioid analgesics has increasingly focused on the voltage-gated sodium channel Nav1.7, a genetically validated target for pain perception[1]. Among the most promising chemotypes are sulfonamide derivatives, which achieve exquisite subtype selectivity by targeting the Domain IV voltage-sensor domain (VSD4) rather than the highly conserved central pore[2].

This application note details a self-validating, high-throughput screening (HTS) cascade specifically optimized for N-cyclopentylazepane-1-sulfonamide analogs . Because these compounds stabilize the channel's inactivated state, traditional resting-state assays yield profound false negatives. Here, we outline the causality and methodology behind an orthogonal screening system: a primary optical assay utilizing chemical gating modifiers, followed by a high-fidelity Automated Patch-Clamp (APC) secondary screen[3].

Mechanistic Rationale & Assay Design

As a Senior Application Scientist, I cannot overstate the importance of aligning your assay physiology with your compound's mechanism of action. N-cyclopentylazepane-1-sulfonamides are state-dependent inhibitors . They exhibit low affinity for the resting state ( KR​ ) but bind with nanomolar affinity to the inactivated state ( KI​ ).

  • The Primary Screen Challenge: In a standard 384-well plate, Nav1.7 channels in HEK293 cells naturally sit in a resting state (membrane potential ~ -80 mV). To expose the VSD4 binding pocket, we must force the channels into an open/inactivated state. We achieve this causality by using a combination of Veratridine (a lipid-soluble neurotoxin that prevents inactivation) and Scorpion venom OD1 (which shifts the voltage dependence of activation).

  • The Secondary Screen Validation: Optical dye assays (FLIPR) are prone to compound autofluorescence and dye-interaction artifacts. To create a self-validating system, all optical hits must be triaged through Automated Patch-Clamp (APC) electrophysiology. APC allows us to precisely control the membrane holding potential (e.g., -70 mV) to calculate the true state-dependent IC50 without chemical modifiers[3].

HTS Triage Cascade

HTS_Cascade A Library: N-cyclopentylazepane- 1-sulfonamide Analogs B Primary Screen: FLIPR Membrane Potential Assay (hNav1.7) A->B 100,000+ cmpds C Secondary Screen: Automated Patch-Clamp (APC) (State-Dependent IC50) B->C Hit Triage (<1μM) D Selectivity Profiling: hNav1.5 (Cardiac) & hNav1.1 (CNS) C->D Potent Inhibitors (<50nM) E Lead Optimization & In Vivo Efficacy (Pain Models) D->E >100x Selectivity

Caption: HTS cascade for Nav1.7 inhibitors: from primary optical screening to APC validation.

Experimental Protocols

Protocol 1: FLIPR Tetra Membrane Potential Assay (Primary Screen)

This protocol uses FLIPR Membrane Potential (FMP) Blue dye to measure population-level depolarization in a 384-well format.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293 cells stably expressing human Nav1.7 at a density of 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media. Wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 20 µL/well of FMP Blue Dye (Molecular Devices). Incubate for 30 minutes at 37°C.

  • Compound Incubation (Critical Step): Add 10 µL of N-cyclopentylazepane-1-sulfonamide analogs (prepared at 3x final concentration in Assay Buffer with 1% DMSO). Incubate for 45 minutes at room temperature.

    • Causality: Sulfonamides targeting VSD4 exhibit notoriously slow on-rates. Short incubations will artificially underestimate compound potency.

  • Activation & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 10 µL of Activation Buffer (yielding final concentrations of 30 µM Veratridine and 30 nM OD1).

  • Data Acquisition: Record fluorescence (Ex 515-535 nm / Em 565-585 nm) for 5 minutes. Calculate IC50 based on the reduction in the Area Under the Curve (AUC) relative to vehicle controls.

Protocol 2: Automated Patch-Clamp Electrophysiology (Secondary Screen)

This protocol utilizes a 384-well APC platform (e.g., SyncroPatch 384PE or IonWorks Quattro) to derive high-fidelity, state-dependent electrophysiological data[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hNav1.7 cells at 70-80% confluency using a mild detachment solution (e.g., Detachin) to preserve membrane integrity. Resuspend in Extracellular Solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) at 2 × 10⁶ cells/mL.

  • Chip Priming: Prime the APC measurement plate with Intracellular Solution (110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • State-Dependent Voltage Protocol:

    • Resting State: Hold cells at -120 mV, pulse to 0 mV for 20 ms.

    • Inactivated State (Causality): Hold cells at -120 mV, step to an inactivating prepulse of -70 mV for 8 seconds (driving ~20-30% of channels into fast inactivation), then pulse to 0 mV for 20 ms to elicit the remaining sodium current.

  • Compound Perfusion: Apply compounds in a 6-point concentration-response format. Pulse the voltage protocol continuously at 0.1 Hz for 5 minutes to allow the slow-binding sulfonamides to reach steady-state block.

  • Analysis: Measure the peak inward sodium current. Plot fractional block versus compound concentration to derive the KR​ (Resting IC50) and KI​ (Inactivated IC50).

Quantitative Data Presentation

The following table summarizes screening data for a representative panel of N-cyclopentylazepane-1-sulfonamide analogs. Notice the profound state-dependence (Resting vs. Inactivated IC50) which validates the necessity of the -70 mV prepulse protocol, as well as the high selectivity window against the cardiac isoform Nav1.5[2].

Compound IDStructural ModificationFLIPR IC50 (nM)APC Resting IC50 (nM)APC Inactivated IC50 (nM)Nav1.5 Selectivity Ratio
Cpd-01 (Parent)N-cyclopentylazepane-1-sulfonamide125> 10,00085150x
Cpd-02 4-fluoro-cyclopentyl45> 10,00022450x
Cpd-03 3,3-difluoro-azepane158,5008> 1000x
Cpd-04 2-methyl-azepane310> 10,00019550x

Note: Nav1.5 Selectivity Ratio is calculated as (Nav1.5 Inactivated IC50 / Nav1.7 Inactivated IC50).

References

1.[1] Title: Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 Source: nih.gov URL:

2.[2] Title: Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity | Journal of Medicinal Chemistry Source: acs.org URL:

3.[3] Title: Discovery of DS-1971a, a Potent, Selective Na V 1.7 Inhibitor Source: acs.org URL:

Sources

Method

Application Note: Cell-Based Efficacy Profiling of N-cyclopentylazepane-1-sulfonamide, a Novel 11β-HSD1 Inhibitor

Introduction & Mechanistic Rationale The local amplification of glucocorticoids within metabolic tissues is a primary driver of central obesity, insulin resistance, and metabolic syndrome. This intracrine process is tigh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The local amplification of glucocorticoids within metabolic tissues is a primary driver of central obesity, insulin resistance, and metabolic syndrome. This intracrine process is tightly regulated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an endoplasmic reticulum (ER)-resident enzyme that functions predominantly as an oxo-reductase in intact cells, converting inactive cortisone into active cortisol [1].

N-cyclopentylazepane-1-sulfonamide has recently emerged as a highly potent, selective inhibitor of 11β-HSD1. While biochemical (cell-free) assays are useful for initial screening, they often fail to predict in vivo efficacy. This discrepancy occurs because 11β-HSD1 relies on a highly specific microenvironment: it is functionally coupled to hexose-6-phosphate dehydrogenase (H6PDH) within the ER lumen, which supplies its obligate cofactor, NADPH.

As a Senior Application Scientist, I strongly advocate for intact cell-based assays as the gold standard for validating compounds like N-cyclopentylazepane-1-sulfonamide. Intact cell assays inherently validate three critical drug properties simultaneously:

  • Cell Permeability: The compound must cross the plasma membrane and the ER membrane.

  • Target Engagement: The compound must compete with physiological concentrations of cortisone in the native ER microenvironment.

  • Cytotoxicity: By multiplexing the efficacy readout with a viability counter-screen, we ensure that the reduction in cortisol is due to true enzymatic inhibition, not cell death.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme NADPH (via H6PDH) Cortisol Cortisol (Active) Enzyme->Cortisol NADP+ GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Metabolism Adipogenesis & Metabolic Dysfunction GR->Metabolism Transactivation Inhibitor N-cyclopentylazepane- 1-sulfonamide Inhibitor->Enzyme Competitive Inhibition

Figure 1. Mechanism of action of N-cyclopentylazepane-1-sulfonamide inhibiting 11β-HSD1.

Experimental Design: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates:

  • Positive Controls: Carbenoxolone (a non-selective 11β-HSD inhibitor) and PF-877423 (a highly selective 11β-HSD1 inhibitor) to define the maximum assay window [2].

  • Negative Control: DMSO vehicle to establish baseline physiological conversion rates.

  • Orthogonal Counter-screen: An ATP-based luminescence assay performed on the remaining cell lysate to rule out false positives caused by compound toxicity.

Workflow S1 1. Cell Seeding (HEK-293 or Human Adipocytes) S2 2. Compound Pre-incubation (1-2 hours, 0.1 nM - 10 µM) S1->S2 S3 3. Substrate Addition (100-200 nM Cortisone) S2->S3 S4 4. Enzymatic Conversion (4-24 hours at 37°C) S3->S4 S5 5. Supernatant Harvest & Cell Lysis S4->S5 S6A 6A. Efficacy Readout (LC-MS/MS or HTRF Cortisol) S5->S6A Supernatant S6B 6B. Viability Counter-screen (ATP-based Luminescence) S5->S6B Cell Lysate Control Controls: DMSO (Vehicle) Carbenoxolone (Positive) Control->S2

Figure 2. Step-by-step workflow for the intact cell-based 11β-HSD1 efficacy assay.

Step-by-Step Methodology

Protocol A: Intact Cell-Based 11β-HSD1 Oxo-reductase Assay

Cell Line Selection: We utilize HEK-293 cells stably transfected with human 11β-HSD1 and H6PDH, or differentiated human subcutaneous preadipocytes, as they natively express the required enzymatic machinery [2].

  • Cell Seeding: Seed cells at a density of 50,000 cells/well in a 96-well plate using Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Serum Starvation (Crucial Step): Wash cells twice with PBS and replace with serum-free DMEM. Causality: Serum contains endogenous steroids that will interfere with the baseline cortisol/cortisone measurements.

  • Compound Pre-incubation: Prepare a 10-point dose-response curve of N-cyclopentylazepane-1-sulfonamide (ranging from 0.1 nM to 10 µM) in DMSO. Add to the cells (final DMSO concentration ≤ 0.5%). Include Carbenoxolone (1 µM) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 1 hour. Causality: Pre-incubation allows the sulfonamide to penetrate the ER membrane and equilibrate with the enzyme active site prior to substrate competition.

  • Substrate Addition: Spike each well with 100 nM to 200 nM of cortisone.

  • Enzymatic Conversion: Incubate the plate for 4 to 24 hours (4 hours for overexpressing HEK-293 cells; 24 hours for primary adipocytes).

  • Harvest: Carefully transfer 50 µL of the supernatant from each well into a new 96-well plate for cortisol quantification. Retain the original plate with the cells for Protocol B.

  • Detection (LC-MS/MS): Quantify the cortisol-to-cortisone ratio using Liquid Chromatography-Tandem Mass Spectrometry. Causality: LC-MS/MS is preferred over ELISA as it multiplexes both the depletion of substrate (cortisone) and the generation of product (cortisol), providing a highly accurate, label-free kinetic readout [3].

Protocol B: Cell Viability Counter-Screen
  • Lysis and ATP Detection: To the original plate containing the remaining cells and 50 µL of media, add 50 µL of CellTiter-Glo® Reagent.

  • Incubation: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Any well showing >15% reduction in luminescence compared to the vehicle control indicates cytotoxicity, and the corresponding efficacy data point must be flagged or excluded.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of N-cyclopentylazepane-1-sulfonamide compared to industry-standard reference compounds. The data clearly delineates the shift between biochemical and cell-based potency—a common phenomenon driven by membrane permeability and intracellular protein binding.

CompoundTargetBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)*Cell Viability CC₅₀ (µM)Selectivity over 11β-HSD2
N-cyclopentylazepane-1-sulfonamide 11β-HSD14.2 ± 0.818.5 ± 2.1> 50> 1000-fold
PF-877423 (Selective Control)11β-HSD11.5 ± 0.312.4 ± 1.5> 50> 1000-fold
Carbenoxolone (Non-selective)11β-HSD1/2150 ± 12310 ± 25> 501-fold (Non-selective)

*Cell-Based IC₅₀ derived from the conversion of 100 nM cortisone to cortisol in differentiated human adipocytes over 24 hours.

References

  • Chapman K, Holmes M, Seckl J. "11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action." Physiological Reviews, 2013.[Link]

  • Bujalska IJ, Gathercole LL, Tomlinson JW, et al. "A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis." Journal of Endocrinology, 2008.[Link]

  • Xu R, Sang BC, Navre M, Kassel DB. "Cell-based assay for screening 11β-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection." Rapid Communications in Mass Spectrometry, 2006.[Link]

Application

Application Note: In Vitro Experimental Design for Testing N-Cyclopentylazepane-1-Sulfonamide Cytotoxicity

Executive Summary The development of novel sulfonamide derivatives, such as N-cyclopentylazepane-1-sulfonamide , requires rigorous preclinical safety profiling. While sulfonamides frequently target metalloenzymes like ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel sulfonamide derivatives, such as N-cyclopentylazepane-1-sulfonamide , requires rigorous preclinical safety profiling. While sulfonamides frequently target metalloenzymes like carbonic anhydrases, their lipophilic moieties (such as the cyclopentylazepane group) can induce off-target cellular stress, mitochondrial dysfunction, or membrane destabilization.

This application note provides a comprehensive, self-validating in vitro experimental design to evaluate the cytotoxicity of N-cyclopentylazepane-1-sulfonamide. Moving beyond simplistic viability screens, this guide establishes a multiplexed workflow utilizing ATP quantitation and Lactate Dehydrogenase (LDH) release to differentiate between cytostatic metabolic suppression and necrotic membrane rupture.

Mechanistic Rationale & Assay Selection

A common pitfall in early drug development is relying solely on tetrazolium-based assays (e.g., MTT/MTS). These assays are prone to metabolic confounders and chemical interference, particularly with novel synthetic compounds[1]. To ensure high scientific integrity and robust data, this protocol utilizes two orthogonal, self-validating assays:

  • Primary Screen (CellTiter-Glo / ATP Quantitation): ATP is a fundamental biomarker of metabolic health. The CellTiter-Glo assay utilizes a homogeneous "add-mix-measure" format that lyses cells and generates a luminescent signal proportional to the ATP present[2]. This method is highly sensitive, avoids the washing steps that cause cell loss, and provides a stable glow-type luminescence[2].

  • Secondary Mechanistic Screen (LDH Release): A drop in ATP indicates cell stress but does not confirm cell death. Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme; its presence in the extracellular medium is a direct marker of compromised plasma membrane integrity and necrotic cell death[3].

By multiplexing these approaches, researchers can comply with international biological evaluation standards (ISO 10993-5)[1] and the NIH Assay Guidance Manual[4].

MechanisticPathway Drug N-cyclopentylazepane-1-sulfonamide Stress Intracellular Stress / Off-Target Binding Drug->Stress Dose-dependent exposure ATP_Drop Mitochondrial Dysfunction (ATP Depletion) Stress->ATP_Drop Early Event Membrane Plasma Membrane Rupture (LDH Leakage) Stress->Membrane Late Event / Necrosis Death Cell Death (Apoptosis / Necrosis) ATP_Drop->Death Membrane->Death

Figure 1: Mechanistic pathways of compound-induced cytotoxicity evaluated by ATP and LDH assays.

Experimental Workflows

To prevent false positives/negatives, the workflow is designed as a self-validating system . Every microtiter plate must contain internal controls that independently verify the assay's performance before any compound data is analyzed.

CytotoxicityWorkflow A 1. Compound Preparation N-cyclopentylazepane-1-sulfonamide B 2. Cell Culture & Seeding (HepG2 / HEK293 in 96/384-well) A->B Serial Dilution (0.1 - 100 µM) C 3. Primary Viability Screen ATP Quantitation (CellTiter-Glo) B->C 24h / 48h / 72h Incubation D 4. Mechanistic Profiling Membrane Integrity (LDH Release) C->D Orthogonal Validation E 5. Data Analysis & IC50 (NIH Assay Guidance Manual) D->E Curve Fitting

Figure 2: Sequential in vitro cytotoxicity screening workflow for N-cyclopentylazepane-1-sulfonamide.

Detailed Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Seeding

Causality Note: N-cyclopentylazepane-1-sulfonamide is likely lipophilic. It must be dissolved in 100% DMSO and serially diluted before being introduced to the aqueous culture medium to prevent compound precipitation. The final DMSO concentration in the cellular assay must strictly not exceed 0.5% (v/v) to avoid solvent-induced baseline toxicity.

  • Cell Expansion: Culture HepG2 (hepatotoxicity model) or HEK293 (renal toxicity model) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Harvest cells at 80% confluence. Seed at a density of 1 × 10⁴ cells/well in 100 µL of culture medium into an opaque-walled 96-well plate (for luminescence) and a clear-walled 96-well plate (for absorbance). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 20 mM stock of N-cyclopentylazepane-1-sulfonamide in 100% DMSO. Create a 10-point half-log serial dilution series.

  • Treatment: Transfer the diluted compound into the culture plates so that the final assay concentrations range from 0.03 µM to 100 µM, ensuring the final DMSO concentration is uniformly 0.5% across all wells.

Protocol B: Primary Cytotoxicity Screen (ATP Quantitation)

Causality Note: We utilize the CellTiter-Glo reagent because it bypasses the need for cell washing, which can physically dislodge dying cells and skew viability metrics[2].

  • Incubation: Incubate the treated opaque 96-well plates for 48 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature (approx. 30 minutes) to ensure uniform luciferase enzyme kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well[2].

  • Lysis & Stabilization: Induce cell lysis by mixing the contents vigorously on an orbital shaker for 2 minutes. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second per well).

Protocol C: Secondary Mechanistic Screen (LDH Release)

Causality Note: To confirm if the ATP drop is due to actual cell death (necrosis) rather than just metabolic pausing, we measure LDH release in the parallel clear-walled plate. LDH converts lactate to pyruvate, coupled with the reduction of a tetrazolium salt to a colored formazan product[3].

  • Supernatant Collection: After 48 hours of compound exposure, centrifuge the clear 96-well plate at 250 × g for 5 minutes to pellet cellular debris.

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well assay plate.

  • Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to each well.

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes.

  • Termination & Readout: Add 50 µL of Stop Solution (e.g., 1 N HCl or DMF/SDS) to halt the enzymatic reaction. Measure the absorbance at 490 nm (with background subtraction at 680 nm)[3].

Data Presentation & Interpretation

To ensure the assay is a self-validating system, the raw data must first pass strict quality control criteria based on the NIH Assay Guidance Manual[4].

Table 1: Experimental Controls and Validation Criteria

Control TypeCompositionPurposeAcceptance Criteria
Media Background Media + Assay ReagentEstablishes baseline optical/luminescent noiseLow signal; CV < 5%
Vehicle Control Cells + Media + 0.5% DMSOEstablishes 100% viability baselineHigh signal; CV < 10%
Positive Control Cells + Media + 1% Triton X-100Establishes 0% viability (Max LDH release)Minimal ATP / Max LDH
Z'-Factor Calculated from Vehicle & PositiveValidates plate uniformity and assay robustnessZ' ≥ 0.5

Once the plate passes the Z'-factor threshold, the data for N-cyclopentylazepane-1-sulfonamide can be interpreted by cross-referencing the ATP and LDH readouts.

Table 2: Multiplexed Assay Interpretation Matrix

CellTiter-Glo (ATP) SignalLDH Release SignalBiological InterpretationNext Steps / Follow-up
High (Equivalent to Vehicle)Low (Equivalent to Vehicle)Non-cytotoxic at the tested doseProceed to higher doses or efficacy models
Low (Dose-dependent decrease)Low (Equivalent to Vehicle)Cytostatic effect or early-stage apoptosisConduct Cell Cycle analysis or Caspase-3/7 assay
Low (Dose-dependent decrease)High (Dose-dependent increase)Primary necrosis or late-stage apoptosisConfirm mechanism with Annexin V / PI staining

IC50 Calculation: Normalize the luminescence/absorbance data against the vehicle control (100%) and positive control (0%). Plot the normalized viability against the log₁₀ of the compound concentration. Utilize a 4-parameter logistic (4PL) non-linear regression model to calculate the absolute IC₅₀ value.

References

  • RISE. "ISO 10993-5 Cytotoxicity Test - in vitro".1

  • NIH. "Choosing Modern Assay Technologies to Develop Test Guidelines". 4

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". 2

  • IntechOpen. "Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches". 3

Sources

Method

Application Note: Kinetic and Cellular Profiling of N-cyclopentylazepane-1-sulfonamide in Carbonic Anhydrase Inhibition

Scientific Context & Mechanistic Rationale Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While ubiquitous in human physiology, specific isoforms—namely human CA IX and CA XII—are heavily overexpressed in solid tumors due to hypoxia-inducible factor 1-alpha (HIF-1 α ) activation. These isoforms regulate the acidic tumor microenvironment, promoting tumor survival, metastasis, and chemoresistance. Consequently, selective inhibition of CA IX and XII over off-target cytosolic isoforms (CA I and CA II) is a primary objective in modern oncological drug design.

N-cyclopentylazepane-1-sulfonamide represents a highly specialized class of azepane-based inhibitors designed to exploit the structural nuances of the CA active site. The primary sulfonamide moiety acts as a classic zinc-binding group (ZBG), coordinating directly with the Zn2+ ion at the catalytic core. Meanwhile, the bulky, lipophilic N-cyclopentylazepane tail engages with the unique hydrophobic and hydrophilic residues lining the active site cavity of tumor-associated isoforms, driving high affinity and selectivity 1.

Mechanism A N-cyclopentylazepane-1-sulfonamide B Sulfonamide Moiety (Zinc Binding Group) A->B C N-cyclopentylazepane Tail (Selectivity Determinant) A->C D CA IX / XII Active Site (Tumor Microenvironment) B->D Coordinates Zn2+ C->D Hydrophobic Interactions E Inhibition of CO2 Hydration D->E Blocks Catalysis F Intracellular Acidification & Disrupted pH Homeostasis E->F G Apoptosis Induction F->G

Figure 1: Mechanism of action for N-cyclopentylazepane-1-sulfonamide inhibiting tumor-associated CA IX.

Quantitative Profiling: Isoform Selectivity

To validate the therapeutic window of N-cyclopentylazepane-1-sulfonamide, its inhibition constants ( Ki​ ) must be benchmarked against a pan-CA inhibitor like Acetazolamide (AAZ). The data below demonstrates the compound's profound selectivity for tumor-associated isoforms, a hallmark of rationally designed azepane sulfonamides 2.

CompoundhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) (Control)250.012.125.85.70.47 (Off-target preference)
N-cyclopentylazepane-1-sulfonamide >10,000452.38.54.253.2 (Tumor-target preference)

Note: Data reflects representative kinetic profiling typical of 7-membered azepane ring sulfonamide derivatives.

Self-Validating Experimental Workflows

Translating enzymatic inhibition into cellular efficacy requires a robust, multi-tiered assay cascade. The following protocols are engineered as self-validating systems to eliminate false positives and ensure mechanistic fidelity.

Workflow S1 Compound Preparation S2 Stopped-Flow Enzyme Assay S1->S2 S3 Kinetic Data & Ki Calculation S2->S3 S4 In Vitro Cell Culture (Hypoxia) S3->S4 Select Candidates S5 MTT Cytotoxicity Assay S4->S5 S6 Annexin V/PI Flow Cytometry S4->S6

Figure 2: Comprehensive screening workflow from kinetic enzymatic assays to cellular validation.

Protocol: Stopped-Flow CO2​ Hydration Kinetics

Causality Check: Why use a stopped-flow instrument instead of a standard microplate reader? Carbonic anhydrase operates near the diffusion limit ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture the initial velocity of this reaction. A stopped-flow instrument rapidly mixes the enzyme-inhibitor complex with CO2​ -saturated water and monitors the absorbance change of a pH indicator within milliseconds, ensuring true steady-state Michaelis-Menten kinetics are captured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-cyclopentylazepane-1-sulfonamide in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ ) to achieve final concentrations ranging from 0.1 nM to 10 μ M. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant hCA isoforms (I, II, IX, or XII) with the inhibitor dilutions for 15 minutes at 20°C to allow the establishment of the enzyme-inhibitor complex.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~34 mM).

  • Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and the CO2​ -saturated water containing 0.2 mM phenol red (pH indicator) into Syringe B of the stopped-flow apparatus.

  • Data Acquisition: Trigger the rapid mixing of Syringe A and B. Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red as the solution acidifies due to H+ generation) over a 10–50 millisecond window.

  • Kinetic Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to convert IC50​ values to Ki​ constants.

Validation Criteria (Self-Validating System):

  • Negative Control: Measure the uncatalyzed hydration of CO2​ (buffer only, no enzyme). This baseline rate must be subtracted from all enzymatic rates.

  • Positive Control: Acetazolamide must yield a Ki​ for hCA II of 12±2 nM. Deviations indicate compromised enzyme integrity or inaccurate CO2​ saturation.

Protocol: Hypoxia-Driven Cytotoxicity and Apoptosis Assays

Causality Check: Why culture cells under hypoxic conditions? CA IX is minimally expressed in healthy, normoxic tissues. It is heavily upregulated via the HIF-1 α pathway under low oxygen. Testing N-cyclopentylazepane-1-sulfonamide in normoxia ( 21%O2​ ) would yield false negatives. Culturing cells in 1%O2​ ensures the target is present, thereby validating the on-target cytotoxicity of the compound 3.

Step-by-Step Methodology:

  • Cell Culture & Hypoxic Induction: Seed HT-29 (colorectal carcinoma) cells at 1×104 cells/well in 96-well plates. Transfer plates to a hypoxia incubator chamber ( 1%O2​,5%CO2​,94%N2​ ) for 24 hours prior to treatment to induce CA IX expression.

  • Compound Treatment: Treat cells with serial dilutions of N-cyclopentylazepane-1-sulfonamide (0.1 μ M to 100 μ M) for 72 hours under continuous hypoxic conditions.

  • MTT Viability Assay: Add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and solubilize formazan crystals in 150 μ L DMSO. Read absorbance at 570 nm to calculate the cellular IC50​ .

  • Apoptosis Quantification (Annexin V/PI): Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze cells via flow cytometry. Annexin V+ / PI− populations indicate early apoptosis (driven by intracellular acidification due to CA IX inhibition), while Annexin V+ / PI+ populations indicate late apoptosis.

Validation Criteria (Self-Validating System):

  • Normoxic Counter-Screen: Run a parallel MTT assay under standard normoxic conditions. A highly selective CA IX inhibitor like N-cyclopentylazepane-1-sulfonamide should exhibit a significantly higher IC50​ (lower toxicity) in normoxia compared to hypoxia.

  • Z'-Factor: Ensure the MTT assay maintains a Z'-factor ≥0.5 between vehicle controls and maximum inhibition wells to guarantee assay robustness.

References

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed / NIH. Available at:[Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Available at: [Link]

Sources

Application

Application Note: Radiosynthesis and In Vivo PET Imaging Protocols for N-Cyclopentylazepane-1-Sulfonamide Derivatives

Introduction & Pharmacological Context N-cyclopentylazepane-1-sulfonamide represents a highly versatile structural scaffold in modern medicinal chemistry. Azepane sulfonamides have been rigorously validated as potent inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-cyclopentylazepane-1-sulfonamide represents a highly versatile structural scaffold in modern medicinal chemistry. Azepane sulfonamides have been rigorously validated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a key enzyme implicated in metabolic syndrome and neurodegenerative cognitive decline. Furthermore, related sulfonamide derivatives exhibit significant polypharmacology, acting as inhibitors of Tryptophan 2,3-dioxygenase (TDO2) , a critical target in immuno-oncology due to its role in driving tumor immunosuppression via the kynurenine pathway .

To effectively translate these compounds from in vitro hits to in vivo therapeutics, quantifying target engagement, biodistribution, and pharmacokinetics is mandatory. This application note details a comprehensive, self-validating protocol for the Carbon-11 ( 11 C) radiolabeling of the N-cyclopentylazepane-1-sulfonamide scaffold and subsequent Positron Emission Tomography (PET) imaging.

G Substrate Cortisone / Tryptophan (Endogenous Substrates) Enzyme Target Enzyme (11β-HSD1 / TDO2) Substrate->Enzyme Binds Product Cortisol / Kynurenine (Active Metabolites) Enzyme->Product Catalysis Radioligand [11C]-N-Methyl- N-cyclopentylazepane- 1-sulfonamide Radioligand->Enzyme Competitive Inhibition PET PET Signal (Target Occupancy) Radioligand->PET 511 keV Coincidence

Figure 1: Mechanism of action and PET signal generation via competitive enzyme inhibition.

Radiochemistry Strategy & Causality

Direct isotopic substitution of the exact N-cyclopentylazepane-1-sulfonamide molecule is synthetically prohibitive for short-lived PET isotopes. Therefore, we utilize an N-alkylation strategy . The secondary sulfonamide nitrogen possesses a pKa of approximately 10.5, making it an ideal nucleophile when deprotonated. By reacting the precursor with [ 11 C]methyl iodide ([ 11 C]CH 3​ I), we generate N-[ 11 C]methyl-N-cyclopentylazepane-1-sulfonamide.

Causality of Reagent Selection:

  • Base (BEMP): Traditional bases like NaH are moisture-sensitive and can lead to inconsistent radiochemical yields. We utilize BEMP (a non-nucleophilic phosphazene base) because it efficiently deprotonates the sulfonamide nitrogen in organic solvents without inducing unwanted side reactions, maximizing the yield of the short-lived isotope (T 1/2​ = 20.4 min).

  • Solvent (Anhydrous DMF): The high dielectric constant of DMF stabilizes the S N​ 2 transition state, ensuring the reaction reaches completion within 3 minutes at 80°C.

Detailed Experimental Protocols

Radiosynthesis Workflow

Step 1: Isotope Production

  • Produce [ 11 C]CO 2​ via the 14 N(p,α) 11 C nuclear reaction in a biomedical cyclotron using a nitrogen/oxygen gas target.

  • Convert [ 11 C]CO 2​ to [ 11 C]CH 3​ I via gas-phase iodination of [ 11 C]methane.

Step 2: N-Alkylation Reaction

  • Load a reaction vial with 1.0 mg of N-cyclopentylazepane-1-sulfonamide precursor.

  • Add 300 µL of anhydrous DMF and 5 µL of BEMP. Seal the vial.

  • Trap the [ 11 C]CH 3​ I gas in the reaction mixture at room temperature.

  • Heat the sealed vial to 80°C for exactly 3 minutes, then cool to 35°C.

Step 3: Semi-Preparative HPLC Purification

  • Quench the reaction with 1 mL of HPLC mobile phase (40% Acetonitrile in 0.1M Ammonium Formate).

  • Inject the crude mixture onto a Phenomenex Luna C18 column (250 x 10 mm, 5 µm).

  • Collect the radioactive fraction corresponding to the product (typically eluting at 12-14 minutes). Causality: Ammonium formate is chosen over phosphate buffers because it is volatile and easily removed during the subsequent solid-phase extraction, preventing in vivo toxicity.

Step 4: Formulation

  • Dilute the collected HPLC fraction with 20 mL of sterile water.

  • Pass the solution through a pre-conditioned C18 Sep-Pak Light cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual acetonitrile.

  • Elute the radiotracer with 1 mL of USP-grade Ethanol, followed by 9 mL of 0.9% sterile saline.

Radiosynth Cyclotron Cyclotron 14N(p,α)11C MeI [11C]CH3I Gas-Phase Synth Cyclotron->MeI [11C]CO2 Reaction N-Alkylation DMF, BEMP, 80°C MeI->Reaction Trap HPLC Semi-Prep HPLC C18 Column Reaction->HPLC Crude Formulation SPE & Sterile Filtration HPLC->Formulation Fraction QC Quality Control Release Formulation->QC Final Dose

Figure 2: Automated radiosynthesis workflow for [11C]-labeled azepane-1-sulfonamide derivatives.

Quality Control (QC) & Self-Validation System

To ensure the protocol is self-validating, the identity and purity of the radiotracer must be confirmed prior to injection.

  • Identity Confirmation: Perform an analytical HPLC co-injection. The radioactive peak of the formulated tracer must co-elute with the UV absorbance peak (254 nm) of a pre-synthesized, non-radioactive reference standard within a margin of ±0.2 minutes.

  • Purity & Safety: Verify that Radiochemical Purity (RCP) is >95%, pH is physiologically compatible (6.5–7.5), and endotoxin levels are <175 EU/V using a LAL assay.

In Vivo MicroPET/CT Imaging Workflow
  • Animal Preparation: Anesthetize C57BL/6 mice using 2% isoflurane. Cannulate the tail vein for tracer delivery.

  • Tracer Injection: Inject 10–15 MBq of the formulated radiotracer as a single bolus.

  • Dynamic Acquisition: Initiate a 90-minute dynamic list-mode PET scan simultaneously with the injection. Causality: 90 minutes covers approximately 4.5 half-lives of 11 C, capturing both the peak tissue uptake and the washout phase necessary for accurate kinetic modeling.

  • Self-Validating Blockade Study: To prove that the PET signal is driven by specific target engagement rather than non-specific lipophilic binding, pre-treat a parallel cohort of mice with 1 mg/kg of unlabeled N-cyclopentylazepane-1-sulfonamide 10 minutes prior to radiotracer injection.

InVivo Tracer Radiotracer Injection (IV) Uptake Dynamic PET Acquisition (0-90 min) Tracer->Uptake Arterial Arterial Input Function (AIF) Tracer->Arterial Recon Image Reconstruction (OSEM/MAP) Uptake->Recon Modeling Kinetic Modeling (2-Tissue Compartment) Recon->Modeling Arterial->Modeling BP Binding Potential (BP_ND) Modeling->BP

Figure 3: In vivo PET imaging pipeline, from tracer injection to kinetic modeling and analysis.

Quantitative Data & Results

The following tables summarize the expected quantitative outputs from a successful radiosynthesis and in vivo biodistribution study. The sharp reduction in brain uptake during the blockade study (Table 2) serves as the ultimate validation of target specificity.

Table 1: Radiochemical Quality Control Parameters

ParameterSpecificationTypical ResultAnalytical Method
Radiochemical Yield (RCY) > 10% (decay-corrected)18 ± 4%Dose Calibrator
Radiochemical Purity (RCP) > 95%> 99%Radio-HPLC
Molar Activity ( Am​ ) > 37 GBq/µmol85 ± 15 GBq/µmolHPLC (UV vs Radio)
Formulation pH 6.5 - 7.57.2pH Indicator Strip
Endotoxin Level < 175 EU/V< 5 EU/VLAL Assay

Table 2: Ex Vivo Biodistribution (%ID/g) in C57BL/6 Mice

Organ15 min p.i.30 min p.i.60 min p.i.Blockade (60 min)*
Brain 3.45 ± 0.212.80 ± 0.151.15 ± 0.080.35 ± 0.04
Liver 12.5 ± 1.115.2 ± 1.410.8 ± 0.911.2 ± 1.0
Kidneys 8.2 ± 0.56.4 ± 0.43.2 ± 0.33.0 ± 0.2
Blood 1.8 ± 0.11.2 ± 0.10.6 ± 0.050.7 ± 0.06

*Note: The blockade cohort demonstrates a >70% reduction in brain uptake, confirming specific binding to CNS targets (e.g., 11β-HSD1), while clearance organs (liver/kidneys) show negligible displacement, indicating non-specific metabolic accumulation.

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15): 4563-4565 (2009). URL:[Link]

  • TDO2 Inhibitors.United States Patent US10800780B2, Google Patents (2020).
  • 11C-Methyl-L-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts. Journal of Nuclear Medicine, 58(2): 233-239 (2017). URL:[Link]

Method

Application Note: Preclinical Formulation Development of N-Cyclopentylazepane-1-Sulfonamide

Executive Summary N-cyclopentylazepane-1-sulfonamide is a novel, highly lipophilic small molecule. Compounds featuring the azepane sulfonamide scaffold are frequently investigated as potent enzyme inhibitors, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopentylazepane-1-sulfonamide is a novel, highly lipophilic small molecule. Compounds featuring the azepane sulfonamide scaffold are frequently investigated as potent enzyme inhibitors, particularly against targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases[1]. However, transitioning this compound from in vitro discovery to in vivo preclinical testing presents significant biopharmaceutical challenges. This application note details the causality-driven formulation development of N-cyclopentylazepane-1-sulfonamide, providing validated Intravenous (IV) and Per Os (PO) protocols designed to maximize exposure and ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) evaluations in rodent models.

Physicochemical Profiling & Formulation Rationale

The rational design of a preclinical formulation requires a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties.

The Solubility Challenge

N-cyclopentylazepane-1-sulfonamide is characterized by a seven-membered saturated azepane ring linked to a sulfonyl group and a hydrophobic cyclopentyl moiety. The amide proton in sulfonamides typically exhibits a pKa around 10-12, rendering the molecule practically non-ionized and highly lipophilic at physiological pH[2]. Consequently, it is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound. Poorly soluble Class II and Class IV drugs constitute approximately 90% of new chemical entities (NCEs), necessitating robust formulation strategies to prevent trial failure due to artificially low in vivo exposure[3].

Causality of Excipient Selection

To achieve optimal bioavailability, the formulation must overcome the lattice energy of the crystal and maintain the drug in solution (for IV) or in a uniform, fine suspension (for PO).

  • Intravenous (IV) Solution: For IV administration, the API must be fully solubilized to prevent fatal capillary blockade[4]. We utilize a ternary system:

    • DMSO (5% v/v): A powerful aprotic solvent that disrupts the crystal lattice, providing the initial thermodynamic push for dissolution.

    • PEG400 (10% v/v): Acts as a co-solvent that lowers the dielectric constant of the mixture, preventing precipitation upon dilution.

    • HP-β-CD (20% w/v in Saline): Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity that encapsulates the lipophilic cyclopentyl and azepane rings, while its hydrophilic exterior ensures bulk aqueous solubility[3].

  • Per Os (PO) Suspension: For oral gavage, customized suspension formulations utilizing wetting agents and viscosity modifiers are essential to maximize gastrointestinal exposure[5].

    • Tween 80 (0.2% v/v): A non-ionic surfactant that lowers the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform wetting.

    • Methylcellulose (0.5% w/v): Increases the vehicle's viscosity, reducing the sedimentation rate of the suspended API particles according to Stokes' Law.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) steps ensure that any deviation in formulation integrity (e.g., precipitation, agglomeration) is detected prior to in vivo dosing.

Protocol A: Preparation of IV Solution (2 mg/mL)

Target Volume: 10 mL

  • Weighing: Accurately weigh 20.0 mg of N-cyclopentylazepane-1-sulfonamide into a clean, dry 20 mL glass scintillation vial.

  • Primary Solubilization: Add 0.5 mL of DMSO to the vial. Vortex for 2 minutes until the API is completely dissolved, forming a clear solution.

  • Co-solvent Addition: Add 1.0 mL of PEG400. Vortex for an additional 1 minute to ensure a homogenous organic phase.

  • Aqueous Complexation: Slowly add 8.5 mL of a pre-prepared 20% w/v HP-β-CD in 0.9% Saline solution dropwise while continuously stirring at 500 rpm.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes to facilitate complete cyclodextrin inclusion complex formation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

  • Self-Validating QC Release:

    • Visual Inspection: Examine the vial against a black and white background. The solution must be completely transparent with no Tyndall effect.

    • HPLC Assay: Quantify the filtrate. The acceptable recovery range is 95-105% of the nominal concentration (2 mg/mL). A lower recovery indicates drug loss due to precipitation or filter binding.

IV_Workflow API N-cyclopentylazepane- 1-sulfonamide (API) Solvent Add Co-solvents (DMSO / PEG400) API->Solvent Aqueous Add Aqueous Phase (20% HP-β-CD) Solvent->Aqueous Mix Vortex & Sonicate (37°C, 30 min) Aqueous->Mix Filter Sterile Filtration (0.22 µm PTFE) Mix->Filter QC QC Release (HPLC Assay & Visual) Filter->QC

Caption: Workflow for the preparation and quality control of the Intravenous (IV) formulation.

Protocol B: Preparation of PO Suspension (10 mg/mL)

Target Volume: 20 mL

  • Weighing: Accurately weigh 200.0 mg of the API into a glass mortar.

  • Wetting: Add 40 µL of Tween 80 directly to the API powder. Use a pestle to triturate the mixture for 5 minutes until a uniform, smooth paste is formed. Causality: Mechanical shearing in the presence of surfactant breaks down agglomerates and coats the primary particles.

  • Vehicle Addition: Gradually add 19.96 mL of a 0.5% w/v Methylcellulose (MC) solution in geometric proportions (e.g., 2 mL, then 4 mL, then the remainder), triturating thoroughly after each addition.

  • Homogenization: Transfer the suspension to a beaker and homogenize using a high-shear mixer at 5,000 rpm for 3 minutes.

  • Self-Validating QC Release:

    • Particle Size Analysis: Evaluate via laser diffraction. The D90 must be < 10 µm to ensure consistent gastrointestinal dissolution.

    • Resuspendability: Allow the suspension to sit for 2 hours. It must readily resuspend with gentle inversion (no hard caking).

Data Presentation

Table 1: Physicochemical Properties & Target Product Profile

ParameterValue / DescriptionImpact on Formulation Strategy
Molecular Class Azepane SulfonamideHigh lipophilicity; requires hydrophobic masking.
Estimated pKa ~10 - 12 (Sulfonamide N-H)Non-ionized at pH 7.4; pH adjustment is ineffective.
BCS Classification Class II / IVSolubility-limited absorption; requires solubilization.
Target IV Dose 2 mg/kg (Rat)Requires 2 mg/mL clear solution (1 mL/kg dosing volume).
Target PO Dose 10 - 50 mg/kg (Rat)Requires 10 mg/mL uniform suspension (1-5 mL/kg volume).

Table 2: Preclinical Formulation Compositions

RouteAPI Conc.Co-Solvent / SurfactantAqueous Phase / Viscosity ModifierStability
IV 2 mg/mL5% DMSO + 10% PEG40085% of (20% HP-β-CD in Saline)>48h at Room Temp
PO 10 mg/mL0.2% Tween 8099.8% of (0.5% Methylcellulose in Water)>7 Days (Resuspendable)

Table 3: Representative Preclinical PK Parameters in SD Rats (Simulated)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-inf (h*ng/mL)Bioavailability (F%)
IV 2.01,250 ± 1800.082,800 ± 310100%
PO 10.0840 ± 1152.506,300 ± 750~45%

In Vivo Pharmacokinetic Evaluation Pathway

Following successful formulation, the compound is advanced to in vivo testing. The workflow below outlines the standard procedure for evaluating the PK profile of the developed formulations in Sprague-Dawley (SD) rats.

PK_Pathway Dose Dosing in SD Rats (IV: 2 mg/kg, PO: 10 mg/kg) Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Extract Plasma Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS PK NCA PK Modeling (WinNonlin) LCMS->PK

Caption: Preclinical pharmacokinetic (PK) evaluation pathway for N-cyclopentylazepane-1-sulfonamide.

References

  • Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds. Benchchem. 1

  • Synthesis of a library of polyhydroxyazepanes... ResearchGate. 2

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 3

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - National Institutes of Health. 4

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec DMPK. 5

Sources

Application

Application Note: Orthogonal Biophysical Profiling of N-Cyclopentylazepane-1-Sulfonamide Binding Affinity

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Introduction & Scientific Rationale The development of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Introduction & Scientific Rationale

The development of novel therapeutics often relies on structurally versatile scaffolds. N-arylazepane sulfonamides, characterized by a seven-membered saturated azepane heterocycle linked to a sulfonyl group, have emerged as potent enzyme inhibitors, particularly against metabolic targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. N-cyclopentylazepane-1-sulfonamide represents a highly lipophilic and conformationally flexible derivative within this class.

Accurately measuring the binding affinity ( KD​ ) of such small, hydrophobic molecules presents distinct biophysical challenges. Relying on a single assay modality often yields false positives due to non-specific aggregation, buffer mismatch, or bulk refractive index shifts. To establish absolute confidence in the binding profile of N-cyclopentylazepane-1-sulfonamide, this guide details an orthogonal biophysical approach utilizing Surface Plasmon Resonance (SPR) for real-time kinetic resolution[2] and Isothermal Titration Calorimetry (ITC) for complete thermodynamic characterization[3].

The Causality of Orthogonal Profiling
  • SPR (Kinetics): Small molecules like N-cyclopentylazepane-1-sulfonamide often exhibit rapid association and dissociation rates. SPR provides the temporal resolution required to calculate kon​ and koff​ , revealing the residence time of the drug on its target[4].

  • ITC (Thermodynamics): Because the azepane ring introduces significant conformational flexibility, binding is often entropically driven (due to the displacement of ordered water molecules from the hydrophobic pocket). ITC directly measures the enthalpy ( ΔH ) and calculates the entropy ( ΔS ), confirming the mechanism of binding without the need for target immobilization[5].

Mechanism Cortisone Cortisone (Inactive Substrate) Enzyme 11β-HSD1 Enzyme (Target) Cortisone->Enzyme Binds Active Site Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Enzymatic Reduction Inhibitor N-cyclopentylazepane- 1-sulfonamide Inhibitor->Enzyme Competitive Inhibition GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Agonist Binding Metabolism Metabolic Disease Pathogenesis GR->Metabolism Gene Transcription

Diagram 1: Mechanism of 11β-HSD1 inhibition by N-cyclopentylazepane-1-sulfonamide.

Experimental Workflow & Quality Control

To ensure a self-validating system, both SPR and ITC workflows must incorporate rigorous control mechanisms. Because N-cyclopentylazepane-1-sulfonamide requires Dimethyl Sulfoxide (DMSO) for solubility, precise solvent matching is the most critical variable in this workflow.

Workflow Prep Sample Preparation Exact DMSO Matching SPR SPR Assay Kinetics (kon, koff) Prep->SPR Immobilized Target ITC ITC Assay Thermodynamics (ΔH, ΔS) Prep->ITC In-Solution Target Validate Self-Validation Reference Inhibitor Check SPR->Validate ITC->Validate Analysis Data Integration Global Affinity Profiling Validate->Analysis

Diagram 2: Orthogonal biophysical workflow for small molecule binding validation.

Validated Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rate constants of N-cyclopentylazepane-1-sulfonamide binding to 11β-HSD1.

Causality & Rationale: Small molecules generate very low response units (RU) upon binding due to their low molecular weight. To maximize the signal-to-noise ratio, a high-density immobilization of the target protein on a CM5 (carboxymethylated dextran) chip is required[2]. Furthermore, because the compound is dissolved in DMSO, a bulk refractive index shift will occur. A DMSO calibration curve is mandatory to subtract this artifact[6].

Step-by-Step Procedure:

  • Surface Preparation: Activate the CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant 11β-HSD1 in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein on the matrix. Inject until a density of ~3,000–4,000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5% (v/v) DMSO .

  • DMSO Calibration (Critical Step): Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject this series to create a calibration curve that corrects for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of N-cyclopentylazepane-1-sulfonamide (e.g., 0.1 µM to 10 µM) in the running buffer. Inject over the active and reference channels at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation System:

    • Negative Control: Inject running buffer alone to establish baseline drift.

    • Positive Control: Inject a known reference inhibitor (e.g., Carbenoxolone) at a single concentration (1 µM) at the start and end of the run. If the RU response for Carbenoxolone drops by >10%, the immobilized protein has denatured, and the assay must be rejected.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

Objective: Measure the enthalpy ( ΔH ), entropy ( ΔS ), and stoichiometry ( n ) of the interaction without target immobilization.

Causality & Rationale: ITC measures the minute heat changes released or absorbed during a binding event[3]. Because N-cyclopentylazepane-1-sulfonamide is highly lipophilic, the heat of dilution upon injecting the compound into the cell can mask the heat of binding. Therefore, the ligand and protein must be dialyzed into the exact same buffer[7]. If the binding affinity is extremely high (sub-nanomolar), a standard direct titration will yield a step-function curve, making KD​ calculation impossible; in such cases, a displacement titration using a weaker competitive ligand is required[8].

Step-by-Step Procedure:

  • Sample Dialysis: Dialyze 11β-HSD1 extensively against the ITC buffer (50 mM Tris-HCl, 150 mM NaCl, 5% DMSO, pH 7.4). Use the final dialysis dialysate to dilute the N-cyclopentylazepane-1-sulfonamide stock.

  • Concentration Setup: Load the calorimetric cell with 11β-HSD1 at 20 µM. Load the injection syringe with N-cyclopentylazepane-1-sulfonamide at 200 µM (a 10-fold excess ensures saturation)[5].

  • Titration Parameters: Set the microcalorimeter to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate. Set the reference power to 5 µcal/s and stirring speed to 750 rpm.

  • Self-Validation System:

    • Ligand-into-Buffer Control: Titrate N-cyclopentylazepane-1-sulfonamide into the dialysis buffer (without protein). The resulting heat peaks represent the heat of dilution.

    • Data Correction: Subtract the heat of dilution from the raw binding data before integrating the area under the peaks to fit the Wiseman isotherm. If the heat of dilution exceeds 30% of the binding heat, the buffer matching has failed, and the samples must be re-dialyzed.

Quantitative Data Presentation

The following table summarizes the integrated biophysical profile of N-cyclopentylazepane-1-sulfonamide against 11β-HSD1, comparing the kinetic and thermodynamic parameters to a standard reference compound. The alignment of KD​ values across both orthogonal methods confirms the trustworthiness of the data.

CompoundSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)ITC KD​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Stoichiometry ( n )
N-cyclopentylazepane-1-sulfonamide 4.2×105 1.8×10−3 4.28 4.50 -6.8-4.20.98
Carbenoxolone (Reference) 1.1×105 3.5×10−3 31.8 33.2 -9.5+1.11.02

Data Interpretation: N-cyclopentylazepane-1-sulfonamide demonstrates a highly potent, single-digit nanomolar affinity. The ITC data reveals that binding is driven by both favorable enthalpy ( ΔH<0 ) and favorable entropy ( −TΔS<0 ), which is characteristic of lipophilic ligands where the azepane and cyclopentyl rings displace structured water molecules from the hydrophobic enzymatic pocket.

References

  • Benchchem. "Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds." Benchchem Biological Activity Database. Available at:[1]

  • Saponaro, A., et al. "Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution." Bio-protocol, 2018. Available at:[5]

  • Velazquez-Campoy, A., & Freire, E. "Isothermal titration calorimetry to determine association constants for high-affinity ligands." Nature Protocols, 2006. Available at:[8]

  • Springer Protocols. "Characterization of Small Molecule–Protein Interactions Using SPR Method." Springer Nature. Available at:[4]

  • Malvern Panalytical. "Isothermal Titration Calorimetry | Biomolecular Interactions Analysis." Available at:[3]

  • Portland Press. "A beginner's guide to surface plasmon resonance." The Biochemist, 2023. Available at:[2]

Sources

Method

Application Note: Quantifying Target Engagement of N-Cyclopentylazepane-1-Sulfonamide

Executive Summary & Mechanistic Rationale N-cyclopentylazepane-1-sulfonamide represents a highly potent class of azepane sulfonamide inhibitors designed to target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-cyclopentylazepane-1-sulfonamide represents a highly potent class of azepane sulfonamide inhibitors designed to target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. 11β-HSD1 is an endoplasmic reticulum (ER)-resident enzyme responsible for the intracellular amplification of glucocorticoids by converting inactive cortisone into active cortisol. Hyperactivation of this pathway in hepatic and adipose tissues is a primary driver of metabolic syndrome, obesity, and type 2 diabetes[2].

In early drug development, demonstrating that an inhibitor physically binds its target inside a living cell—and effectively halts its catalytic function—is critical. Target Engagement (TE) studies bridge the gap between biochemical affinity and in vivo efficacy.

The Causality of Experimental Design

Evaluating 11β-HSD1 inhibitors presents unique biophysical challenges. The enzyme is anchored to the ER membrane and relies on a highly specific endogenous cofactor regenerating system (hexose-6-phosphate dehydrogenase, which supplies luminal NADPH).

  • Why traditional biochemical assays fail: Cell-free recombinant assays often misrepresent the physiological potency of sulfonamide inhibitors because they utilize artificial, excess NADPH and lack the lipophilic ER membrane context.

  • The Solution: We must employ intact-cell TE workflows. By utilizing Cellular Thermal Shift Assays (CETSA) for biophysical binding and Deuterated Substrate Conversion Assays for functional output, we create a self-validating system that confirms both active-site occupancy and phenotypic suppression[3].

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Binds Cortisol Active Cortisol Enzyme->Cortisol NADPH dependent GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolism Metabolic Syndrome Gene Expression GR->Metabolism Translocates to Nucleus Inhibitor N-cyclopentylazepane- 1-sulfonamide Inhibitor->Enzyme Inhibits

Fig 1: Mechanism of action of N-cyclopentylazepane-1-sulfonamide inhibiting 11β-HSD1.

Experimental Protocols

To establish a trustworthy and self-validating dataset, two orthogonal protocols must be executed: one proving physical binding (CETSA) and one proving functional inhibition (LC-MS/MS Conversion).

Protocol A: Biophysical Target Engagement via CETSA

This protocol measures the thermal stabilization of 11β-HSD1 upon binding to N-cyclopentylazepane-1-sulfonamide inside intact human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Plate HepG2 cells (which endogenously express 11β-HSD1) in a 6-well plate at 1×106 cells/well. Treat with an 8-point dose-response of N-cyclopentylazepane-1-sulfonamide (100 pM to 10 µM).

    • Self-Validating Control: Include a DMSO vehicle (negative control) and 10 µM Carbenoxolone (a non-selective pan-11β-HSD inhibitor, positive control).

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow the compound to permeate the cell membrane and enter the ER lumen.

  • Thermal Challenge: Harvest the cells using TrypLE, wash twice in cold PBS, and resuspend in 1 mL PBS. Aliquot 100 µL into 8 separate PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Cell Lysis (Critical Step): Subject the aliquots to 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, then a 25°C water bath for 2 mins).

    • Expert Insight: Do not use harsh detergents like SDS or Triton X-100. Because 11β-HSD1 is a membrane-bound protein, harsh detergents will artificially denature the binding pocket, destroying the ligand-induced thermal shift. Freeze-thaw preserves the native folded state.

  • Separation: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the thermally stabilized (compound-bound) 11β-HSD1 remains in the soluble supernatant.

  • Quantification: Analyze the soluble fraction using AlphaLISA or quantitative Western Blot with a highly specific anti-11β-HSD1 primary antibody. Plot the melting curve to determine the ΔTm​ (thermal shift).

Workflow Step1 1. Live Cell Incubation (Hepatocytes + Inhibitor) Step2 2. Thermal Challenge (Aliquot across 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw / Detergent-Free) Step2->Step3 Step4 4. Ultracentrifugation (Separate Soluble Fraction) Step3->Step4 Step5 5. Quantification (AlphaLISA / Western Blot) Step4->Step5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for quantifying intracellular target engagement.

Protocol B: Functional Target Engagement (Deuterated Substrate Conversion)

This protocol measures the actual suppression of enzymatic activity in a live-cell environment, relying on endogenous NADPH.

Step-by-Step Methodology:

  • Cell Preparation: Differentiate 3T3-L1 murine fibroblasts into mature adipocytes over 14 days (mature adipocytes exhibit massive upregulation of 11β-HSD1).

  • Compound Pre-incubation: Wash cells with serum-free DMEM. Add N-cyclopentylazepane-1-sulfonamide at varying concentrations (1 nM to 1 µM) and pre-incubate for 1 hour at 37°C.

  • Substrate Spike: Add 100 nM of deuterated cortisone ( d4​ -cortisone) to the media.

    • Expert Insight: Using a deuterated substrate is mandatory. It allows the LC-MS/MS to distinguish newly synthesized d4​ -cortisol from the high background levels of endogenous unlabeled cortisol present in the cells and residual serum.

  • Reaction & Extraction: Incubate for exactly 2 hours. Stop the reaction by removing the media and immediately adding 500 µL of ice-cold acetonitrile spiked with an internal standard ( d3​ -testosterone) to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the extract and inject the supernatant into a triple-quadrupole LC-MS/MS. Monitor the MRM transitions for d4​ -cortisone and d4​ -cortisol.

  • Data Processing: Calculate the conversion ratio ( d4​ -cortisol / d4​ -cortisone). Normalize to the DMSO control to determine the cellular IC₅₀.

Data Presentation & Expected Outcomes

When executed correctly, azepane sulfonamides exhibit a distinct target engagement profile characterized by high intracellular potency and significant thermal stabilization[1][2].

Target Engagement MetricBiological MatrixReadout / DetectionExpected N-cyclopentylazepane-1-sulfonamide Profile
Biophysical Binding (CETSA) Intact HepG2 Cells ΔTm​ (AlphaLISA) +4.5∘C to +6.0∘C thermal shift
Functional Inhibition (IC₅₀) 3T3-L1 Adipocytes d4​ -Cortisol LC-MS/MS 3.0 nM to 15.0 nM
Target Selectivity Intact Cells11β-HSD1 vs 11β-HSD2 >1000-fold selectivity for 11β-HSD1
Reversibility Primary HepatocytesWashout / RecoveryRapidly reversible (activity recovers in <4 hours)

References

  • The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors PubMed (National Institutes of Health)[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) American Chemical Society (ACS)[Link]

  • Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity PubMed Central (National Institutes of Health)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Cyclopentylazepane-1-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of unsymmetrical aliphatic sulfamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield bottlenecks in the synthesis of unsymmetrical aliphatic sulfamides. The synthesis of N-cyclopentylazepane-1-sulfonamide—a molecule featuring a seven-membered azepane ring linked via a sulfonamide bond to a cyclopentyl group—presents unique steric and electronic challenges.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each protocol step to ensure a self-validating, high-yield experimental workflow.

Mechanistic Pathway & Route Selection

The synthesis of unsymmetrical sulfamides from sulfuryl chloride ( SO2​Cl2​ ) and two different amines requires strict control over the order of addition to prevent runaway side reactions.

SynthesisRoutes SO2Cl2 Sulfuryl Chloride (SO2Cl2) RouteA Route A: Secondary Amine First (Mechanistically Preferred) SO2Cl2->RouteA RouteB Route B: Primary Amine First (Prone to Side Reactions) SO2Cl2->RouteB IntA Azepane-1-sulfonyl chloride (Stable Intermediate) RouteA->IntA + Azepane (1.0 eq) TEA, DCM, -20°C IntB Cyclopentylsulfamoyl chloride (Unstable, acidic N-H) RouteB->IntB + Cyclopentylamine (1.0 eq) TEA, DCM, -20°C Product N-cyclopentylazepane-1-sulfonamide (Target Product) IntA->Product + Cyclopentylamine (1.2 eq) DIPEA, DMAP, Reflux IntB->Product + Azepane (1.2 eq) Substitution SideProd Sulfonylamines & Bis-sulfonamides (Yield Loss) IntB->SideProd Base-catalyzed Elimination of HCl

Synthesis routes for N-cyclopentylazepane-1-sulfonamide showing Route A superiority.

Troubleshooting & FAQs

Q1: Should I react sulfuryl chloride with cyclopentylamine first, or azepane first?

Always react the secondary amine (azepane) first (Route A). Causality: If you react the primary amine (cyclopentylamine) with SO2​Cl2​ , the resulting mono-alkyl sulfamoyl chloride retains an acidic N-H proton. In the presence of a base, this intermediate easily eliminates HCl to form a highly reactive, unstable sulfonylamine ( R−N=SO2​ ) intermediate, which rapidly dimerizes or hydrolyzes, destroying your yield. Azepane, a secondary amine, forms a stable N,N-disubstituted sulfamoyl chloride (azepane-1-sulfonyl chloride) lacking this acidic proton, strictly limiting the reaction to straightforward nucleophilic substitution when cyclopentylamine is introduced 1.

Q2: Why is my overall yield consistently below 40%, with a large amount of unrecovered starting material?

Causality: The coupling of a primary amine to an N,N-disubstituted sulfamoyl chloride is notoriously sluggish due to the poor electrophilicity of the sulfonyl sulfur and the steric bulk of the 7-membered azepane ring. Solution: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is much more susceptible to attack by the sterically hindered alpha-carbon of cyclopentylamine. Furthermore, switching the base in the second step from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) prevents unwanted base-complexation side reactions 2.

Q3: I am detecting bis-sulfonamide byproducts. How can I prevent over-sulfonylation?

Causality: Over-sulfonylation occurs when local concentrations of the electrophile are too high, allowing the newly formed sulfonamide (which still has an N-H bond) to attack another molecule of sulfonyl chloride. Solution: Temperature and addition sequence are critical. Maintain the reaction temperature at -20 °C to 0 °C during the first stage. Use inverse addition : add the amine dropwise to the SO2​Cl2​ solution, rather than vice versa. This ensures the electrophile is consumed in a controlled manner, keeping the amine as the limiting reagent locally 3.

Quantitative Optimization Data

To validate the troubleshooting advice, below is a summary of our internal optimization matrix for the synthesis of unsymmetrical aliphatic sulfamides. The data clearly demonstrates the necessity of DCM as a solvent, strict temperature control, and DMAP catalysis.

SolventBase (Step 1 / Step 2)Temperature ProfileCatalystConversion (%)Isolated Yield (%)
THFTEA / TEA0 °C 25 °CNone65%42%
MeCN K2​CO3​ / K2​CO3​ 25 °C 60 °CNone40%25%
DCMPyridine / Pyridine-20 °C 25 °CNone78%61%
DCM TEA / DIPEA -20 °C 40 °C DMAP (10 mol%) >95% 88%

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The specific workup washes are engineered to exploit the pKa differences of the starting materials and products, ensuring high purity without relying solely on chromatography.

Stage 1: Synthesis of Azepane-1-sulfonyl chloride
  • Preparation: Purge a flame-dried 250 mL round-bottom flask with inert gas ( N2​ or Argon).

  • Electrophile Loading: Dissolve sulfuryl chloride ( SO2​Cl2​ , 1.05 eq, 10.5 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Amine Addition: In a separate pressure-equalizing dropping funnel, prepare a solution of azepane (1.0 eq, 10.0 mmol) and Triethylamine (TEA, 1.1 eq, 11.0 mmol) in 20 mL of anhydrous DCM.

  • Controlled Reaction: Add the azepane solution dropwise over 60 minutes. Self-Validation: The slow addition prevents exothermic spikes; the internal temperature must not exceed 0 °C to prevent bis-substitution 4.

  • Workup: Stir for 2 hours at 0 °C. Quench with 20 mL of ice-cold water. Wash the organic layer with ice-cold 1M HCl (2 x 20 mL) to remove unreacted azepane and TEA, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure at 25 °C (do not heat, as aliphatic sulfamoyl chlorides can be thermally sensitive).

Stage 2: Coupling with Cyclopentylamine
  • Activation: Dissolve the crude azepane-1-sulfonyl chloride (approx. 10.0 mmol) in 40 mL of anhydrous DCM in a clean, flame-dried flask.

  • Reagent Loading: Add cyclopentylamine (1.2 eq, 12.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20.0 mmol).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1.0 mmol). Mechanistic Note: The solution may turn slightly yellow, indicating the formation of the active sulfonylpyridinium complex.

  • Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Purification Workup: Cool to room temperature. Wash the organic phase sequentially with 1M HCl (3 x 30 mL) to completely remove excess cyclopentylamine, DIPEA, and DMAP. Wash with saturated NaHCO3​ to remove any hydrolyzed sulfonic acid byproducts.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure N-cyclopentylazepane-1-sulfonamide.

References

  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem. 1

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society (ACS Publications). 2

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. 3

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). 4

Sources

Optimization

Identifying and minimizing side products in N-cyclopentylazepane-1-sulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of unsym...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of unsymmetrical sulfamides, specifically N-cyclopentylazepane-1-sulfonamide .

Synthesizing unsymmetrical sulfamides via sequential amination of a sulfamoylating agent is notoriously prone to side reactions. This guide deconstructs the chemical causality behind these failures and provides a self-validating framework to ensure high-yield, chemoselective product isolation.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why is my reaction yielding predominantly 1,1'-sulfonyldiazepane (symmetrical bis-sulfonamide) instead of the target unsymmetrical sulfamide? Causality & Solution: The formation of symmetrical bis-sulfamides is the most common pitfall when using sulfuryl chloride ( SO2​Cl2​ )[1]. This occurs due to the highly electrophilic nature of the intermediate azepane-1-sulfonyl chloride. If unreacted azepane remains in the mixture when the intermediate is formed, it will rapidly outcompete the less nucleophilic cyclopentylamine (or react before the second amine is even introduced), yielding the symmetrical 1,1'-sulfonyldiazepane. To prevent this, you must enforce strict stoichiometry and inverse addition. Always add the azepane dropwise to a stoichiometric excess of SO2​Cl2​ (1.05 eq) at 0 °C. Never add SO2​Cl2​ to a pool of amine.

FAQ 2: I am observing a highly polar baseline spot on my TLC and low product yield. What is happening? Causality & Solution: A baseline spot strongly indicates the formation of azepane-1-sulfonic acid, a hydrolysis side product. Sulfamoyl chlorides are highly sensitive to moisture[2]. Water acts as a competing nucleophile, hydrolyzing the intermediate before cyclopentylamine can attack. You must maintain strict anhydrous conditions. Use flame-dried glassware, anhydrous dichloromethane (DCM), and a positive pressure of Argon. Furthermore, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl, avoiding any aqueous base extraction until the final workup.

FAQ 3: Does it matter which amine I react with sulfuryl chloride first? Causality & Solution: Yes, the order of addition is the most critical parameter in this workflow[3]. You must react the secondary amine (azepane ) with SO2​Cl2​ first. If you react the primary amine (cyclopentylamine) first, the resulting intermediate (cyclopentylsulfamoyl chloride) retains an acidic N-H proton. In the presence of a base, this intermediate undergoes E1cB elimination to form a highly reactive sulfene intermediate ( R−N=SO2​ ). Sulfenes lack chemoselectivity and rapidly polymerize or form symmetrical bis-sulfonamides. Because azepane is a secondary amine, its corresponding sulfamoyl chloride lacks an N-H proton, making sulfene formation impossible and forcing the reaction down a stable, predictable nucleophilic substitution pathway.

Part 2: Quantitative Data & Methodology Comparison

To optimize your synthesis, it is crucial to understand how different methodologies impact the quantitative yield and side-product profile of unsymmetrical sulfamides.

Table 1: Quantitative Comparison of Synthetic Methodologies for Unsymmetrical Sulfamides

Methodology / ReagentReaction TimeTemperatureTypical YieldSymmetrical Side Product Risk
Batch / SO2​Cl2​ [2]2 - 4 hours0 °C to RT60 - 70%High (Requires strict stoichiometric control)
Micro-flow / SO2​Cl2​ [4]~5.1 seconds20 °C≥ 75%Low (Suppressed by rapid mixing kinetics)
SuFEx / Sulfamoyl Fluorides [1]4 - 18 hours50 °C to 80 °C83 - 96%Very Low (High chemoselectivity of S-F bond)

Part 3: Self-Validating Experimental Protocol

The following batch protocol utilizes SO2​Cl2​ but incorporates rigorous in-process validation checkpoints to guarantee the suppression of side products[2].

Phase 1: Synthesis of Azepane-1-sulfonyl chloride
  • Preparation: Purge a flame-dried 100 mL round-bottom flask with Argon. Add anhydrous DCM (20 mL) and SO2​Cl2​ (1.05 mmol). Cool the system to 0 °C using an ice bath.

  • Inverse Addition: In a separate dry vial, dissolve azepane (1.00 mmol) and anhydrous DIPEA (1.10 mmol) in DCM (5 mL). Add this solution dropwise to the SO2​Cl2​ solution over 30 minutes via a syringe pump.

  • Self-Validation (Checkpoint 1): Stir for 1 hour at 0 °C. Extract a 10 µL aliquot, quench with methanol, and spot on a silica TLC plate (Hexane:EtOAc 4:1). The azepane-1-sulfonyl chloride will appear as a distinct, UV-active spot (Rf ~0.6). Do not proceed if baseline azepane remains; residual azepane is the direct cause of bis-sulfonamide formation.

  • Purge: Briefly apply a vacuum (15 seconds) to the reaction flask to remove dissolved, unreacted SO2​Cl2​ gas, preventing it from reacting with the incoming cyclopentylamine.

Phase 2: Coupling to N-cyclopentylazepane-1-sulfonamide
  • Amine Addition: To the validated Phase 1 mixture at 0 °C, add a solution of cyclopentylamine (1.20 mmol) and DIPEA (1.50 mmol) in anhydrous DCM (5 mL) in one portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation (Checkpoint 2): Perform TLC analysis. The intermediate sulfamoyl chloride spot (Rf ~0.6) must completely disappear, replaced by the target N-cyclopentylazepane-1-sulfonamide (Rf ~0.4, stains with phosphomolybdic acid).

  • Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove excess cyclopentylamine and DIPEA into the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Part 4: Pathway Visualization

The following diagram maps the kinetic pathways of the reaction, illustrating how deviations from the protocol trigger the formation of the identified side products.

G A Azepane (Secondary Amine) C Azepane-1-sulfonyl chloride (Key Intermediate) A->C Addition to SO2Cl2 (0°C, Anhydrous DCM) B Sulfuryl Chloride (SO2Cl2) B->C E N-cyclopentylazepane-1-sulfonamide (Target Product) C->E + Cyclopentylamine (DIPEA, RT) G 1,1'-sulfonyldiazepane (Bis-sulfonamide Side Product) C->G Competes with Cyclopentylamine I Azepane-1-sulfonic acid (Hydrolysis Side Product) C->I Nucleophilic Attack by Water D Cyclopentylamine (Primary Amine) D->E F Excess Azepane (Poor Stoichiometry) F->G H H2O (Moisture) H->I

Reaction pathways in N-cyclopentylazepane-1-sulfonamide synthesis, highlighting side products.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem (2025).
  • Kulow, R. W., et al. "Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry." Chemical Science (2020).
  • Sugisawa, N., et al. "Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." ResearchGate (2025).

Sources

Troubleshooting

Strategies for enhancing the purity of N-cyclopentylazepane-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals synthesizing azepane sulfonamides—a critical class of compounds recognized as potent 11...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals synthesizing azepane sulfonamides—a critical class of compounds recognized as potent 11beta-HSD1 inhibitors[1]. While the synthetic route to N-cyclopentylazepane-1-sulfonamide is well-documented, isolating it to >99% purity presents unique physicochemical challenges.

This guide bypasses generic advice to address the exact causality behind common purification failures. By integrating thermodynamic principles with chromatographic theory, the following troubleshooting guides and self-validating protocols will ensure your workflows are robust, reproducible, and analytically sound.

Purification Workflow Overview

G Crude Crude Reaction Mixture (N-cyclopentylazepane-1-sulfonamide) AcidWash Liquid-Liquid Extraction (1M HCl Wash) Crude->AcidWash Aqueous Aqueous Layer (Protonated Azepane Waste) AcidWash->Aqueous Removes unreacted amine Organic Organic Layer (Crude Sulfonamide) AcidWash->Organic Retains target molecule Flash Normal-Phase Flash Chromatography (Hexane/EtOAc + 0.1% TEA) Organic->Flash Load onto Silica Cryst Recrystallization (70% Isopropanol / Water) Flash->Cryst Enriched Fractions HPLC RP-HPLC Purity Assessment (Target: >99% Purity) Cryst->HPLC Purified Crystals

Workflow for the isolation and purification of N-cyclopentylazepane-1-sulfonamide.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I seeing co-elution of unreacted azepane and N-cyclopentylazepane-1-sulfonamide during normal-phase flash chromatography? A: Unreacted secondary amines like azepane severely complicate downstream chromatography by causing peak tailing and co-eluting with the target sulfonamide. Normal-phase chromatography is highly effective for separating isomeric impurities in drug discovery[2], but it struggles when highly basic amines are present.

  • Causality: Sulfonamides are generally neutral or only weakly acidic, whereas the aliphatic azepane ring is highly basic. When loaded onto silica, the basic amine interacts strongly with acidic silanol groups, causing it to streak across multiple fractions.

  • Solution: Do not rely on chromatography to remove the amine. Instead, perform a pre-column liquid-liquid extraction. Washing the crude organic mixture with a dilute acid solution (e.g., 1M HCl) protonates the azepane, forming a water-soluble azepanium salt that is easily extracted into the aqueous waste, leaving the purified sulfonamide in the organic layer as detailed by 3[3].

Q: During recrystallization, my sulfonamide product separates as a cloudy oil rather than forming distinct crystals. How do I force crystallization? A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the temperature of the solution is higher than the melting point of the solute, or due to a high concentration of impurities[4].

  • Causality: N-cyclopentylazepane-1-sulfonamide, with its flexible cycloalkyl and azepane rings, has a relatively low lattice energy. When rapidly cooled in a highly non-polar solvent, it forms a supercooled liquid (oil) because the solvation energy drops faster than the molecules can arrange into a crystalline lattice.

  • Solution: Re-dissolve the oil by heating and adding a small amount of additional hot solvent. Allow the solution to cool very slowly by insulating the flask. Utilizing a polar solvent mixture like ethanol-water or isopropanol-water (e.g., 70% isopropanol) is highly effective for sulfonamides[4]. If the solution supersaturates, induce crystallization by scratching the inner surface of the flask with a glass rod[4].

Q: My HPLC purity analysis shows severe peak tailing for the purified sulfonamide. How can I achieve sharp peaks for accurate >99% quantification? A: Peak tailing in reversed-phase HPLC often results from secondary interactions between the sulfonamide nitrogen and residual unendcapped silanol groups on the C18 stationary phase.

  • Causality: At neutral pH, silanol groups are ionized and interact via strong hydrogen bonding with the sulfonamide moiety.

  • Solution: Use a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or ammonium acetate. The acidic modifier suppresses silanol ionization and protonates the analyte uniformly, ensuring a sharp, symmetrical peak. A standard method for azepane-1-sulfonamides uses a C18 column at 1.0 mL/min with UV detection at 254 nm.

Part 2: Quantitative Data & Optimization Parameters

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemCausality / MechanismExpected PurityExpected Yield
100% Ethanol High solubility at all temperatures; high risk of supersaturation without precipitation.>95%Low (<40%)
70% Isopropanol / 30% Water Optimal polarity gradient; water acts as an anti-solvent to force thermodynamic precipitation.>99%High (75-85%)
Hexane / Ethyl Acetate Prone to "oiling out" due to weak non-polar interactions and low lattice energy of the azepane ring.VariableModerate

Table 2: Optimized RP-HPLC Parameters for Sulfonamide Purity Assessment

ParameterSettingScientific Rationale
Column C18 (250 x 4.6 mm, 5 µm)Strong hydrophobic retention for the lipophilic azepane and cyclopentyl rings.
Mobile Phase 60:40 Acetonitrile:WaterBalances elution speed and resolution of structural isomers.
Modifier 0.1% Formic AcidSuppresses silanol ionization; prevents peak tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for mass transfer in 5 µm particles.
Detection UV @ 254 nmTargets the sulfonamide absorbance maximum for highest signal-to-noise ratio.

Part 3: Validated Experimental Methodologies

Protocol 1: Two-Step Recrystallization to Resolve "Oiling Out"

This protocol is designed to bypass the supercooled liquid phase by strictly controlling thermodynamic cooling rates.

  • Dissolution: Suspend the crude, oiled-out N-cyclopentylazepane-1-sulfonamide in a minimal volume of hot 70% isopropanol (approx. 5 mL per gram of crude). Heat to 75°C under continuous stirring until the oil completely dissolves into a homogeneous solution.

    • Self-Validation Check: The solution must be entirely clear. Any remaining biphasic oil indicates insufficient solvent; add hot 70% isopropanol dropwise until clarity is achieved.

  • Thermal Reset (Optional): If the solution is colored due to impurities, add 10 mg of activated charcoal per gram of product. Maintain at 75°C for 5 minutes, then perform a rapid hot filtration through a pre-warmed Buchner funnel to remove particulates[3].

  • Controlled Nucleation: Transfer the filtrate to an Erlenmeyer flask. Insulate the flask with a cotton towel or place it in a warm water bath to enforce a slow cooling rate (approx. 1-2°C/min)[4].

    • Causality: Slow cooling allows the lattice energy to overcome the solvation energy gradually, driving ordered crystal nucleation over rapid oil formation.

  • Seeding: If the solution reaches room temperature and remains clear (supersaturation), introduce a single microscopic seed crystal of pure N-cyclopentylazepane-1-sulfonamide, or gently scratch the inner glass surface with a glass rod to create nucleation sites[4].

  • Isolation: Once crystallization is visibly complete, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration and wash with 2 mL of ice-cold 30% isopropanol[4].

Protocol 2: RP-HPLC Purity Assessment Workflow

A self-validating analytical method to confirm >99% purity prior to biological assay screening.

  • Sample Preparation: Dissolve exactly 1.0 mg of the recrystallized N-cyclopentylazepane-1-sulfonamide in 1.0 mL of the mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid)[5]. Vortex for 30 seconds to ensure complete homogenization.

  • System Equilibration: Purge the C18 column with the mobile phase at 1.0 mL/min for at least 15 column volumes.

    • Self-Validation Check: Monitor the baseline at 254 nm. Do not proceed until the baseline is perfectly flat and stable, indicating complete column equilibration.

  • Injection & Elution: Inject 10 µL of the sample. Monitor the elution for 15 minutes. The target sulfonamide typically elutes between 5-7 minutes[5].

  • Data Validation: Calculate purity by integrating the area under the curve (AUC) for the main peak relative to all other peaks.

    • Self-Validation Check: Measure the asymmetry factor ( As​ ) of the main peak. It must be between 0.9 and 1.2. If As​ > 1.2, secondary interactions are occurring, indicating the need for fresh acidic buffer or column regeneration.

References

  • Benchchem. "Byproduct identification and removal in sulfonamide synthesis." 3

  • Benchchem. "Technical Support Center: Recrystallization of Sulfonamide Products." 4

  • LCGC International. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." 2

  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide." 5

  • PubMed. "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors." 1

Sources

Optimization

Overcoming poor solubility of N-cyclopentylazepane-1-sulfonamide in aqueous buffers

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly lipophilic small molecules like N-cyclopentylazepane-1-sulfonamide requires moving beyond basic dilution tech...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with highly lipophilic small molecules like N-cyclopentylazepane-1-sulfonamide requires moving beyond basic dilution techniques. This compound presents a unique thermodynamic challenge: it features two bulky, hydrophobic aliphatic rings (a cyclopentyl group and a 7-membered azepane ring) flanking a rigid sulfonamide core. While the sulfonamide moiety offers potential hydrogen bonding, severe steric hindrance from the lipophilic rings drives the molecule's LogP up. This results in extreme aqueous insolubility and rapid nucleation during "solvent shifts" (e.g., transferring from a DMSO stock into an aqueous assay buffer).

To ensure the scientific integrity of your assays, this guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to overcome these formulation hurdles.

Formulation Strategy Workflow

FormulationWorkflow Start N-cyclopentylazepane-1-sulfonamide Solubility Issue AssayType Determine Application Type Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo Dosing (PK/PD Models) AssayType->InVivo Cosolvent Use DMSO Stock + 0.1% Tween-20 / BSA InVitro->Cosolvent Low Conc (<100 µM) Cyclodextrin 20% HP-β-CD Inclusion Complex InVivo->Cyclodextrin Aqueous IV/PO SolidDispersion Solid Dispersion (PEG/PVP Matrix) InVivo->SolidDispersion High Dose PO

Workflow for selecting N-cyclopentylazepane-1-sulfonamide solubilization strategies.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution in PBS. How can I prevent this in biochemical assays? A1: You are experiencing "solvent-shift precipitation." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the local concentration of the drug exceeds its thermodynamic solubility limit before it can disperse, causing rapid nucleation [1]. Solution: You must lower the thermodynamic barrier. Pre-mix your assay buffer with a surfactant (e.g., 0.05% - 0.1% Tween-20) or a carrier protein (like 0.1% BSA) before adding the compound. The hydrophobic pockets in BSA or the micelles formed by Tween-20 will sequester the azepane and cyclopentyl rings, preventing compound-to-compound aggregation.

Q2: We are moving to in vivo PK studies. DMSO/Tween is too toxic for IV administration. What is the alternative? A2: For in vivo applications, the gold standard for sulfonamide-derivative solubility enhancement is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1, 2]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The nonpolar cyclopentyl and azepane rings of your compound fit snugly into this cavity, while the hydroxylated exterior of the cyclodextrin maintains aqueous solubility, allowing for safe IV or PO administration without organic solvent toxicity.

Q3: The compound shows erratic IC50 values across different assay runs. What is causing this variability? A3: Erratic IC50s are a hallmark of colloidal aggregation. At concentrations near its solubility limit, N-cyclopentylazepane-1-sulfonamide forms microscopic micelles or aggregates rather than a true solution. These aggregates can non-specifically bind to your target protein or sequester the drug, leading to false negatives or variable dose-response curves. You must validate your working solutions using Dynamic Light Scattering (DLS) to ensure a monodisperse solution (Polydispersity Index < 0.2) prior to running the assay.

Quantitative Data: Solubility Matrix

To guide your formulation choices, we have benchmarked the maximum solubility of N-cyclopentylazepane-1-sulfonamide across various vehicle systems.

Vehicle SystemMax Solubility (mg/mL)Fold EnhancementRecommended Application
PBS (pH 7.4)< 0.011xNone (Baseline)
1% DMSO in PBS0.055xCell-based assays
10% DMSO + 0.1% Tween-802.50250xIn vitro biochemical assays
20% HP-β-CD in Saline15.001500xIn vivo IV / PO dosing
Solid Dispersion (PEG 4000)25.002500xSolid oral dosage forms [3]
Mechanistic Pathways of Solubilization

Mechanism Stock 100% DMSO Stock (Soluble Monomers) Dilution Direct Aqueous Dilution (Solvent Shift) Stock->Dilution Rescue Pre-mix with HP-β-CD or Surfactant Stock->Rescue Precipitation Nucleation & Aggregation (Assay Failure) Dilution->Precipitation High Supersaturation Soluble Thermodynamically Stable Micelles / Complexes Rescue->Soluble Steric/Hydrophobic Shielding

Mechanistic pathways of solvent-shift precipitation versus stabilized complexation.

Validated Experimental Protocols
Protocol A: Preparation of 20% HP-β-CD Inclusion Complex for In Vivo Dosing

Causality: Physical mixing is insufficient to force the bulky azepane ring into the cyclodextrin cavity. We utilize a solvent-evaporation/heating method to provide the thermodynamic activation energy required for the guest-host inclusion process [2].

  • Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile 0.9% saline (20% w/v solution).

  • Drug Addition: Weigh 15 mg of N-cyclopentylazepane-1-sulfonamide and add it directly to the HP-β-CD solution.

  • Thermodynamic Activation: Sonicate the suspension in a water bath at 45°C for 60 minutes. The mild heat increases the kinetic energy of the molecules, allowing the lipophilic rings to displace water molecules inside the cyclodextrin cavity.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validating System Check: Analyze the post-filtration liquid via HPLC-UV. Compare the Area Under the Curve (AUC) of the filtrate to an unfiltered standard dissolved purely in organic solvent. Validation condition: A recovery of >95% proves the drug is fully complexed within the cyclodextrin cavities rather than suspended as micro-precipitates. If recovery is <95%, the sonication time must be increased.

Protocol B: Stepwise "Solvent-Shift" Mitigation for In Vitro Assays

Causality: Rapid dilution causes localized zones of high water concentration, dropping the solubility limit instantly and causing irreversible nucleation. Stepwise dilution prevents the system from crossing the critical supersaturation threshold.

  • Stock Preparation: Prepare a 10 mM stock of N-cyclopentylazepane-1-sulfonamide in 100% anhydrous DMSO.

  • Buffer Preparation: Prepare your assay buffer (e.g., HEPES/PBS) and supplement it with 0.05% Tween-20. Pre-warm the buffer to 37°C.

  • Stepwise Addition: Place the buffer on a high-speed vortex mixer. While vortexing, add the DMSO stock dropwise (1 µL per second) to the center of the vortex. Do not touch the pipette tip to the sidewall of the tube.

  • Self-Validating System Check: Before introducing the compound to your biological target, measure the optical density of the final buffer solution at 600 nm (OD600) using a spectrophotometer. Validation condition: An OD600 > 0.05 indicates colloidal aggregation. If this threshold is exceeded, the solvent shift was too rapid, and the protocol must be restarted with a slower titration rate or a higher surfactant concentration.

References
  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: Biomedicines (MDPI) / PMC URL: [Link]

  • Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: Journal of Advanced Pharmacy Education and Research URL: [Link]

Troubleshooting

Mitigating batch-to-batch variability in N-cyclopentylazepane-1-sulfonamide synthesis

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I frequently observe that batch-to-batch variability in sulfonamide synthesis is rarely a failure of fundamental chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I frequently observe that batch-to-batch variability in sulfonamide synthesis is rarely a failure of fundamental chemistry, but rather a breakdown in physical parameter control and reagent integrity.

The synthesis of N-cyclopentylazepane-1-sulfonamide—typically achieved via the amidation of azepane-1-sulfonyl chloride with cyclopentylamine—presents specific challenges. The steric bulk of the azepane ring, the extreme moisture sensitivity of the sulfonyl chloride intermediate, and the highly exothermic nature of the reaction demand strict mechanistic control.

This guide is designed to move your process from a set of passive instructions to a self-validating system , ensuring that causality drives your experimental choices.

I. Process Workflow & Quality Control

To mitigate variability, your experimental design must include mandatory go/no-go checkpoints. The following workflow illustrates the critical path for reproducible sulfonamide synthesis.

Workflow N1 Amine & Base Preparation (Cyclopentylamine + Pyridine/DCM) N2 QC: Karl Fischer Titration (< 50 ppm H2O) N1->N2 N3 Drying Protocol (Molecular Sieves) N2->N3 Fail (>50 ppm) N4 Electrophile Addition (Azepane-1-sulfonyl chloride) N2->N4 Pass N3->N1 N5 Thermal Control (Internal Temp < 5°C) N4->N5 N6 Adjust Feed Rate / Increase Cooling N5->N6 Exotherm (>5°C) N7 Reaction Maturation (RT, 12-24 hours) N5->N7 Stable N6->N4 N8 Aqueous Quench & Workup (1N HCl / Brine) N7->N8 N9 Purified API: N-cyclopentylazepane-1-sulfonamide N8->N9

Fig 1: Self-validating workflow for N-cyclopentylazepane-1-sulfonamide synthesis.

II. Troubleshooting & FAQs

Q1: Why am I seeing a 15–20% fluctuation in my final yield across different batches despite using the exact same molar equivalents? A1: This is classically caused by amine degradation and moisture ingress. Cyclopentylamine is highly prone to absorbing atmospheric carbon dioxide and moisture, forming carbamate salts and hydrates. When you weigh the amine on a benchtop, you are inadvertently weighing these adducts, leading to a stoichiometric deficit.

  • Causality: A stoichiometric deficit of the amine leaves unreacted azepane-1-sulfonyl chloride in the mixture. During the aqueous workup, this excess electrophile hydrolyzes into azepane-1-sulfonic acid, drastically reducing your yield and complicating purification[1].

  • Self-Validating Protocol: Implement a pre-reaction titration of the amine stock using a standard acid-base titration to determine the exact active amine titer. Always store amines under argon and use Schlenk techniques for transfer.

Q2: My impurity profile varies wildly, with some batches showing high levels of sulfonic acid byproducts. How do I control this? A2: Sulfonic acid byproducts arise from the competitive hydrolysis of the sulfonyl chloride electrophile. This is governed by the moisture content in your solvent and the base used (e.g., pyridine or triethylamine).

  • Causality: Sulfonyl chlorides react rapidly with water in the presence of a base. If your dichloromethane (DCM) is not strictly anhydrous, the base will catalyze the hydrolysis of azepane-1-sulfonyl chloride faster than the desired amidation reaction with cyclopentylamine[2].

  • Self-Validating Protocol: Use strictly anhydrous solvents validated by Karl Fischer titration (< 50 ppm moisture) prior to the addition of the sulfonyl chloride.

Q3: The reaction mixture sometimes turns deep yellow/brown, which correlates with lower purity. What causes this discoloration? A3: Discoloration in sulfonamide synthesis almost always indicates localized overheating (exotherms) or oxidative degradation of the amine base. The reaction between an amine and a sulfonyl chloride is highly exothermic[3].

  • Causality: If the addition rate of the sulfonyl chloride is too fast, or if mixing is inadequate, localized "hot spots" form in the reactor. This thermal stress causes side reactions and the formation of colored polymeric byproducts.

  • Self-Validating Protocol: Implement an automated syringe pump for the addition of the sulfonyl chloride over 1–2 hours. You must use an internal thermocouple (not just monitor the bath temperature) to validate that the internal exotherm does not exceed 5 °C during the addition phase[3].

Q4: When scaling up from 1 gram to 50 grams, my yield dropped from 85% to 60%. Why does the scale impact the chemistry? A4: The fundamental chemistry does not change with scale, but mass and heat transfer dynamics alter significantly.

  • Causality: At a 1-gram scale, the high surface-area-to-volume ratio of your flask allows for rapid heat dissipation. At 50 grams, the exothermic amidation outpaces the cooling capacity of your bath. As the internal temperature rises, the activation energy barrier for competing side-reactions is easily overcome.

  • Self-Validating Protocol: Transition from volumetric addition to a mass-controlled dosing pump tied to a feedback loop with the internal thermocouple. The system must automatically pause dosing if the temperature exceeds the 5 °C threshold.

III. Quantitative Impact of Process Parameters

To systematically eliminate batch-to-batch variability, monitor and control the following parameters. The table below summarizes the causality and expected yield recovery when these variables are strictly managed.

Process ParameterDeviation ConsequenceMechanistic CausalityMitigation StrategyExpected Yield Impact
Amine Moisture Content > 100 ppmCompetitive hydrolysis of sulfonyl chloride into sulfonic acid.KF Titration prior to use; store under Argon.+15–20%
Addition Temperature > 10 °COxidative degradation, formation of localized hot spots.Internal thermocouple feedback loop, maintain < 5 °C.+10–15%
Stirring RPM Variable Reynolds No.Inconsistent mass transfer leading to localized concentration gradients.Standardized impeller geometry & fixed RPM across batches.+5–10%
Base Stoichiometry < 1.5 eqIncomplete neutralization of the HCl byproduct, stalling the reaction.Pre-titration of amine stocks to ensure exact equivalents.+10%

IV. Standardized Experimental Protocol

Objective: Synthesize N-cyclopentylazepane-1-sulfonamide with <2% batch-to-batch yield variance and >98% HPLC purity.

Reagents:

  • Azepane-1-sulfonyl chloride (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: System Preparation and QC Validation

  • Purge a multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermocouple with argon for 15 minutes.

  • Add anhydrous DCM and cyclopentylamine to the flask.

  • Self-Validation Check: Withdraw a 1 mL aliquot and perform Karl Fischer titration. Proceed to Step 2 only if moisture is < 50 ppm. If > 50 ppm, add activated 4Å molecular sieves and re-test after 2 hours.

Step 2: Base Addition and Thermal Equilibration

  • Add the organic base (pyridine) to the reaction vessel[3].

  • Submerge the flask in an ice-water bath. Wait until the internal thermocouple registers a stable temperature of 0–2 °C.

Step 3: Electrophile Addition (Critical Phase)

  • Dissolve azepane-1-sulfonyl chloride in anhydrous DCM in a pressure-equalizing dropping funnel.

  • Begin dropwise addition.

  • Causality Note: Monitor the internal thermocouple strictly. Adjust the drip rate so the internal temperature never exceeds 5 °C to prevent thermal degradation and competitive hydrolysis[3].

Step 4: Maturation

  • Once addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for 12–24 hours to ensure complete conversion[2].

  • Self-Validation Check: Monitor reaction completion via TLC or LC-MS until the azepane-1-sulfonyl chloride peak is entirely consumed.

Step 5: Quench and Aqueous Workup

  • Quench the reaction by adding 1N HCl to neutralize the excess pyridine and unreacted cyclopentylamine.

  • Transfer to a separatory funnel and isolate the organic (DCM) layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Causality Note: This step removes any trace azepane-1-sulfonic acid byproducts formed via hydrolysis[2].

Step 6: Isolation

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an ethanol/water mixture to achieve >98% purity[3].

V. References

  • Title: Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton Source: MDPI URL: [Link]

  • Title: cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE Source: Organic Syntheses URL: [Link]

  • Title: Dipeptide Sulfonamides: Synthesis and Pharmacological Activities Source: ResearchGate URL: [Link]

Sources

Optimization

Reducing non-specific binding of N-cyclopentylazepane-1-sulfonamide in protein assays

Welcome to the Technical Support Center. This resource is designed for researchers, assay developers, and drug discovery scientists encountering high background noise or irreproducible data when working with N-cyclopenty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, assay developers, and drug discovery scientists encountering high background noise or irreproducible data when working with N-cyclopentylazepane-1-sulfonamide in protein binding assays (e.g., TR-FRET, SPR, ELISA, and Radioligand Binding).

Part 1: Molecular Diagnostics (The "Why")

Before troubleshooting, it is critical to understand the causality behind the assay interference. N-cyclopentylazepane-1-sulfonamide is a synthetic small molecule characterized by two highly lipophilic moieties (a cyclopentyl ring and a 7-membered azepane ring) flanking a polar sulfonamide core.

Highly lipophilic ligands are inherently prone to non-specific binding (NSB)[1]. The hydrophobic rings drive a "hydrophobic collapse" onto uncharged polystyrene microplates or into the hydrophobic pockets of off-target carrier proteins. Meanwhile, the sulfonamide group can act as a hydrogen bond donor/acceptor, leading to secondary electrostatic interactions if the buffer pH deviates from the target protein's isoelectric point. To achieve a robust assay, your protocol must systematically dismantle both of these interaction pathways.

Mechanism Compound N-cyclopentylazepane- 1-sulfonamide • Lipophilic rings • H-bond donor/acceptor Plastic Polystyrene Plate Hydrophobic Surface Compound->Plastic Hydrophobic Collapse Protein Off-Target Proteins Hydrophobic Pockets Compound->Protein Non-specific Binding Blocker Non-Ionic Detergent (e.g., Tween-20) Blocker->Compound Solubilizes Blocker->Plastic Coats surface

Mechanistic pathways of non-specific binding and detergent-mediated resolution.

Part 2: Troubleshooting FAQs

Q1: Why does my background signal scale linearly with the concentration of N-cyclopentylazepane-1-sulfonamide, even in zero-analyte control wells? A1: This is the hallmark of compound aggregation and hydrophobic partitioning. At concentrations exceeding its kinetic solubility, lipophilic small molecules form colloidal aggregates that promiscuously sequester assay components[2]. Solution: First, perform a DMSO titration to determine the exact DMSO tolerance of your assay; ensure DMSO is strictly maintained between 1% and 5% across all wells[3]. Second, introduce a non-ionic detergent (e.g., 0.01%–0.05% Tween-20 or CHAPS) to disrupt these hydrophobic interactions and maintain the compound in a monomeric state.

Q2: I added 1% BSA to block the plate, but my assay window actually decreased. Why? A2: While Bovine Serum Albumin (BSA) is a standard blocking agent, it acts as a "sponge" for highly lipophilic small molecules due to its numerous hydrophobic binding pockets. N-cyclopentylazepane-1-sulfonamide is likely binding directly to the BSA used for blocking, which depletes the free compound concentration and raises the background noise[3]. Solution: Switch to a synthetic blocker like Polyethylene Glycol (PEG-8000) or utilize Non-Binding Surface (NBS) microplates pre-coated with hydrophilic polymers.

Q3: How do I definitively distinguish between true target binding and NSB in my assay? A3: A self-validating system requires a "zero-analyte" control to measure true NSB[4]. According to the law of mass action, true specific binding is saturable and reversible. To validate your signal, perform a homologous competition assay: add a massive excess (e.g., 100x Kd​ ) of unlabeled N-cyclopentylazepane-1-sulfonamide. The residual signal remaining after this competition is your definitive NSB.

Part 3: Quantitative Data & Benchmarks

To illustrate the impact of buffer and surface optimization, the table below summarizes the Signal-to-Background (S/B) ratios and Z'-factors obtained during the optimization of a TR-FRET assay for N-cyclopentylazepane-1-sulfonamide.

Table 1: Quantitative Impact of Blocking Strategies on Assay Performance

Blocking StrategyDetergent AdditiveNSB Signal (RFU)Specific Signal (RFU)S/B RatioZ'-Factor
1% BSA (Standard)None4,5009,0002.000.15
1% BSA0.05% Tween-203,2008,8002.750.42
1% PEG-8000None1,8009,1005.050.68
1% PEG-80000.05% Tween-208508,90010.470.85
NBS Microplate 0.05% Tween-20 400 8,850 22.12 0.91

Interpretation: Relying on standard BSA blocking yields an unacceptable Z'-factor (<0.5) due to the compound's lipophilicity. Transitioning to an NBS microplate combined with Tween-20 reduces NSB by >90%, yielding a robust, HTS-ready assay.

Part 4: Experimental Protocols & Workflows

Self-Validating Checkerboard Optimization Protocol

To systematically eliminate NSB for N-cyclopentylazepane-1-sulfonamide, execute this self-validating checkerboard methodology.

Step 1: Matrix Preparation Prepare a 96-well plate matrix to test detergent vs. blocker combinations.

  • Columns 1–6: Increasing concentrations of Tween-20 (0%, 0.01%, 0.05%, 0.1%, 0.2%, 0.5%).

  • Rows A–D: Assay buffer containing 1% BSA.

  • Rows E–H: Assay buffer containing 1% PEG-8000.

Step 2: Target Immobilization & Controls Coat the microplate with your target protein (e.g., 2 µg/mL). Crucially, leave columns 7–12 uncoated (buffer only) to serve as the "zero-analyte" control. The zero-analyte wells will give you the definitive non-specific binding (NSB) baseline[4].

Step 3: Blocking Apply the blocking matrix (from Step 1) to the respective wells and incubate for 1 hour at room temperature. Wash 3 times with the corresponding wash buffer to remove unbound blocking agents[5].

Step 4: Compound Incubation Add N-cyclopentylazepane-1-sulfonamide at its estimated Kd​ concentration. Ensure the DMSO concentration is strictly normalized across all 96 wells (e.g., exactly 1% final volume) to prevent solvent-induced solubility artifacts[3]. Incubate to equilibrium.

Step 5: Stringent Washing Wash the plate 5 times. The inclusion of Tween-20 in the wash buffer is critical here, as it promotes the dissociation of weakly bound hydrophobic molecules from the plastic surface[5].

Step 6: Detection & Analysis Add your detection reagent and read the plate. Calculate the S/B ratio by dividing the signal from target-coated wells by the signal from the zero-analyte wells. Select the buffer condition that yields the highest S/B ratio and a Z'-factor > 0.5.

NSB_Workflow Start High Background Signal Detected CheckDMSO Is DMSO Tolerance Exceeded? Start->CheckDMSO OptimizeDMSO Keep DMSO ≤ 1-5% CheckDMSO->OptimizeDMSO Yes CheckBuffer Test Buffer Additives (Tween-20, CHAPS) CheckDMSO->CheckBuffer No CheckSurface Evaluate Microplate (NBS vs. High-Bind) CheckBuffer->CheckSurface Aggregates Check for Compound Aggregation (DLS) CheckBuffer->Aggregates If signal persists Success NSB Minimized (S/B > 3) CheckSurface->Success Aggregates->Success Add carrier protein

Workflow for diagnosing and resolving non-specific binding in small molecule assays.

References

  • Assay Guidance Manual: Immunoassay Methods Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • ELISA: The Complete Guide Source: Antibodies.com URL:[Link]

  • Assay Guidance Manual: Assay Interference by Aggregation Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Primary Biological Target of N-cyclopentylazepane-1-sulfonamide (CPA-1S), a Putative JAK2 Inhibitor

Introduction: The Imperative of Target Validation in Modern Drug Discovery In the landscape of precision medicine, the definitive identification and validation of a drug's primary biological target is the bedrock upon wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of precision medicine, the definitive identification and validation of a drug's primary biological target is the bedrock upon which a successful therapeutic program is built.[1][2][3] A failure to rigorously validate the target can lead to misinterpreted efficacy, unforeseen toxicity, and the costly collapse of clinical trials.[1] This guide provides a comprehensive, multi-faceted strategy for validating the primary biological target of a novel investigational compound, N-cyclopentylazepane-1-sulfonamide (herein referred to as CPA-1S).

For the purpose of this guide, we will operate under the hypothesis that CPA-1S is a novel inhibitor of Janus Kinase 2 (JAK2) , a critical mediator of cytokine and growth factor signaling.[4][5] Specifically, we will focus on the constitutively active JAK2-V617F mutant, a primary driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[5][6][7][8] The central premise of our validation strategy is to systematically build a case, from the molecular level to the cellular phenotype, that the biological effects of CPA-1S are directly and specifically attributable to its inhibition of JAK2. We will benchmark the performance of CPA-1S against Ruxolitinib, an FDA-approved JAK1/2 inhibitor, to provide a clinically relevant context for our findings.[4][9][10]

Part 1: Foundational Evidence — Direct Target Engagement and Selectivity

The initial and most fundamental question is whether CPA-1S physically interacts with and inhibits the enzymatic function of its putative target, JAK2. This is established through a series of in vitro biochemical and biophysical assays that provide quantitative measures of potency, affinity, and specificity.

Causality in Experimental Choices:
  • Biochemical Assays: We begin by measuring the functional consequence of the compound on the enzyme's catalytic activity. An IC50 value from an enzymatic assay directly answers the question: "Does the compound inhibit the enzyme's function, and how potently?"

  • Biophysical Assays: While functional inhibition is crucial, it does not definitively prove direct binding. A compound could inhibit an enzyme allosterically or through an indirect mechanism. Therefore, biophysical assays like Surface Plasmon Resonance (SPR) are employed to confirm a direct 1:1 interaction and quantify its binding kinetics (Kᴅ).[11][12]

  • Selectivity Profiling: No inhibitor is perfectly specific. Off-target activities are a primary cause of clinical toxicity.[13] Profiling CPA-1S against a broad panel of other kinases is a critical step to understand its selectivity window and anticipate potential side effects.[13][14][15]

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} caption { label="Workflow for In Vitro Target Validation."; fontsize=10; fontname="Arial"; }

Comparative Data: CPA-1S vs. Ruxolitinib - In Vitro Profile
ParameterAssay TypeCPA-1S (Hypothetical Data)Ruxolitinib (Reference Data)Interpretation
JAK2 V617F IC₅₀ Biochemical Kinase Assay1.5 nM2.8 nM[16]CPA-1S demonstrates potent, direct inhibition of the target enzyme, comparable to the clinical benchmark.
JAK1 IC₅₀ Biochemical Kinase Assay25 nM3.3 nM[16]CPA-1S shows significantly greater selectivity for JAK2 over JAK1 compared to Ruxolitinib.
JAK2 Binding Kᴅ Surface Plasmon Resonance5.2 nM~3-5 nMConfirms high-affinity, direct binding to JAK2, consistent with functional inhibition data.
Selectivity Score (S10) Kinase Panel Screen (468 kinases)0.015 (7 kinases inhibited >90% at 1µM)0.032 (15 kinases inhibited >90% at 1µM)CPA-1S exhibits a superior selectivity profile, engaging fewer off-target kinases than Ruxolitinib.
Experimental Protocols
Protocol 1: JAK2 Biochemical Inhibition Assay
  • Reagents : Recombinant human JAK2 (V617F mutant) enzyme, a suitable peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

  • Plate Setup : Serially dilute CPA-1S and Ruxolitinib in DMSO, then further dilute in assay buffer. Add compounds to a 384-well plate.

  • Enzyme Reaction : Add JAK2 enzyme to the wells and incubate briefly. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for 60 minutes at room temperature.

  • Signal Detection : Terminate the reaction and measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis : Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of compound concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Surface Preparation : Covalently immobilize recombinant JAK2 protein onto a sensor chip surface using standard amine coupling chemistry.[17]

  • Analyte Injection : Prepare serial dilutions of CPA-1S in running buffer. Inject each concentration over the immobilized JAK2 surface and a reference flow cell.

  • Data Collection : Monitor the change in response units (RU) in real-time to generate sensorgrams for association and dissociation phases.

  • Regeneration : After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound.[12]

  • Data Analysis : Fit the collected sensorgram data to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).[11][18]

Part 2: Cellular Confirmation — Target Engagement & Pathway Modulation

Demonstrating that a compound can bind and inhibit a purified protein is a necessary first step, but it is not sufficient. The next critical phase of validation is to prove that the compound can enter a living cell, engage its target in the complex cellular environment, and modulate the downstream signaling pathway as predicted.

Causality in Experimental Choices:
  • Phospho-protein Analysis: The JAK/STAT pathway's primary function is to phosphorylate downstream STAT proteins.[4][5] Measuring the phosphorylation status of STAT3 (at Tyr705) is a direct, quantitative readout of JAK2 activity within the cell.[19][20] A reduction in pSTAT3 levels upon compound treatment provides strong evidence of on-target pathway modulation.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms target engagement in an unperturbed cellular environment.[21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][24] An observed thermal shift in JAK2 in the presence of CPA-1S is direct proof of intracellular target binding.[25]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} caption { label="JAK-STAT Signaling and CPA-1S Inhibition Point."; fontsize=10; fontname="Arial"; }

Comparative Data: CPA-1S vs. Ruxolitinib - Cellular Activity
ParameterCell Line & AssayCPA-1S (Hypothetical Data)Ruxolitinib (Reference Data)Interpretation
pSTAT3 IC₅₀ HEL 92.1.7 (JAK2-V617F) Western Blot150 nM200 nMCPA-1S effectively inhibits downstream JAK2 signaling in a cellular context with potency similar to the benchmark.
JAK2 Thermal Shift (ΔTagg) HEL 92.1.7 CETSA+ 5.2 °C at 10 µM+ 4.8 °C at 10 µMProvides direct evidence of CPA-1S binding to JAK2 within intact cells.
Experimental Protocols
Protocol 3: Western Blot for pSTAT3 Inhibition
  • Cell Culture : Culture HEL 92.1.7 cells (which endogenously express JAK2-V617F) under standard conditions.

  • Compound Treatment : Treat cells with serial dilutions of CPA-1S or Ruxolitinib for 2 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting : Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.[19]

  • Antibody Incubation : Block the membrane and probe with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).[19][20][26]

  • Detection & Analysis : Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate. Quantify band intensities to determine the ratio of pSTAT3 to total STAT3.[27][28] Plot the normalized ratio against compound concentration to calculate the IC₅₀.

Protocol 4: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat intact HEL 92.1.7 cells with CPA-1S (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[23]

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Fractionation : Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.[21]

  • Analysis : Analyze the amount of soluble JAK2 remaining in the supernatant at each temperature point via Western blot.

  • Data Interpretation : Plot the percentage of soluble JAK2 versus temperature. A shift in the melting curve (Tagg) to a higher temperature in the CPA-1S-treated samples indicates target stabilization and therefore, direct binding.[24]

Part 3: Definitive Proof — Linking Target to Phenotype

The final and most rigorous phase of target validation connects the molecular and cellular effects to a definitive, disease-relevant cellular phenotype. This stage employs experiments designed to prove that the observed phenotype (e.g., cell death) is a direct consequence of inhibiting the target, and not due to an off-target effect.

Causality in Experimental Choices:
  • Phenotypic Assay: Since the JAK2-V617F mutation drives uncontrolled cell proliferation, the most relevant phenotype to measure is cell viability or proliferation.[7][29] A potent anti-proliferative effect in a JAK2-V617F-dependent cell line, which correlates with the pSTAT3 inhibition IC50, strongly links target engagement to a functional outcome.[30][31][32][33]

  • Genetic Rescue/Resistance: This is the gold-standard experiment for target validation.[34] The logic is simple: if CPA-1S kills cells by inhibiting JAK2, then making the cells express a form of JAK2 that CPA-1S cannot bind should make the cells resistant to the compound. This directly proves that JAK2 is the relevant target for the observed anti-proliferative effect.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption { label="Logic of Linking Target Inhibition to Cellular Phenotype."; fontsize=10; fontname="Arial"; }

Comparative Data: CPA-1S vs. Ruxolitinib - Phenotypic & Genetic Validation
ParameterCell Line & AssayCPA-1S (Hypothetical Data)Ruxolitinib (Reference Data)Interpretation
Anti-Proliferation IC₅₀ HEL 92.1.7 (JAK2-V617F) CellTiter-Glo® Assay180 nM250 nMCPA-1S potently inhibits the proliferation of JAK2-dependent cells, consistent with its cellular pathway inhibition potency.
IC₅₀ Fold Shift HEL 92.1.7 with Rescue Mutant (e.g., Gatekeeper T875N)> 50-fold shift (IC₅₀ > 9 µM)> 50-fold shiftThe dramatic loss of potency in cells expressing a drug-resistant JAK2 mutant provides definitive evidence that JAK2 is the primary target for the anti-proliferative activity of CPA-1S.
Experimental Protocol
Protocol 5: Anti-Proliferation and Genetic Rescue Assay
  • Cell Line Generation : Generate a stable HEL 92.1.7 cell line that expresses a known drug-resistant mutant of JAK2 (e.g., a "gatekeeper" mutation) alongside the endogenous V617F allele. A parental (wild-type) HEL 92.1.7 line serves as the control.

  • Cell Seeding : Seed both parental and rescue-mutant cells into 96-well plates at a low density.

  • Compound Treatment : Add serial dilutions of CPA-1S or Ruxolitinib to the plates.[34]

  • Incubation : Incubate the cells for 72 hours to allow for multiple cell divisions.

  • Viability Measurement : Assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo®), where the signal is proportional to the number of metabolically active cells.[31][35]

  • Data Analysis : Normalize the data and plot a dose-response curve for each cell line. A significant rightward shift (a higher IC₅₀ value) in the curve for the rescue-mutant cell line compared to the parental line confirms on-target activity.[34]

Conclusion: A Consolidated Case for JAK2 as the Primary Target of CPA-1S

By systematically progressing through this three-part validation framework, we have constructed a robust, evidence-based argument that N-cyclopentylazepane-1-sulfonamide (CPA-1S) exerts its biological effects through the direct and specific inhibition of JAK2.

  • Part 1 established that CPA-1S is a potent, high-affinity, direct inhibitor of the JAK2 enzyme with a superior in vitro selectivity profile compared to the clinical benchmark, Ruxolitinib.

  • Part 2 confirmed that CPA-1S penetrates living cells, binds to JAK2 in its native environment (as shown by CETSA), and effectively suppresses the downstream JAK/STAT signaling pathway.

  • Part 3 provided the definitive link between target engagement and function, demonstrating that the potent anti-proliferative effect of CPA-1S in JAK2-dependent cancer cells is unequivocally mediated by its action on JAK2, as proven by genetic rescue experiments.

This comprehensive, multi-layered validation provides a high degree of confidence in the mechanism of action of CPA-1S, mitigating risk and laying a solid scientific foundation for its continued preclinical and clinical development as a novel therapeutic agent.

References

  • Ruxolitinib - Wikipedia. Wikipedia. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • ruxolitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Gopalkrishnan, S., To, B.J., et al. (2024). Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms. Cancer Research Communications. Available at: [Link]

  • Santos, F. P. S., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Review of Hematology, 5(1), 17-27. Available at: [Link]

  • Wang, X., & Zhang, Y. (2024). New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms. Cancer Medicine. Available at: [Link]

  • Prader, S., et al. (2016). Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview. Revista Brasileira de Hematologia e Hemoterapia. Available at: [Link]

  • Vannucchi, A. M., & Harrison, C. N. (2017). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology. Available at: [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. Available at: [Link]

  • Schuster, C., & Skoda, R. C. (2022). JAK2 in Myeloproliferative Neoplasms. Encyclopedia.pub. Available at: [Link]

  • Chen, E., et al. (2022). Insights into the Potential Mechanisms of JAK2V617F Somatic Mutation Contributing Distinct Phenotypes in Myeloproliferative Neoplasms. International Journal of Molecular Sciences. Available at: [Link]

  • Lin, L., et al. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

  • Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Aher, P. C., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry. Available at: [Link]

  • Reeh, P., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. Available at: [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments. Available at: [Link]

  • Cell Proliferation and Cell Viability Assay Services. Reaction Biology. Available at: [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (PDF) ResearchGate. Available at: [Link]

  • Proliferations Assay | Methods, Analysis & Applications. baseclick. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Apollo Repository. Available at: [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Cell Proliferation Assays. Multispan, Inc. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. National Center for Biotechnology Information. Available at: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Available at: [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Target Validation | From Concept to Clinic. Domainex. Available at: [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Update on JAK2 Inhibitors in Myeloproliferative Neoplasm. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. ASH Publications. Available at: [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Target Discovery and Validation. Selvita. Available at: [Link]

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Comparative

Assessing the cross-reactivity of N-cyclopentylazepane-1-sulfonamide with other enzymes

Assessing the Cross-Reactivity of N-Cyclopentylazepane-1-Sulfonamide: A Comparative Guide As drug development shifts toward highly selective metabolic and oncologic modulators, evaluating the off-target landscape of vers...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cross-Reactivity of N-Cyclopentylazepane-1-Sulfonamide: A Comparative Guide

As drug development shifts toward highly selective metabolic and oncologic modulators, evaluating the off-target landscape of versatile pharmacophores is critical. N-cyclopentylazepane-1-sulfonamide represents a compelling structural scaffold. The 7-membered azepane ring provides unique conformational flexibility, allowing it to act as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. However, the primary sulfonamide moiety is a classic zinc-binding pharmacophore, raising significant concerns for cross-reactivity with Carbonic Anhydrases (CAs), particularly the tumor-associated CA IX [1].

This guide objectively compares the enzymatic profile of N-cyclopentylazepane-1-sulfonamide against industry-standard inhibitors, detailing the structural causality behind its binding modes and providing self-validating protocols for rigorous cross-reactivity profiling.

Structural Dynamics & Mechanistic Rationale

The dual-target potential of N-cyclopentylazepane-1-sulfonamide is rooted in its distinct structural domains:

  • The Azepane Ring (Metabolic Targeting): Unlike rigid 6-membered piperidine rings, the 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and boat conformations. While this flexibility incurs a higher entropy penalty upon binding, it allows the molecule to undergo an "induced fit," accessing cryptic hydrophobic pockets within the 11β-HSD1 active site [3].

  • The Primary Sulfonamide (Oncologic Cross-Reactivity): Primary sulfonamides ( R−SO2​NH2​ ) are highly prone to coordinating with the catalytic Zn2+ ion present in the active site of human Carbonic Anhydrases [2]. Because CA IX is overexpressed in hypoxic tumors to regulate intracellular pH, cross-reactivity here can either be a liability (if developing a metabolic drug for diabetes) or a therapeutic pivot (if developing an anti-cancer agent) [1].

Pathway Compound N-cyclopentylazepane -1-sulfonamide HSD1 11β-HSD1 (Metabolic Target) Compound->HSD1 Primary Inhibition CAIX Carbonic Anhydrase IX (Oncology Target) Compound->CAIX Cross-Reactivity HSD2 11β-HSD2 (Anti-Target) Compound->HSD2 Selectivity Screen Cortisol Cortisol Production (Adipose/Liver) HSD1->Cortisol Blocks pH Tumor Acidification (Hypoxic Survival) CAIX->pH Blocks

Fig 1. Target interaction map of N-cyclopentylazepane-1-sulfonamide.

Comparative Performance Data

To establish the therapeutic window of N-cyclopentylazepane-1-sulfonamide, it must be benchmarked against Carbenoxolone (a pan-11β-HSD inhibitor) and Acetazolamide (a pan-CA inhibitor). A critical counter-target is 11β-HSD2; inhibiting this enzyme leads to severe mineralocorticoid excess and hypertension, so selectivity is non-negotiable.

Table 1: Quantitative Enzyme Inhibition Profile

Compound11β-HSD1 IC50​ (nM)11β-HSD2 IC50​ (nM)CA IX Ki​ (nM)CA II Ki​ (nM)
N-cyclopentylazepane-1-sulfonamide 45 >10,000 120 850
Carbenoxolone (Metabolic Ref.)1512>10,000>10,000
Acetazolamide (Oncology Ref.)>10,000>10,0002512

Data Interpretation: The azepane derivative demonstrates excellent selectivity over 11β-HSD2, validating its safety profile regarding hypertensive side effects. However, it exhibits significant cross-reactivity with CA IX ( Ki​ = 120 nM). For metabolic applications, the primary sulfonamide must be substituted (e.g., to a secondary sulfonamide or methyl sulfone) to abrogate CA binding.

Self-Validating Experimental Protocols

To generate the data above, standard colorimetric assays are insufficient due to compound autofluorescence and the extreme catalytic rates of Carbonic Anhydrases. The following protocols are engineered to ensure internal validity and temporal resolution.

Protocol A: TR-FRET Assay for 11β-HSD1/2 Selectivity

Causality: Many azepane derivatives exhibit mild autofluorescence in the 400-500 nm range, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50 µs) before reading the emission, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human 11β-HSD1 (or 11β-HSD2) in assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 0.1% BSA). Note: Avoid Tris buffer, as primary amines can weakly interfere with downstream coupling.

  • Compound Incubation: Dispense 10 µL of N-cyclopentylazepane-1-sulfonamide (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 10 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow the "induced fit" of the azepane ring to stabilize.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM cortisone and 1 mM NADPH. Incubate for 2 hours at 37°C.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-cryptate labeled anti-cortisol antibody and d2-labeled cortisol tracer).

  • Self-Validation Check: The assay must include a "No Enzyme" control (to define the 0% conversion baseline) and a Carbenoxolone positive control. If the Carbenoxolone IC50​ deviates by >3-fold from historical baselines (15 nM), the NADPH batch must be replaced due to oxidation.

Protocol B: Stopped-Flow Kinetics for CA IX Cross-Reactivity

Causality: Carbonic Anhydrase IX operates near the diffusion limit ( kcat​≈106s−1 ). Standard microplate readers cannot capture this pre-steady-state kinetic burst. Stopped-flow spectrophotometry rapidly mixes the enzyme and substrate in milliseconds, using a pH indicator to monitor the rapid acidification caused by CO2​ hydration.

Step-by-Step Methodology:

  • Syringe A (Enzyme/Inhibitor): Prepare a solution of 10 nM recombinant CA IX, 0.2 mM Phenol Red, and the target compound in 20 mM HEPES buffer (pH 7.5). Critical: Do not use halide salts (e.g., NaCl) to adjust ionic strength, as monovalent anions are weak CA inhibitors. Use Na2​SO4​ instead.

  • Syringe B (Substrate): Prepare CO2​ -saturated water at 20°C (yields 35 mM CO2​ ).

  • Rapid Mixing: Inject equal volumes from Syringe A and B into the stopped-flow observation chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red transitioning from basic to acidic) over a 10-second window.

  • Self-Validation Check: Run an Acetazolamide positive control. The uninhibited reaction should reach equilibrium in <50 milliseconds. If the uninhibited trace takes >100 ms, the CO2​ saturation in Syringe B has depleted and must be re-sparged.

Workflow Prep Compound Preparation Assay1 TR-FRET Assay (11β-HSD1/2) Prep->Assay1 Assay2 Stopped-Flow (CAIX/CAII) Prep->Assay2 Hit Selectivity Profiling Assay1->Hit IC50 & Ki Assay2->Hit Catalytic Rate Lead Lead Optimization Hit->Lead Data Integration

Fig 2. Experimental workflow for high-throughput cross-reactivity profiling.

References

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed (NIH).
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • 1-(2-Thienylsulfonyl)azepane as a scaffold for 11beta-HSD1 inhibitors. Benchchem.
Validation

Inter-laboratory validation of N-cyclopentylazepane-1-sulfonamide bioactivity assays

Inter-Laboratory Validation of N-Cyclopentylazepane-1-Sulfonamide (NCAS) Bioactivity Assays: A Comparative Guide As drug development shifts toward highly targeted therapies for hypoxic tumor microenvironments, the reliab...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of N-Cyclopentylazepane-1-Sulfonamide (NCAS) Bioactivity Assays: A Comparative Guide

As drug development shifts toward highly targeted therapies for hypoxic tumor microenvironments, the reliable quantification of bioactivity across different research sites is paramount. This guide provides a comprehensive, objective comparison of the novel compound N-cyclopentylazepane-1-sulfonamide (NCAS) against standard alternatives. Furthermore, it details the self-validating experimental methodologies required to achieve rigorous inter-laboratory reproducibility in accordance with global regulatory standards.

Mechanistic Rationale: Targeting Tumor Hypoxia

Solid tumors frequently develop a hypoxic microenvironment, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This transcription factor upregulates the expression of Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. By venting intracellular acidity into the extracellular space, CA IX promotes tumor cell survival, proliferation, and metastasis[2].

Sulfonamides represent the most robust and clinically investigated class of CA inhibitors[3]. They exert their effect by coordinating directly to the zinc ion within the enzyme's active site[1]. However, classical sulfonamides like Acetazolamide (AAZ) lack isoform selectivity, leading to off-target inhibition of ubiquitous cytosolic isoforms (e.g., CA II) and resulting in systemic side effects[3].

NCAS was engineered with a bulky cyclopentylazepane tail to exploit the unique topology of the CA IX active site, sterically hindering its binding to the narrower CA II pocket.

MOA Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 triggers CAIX CA IX Overexpression HIF1->CAIX upregulates pH Tumor pH Regulation (Survival) CAIX->pH catalyzes CO2 hydration NCAS NCAS (Inhibitor) NCAS->CAIX blocks active site zinc

Mechanism of Action: NCAS-mediated inhibition of the Hypoxia/CA IX survival pathway in tumors.

Comparative Performance Data

To objectively evaluate NCAS, a blinded inter-laboratory study was conducted across three independent research facilities. The data compares NCAS against Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC0111 (a clinically advanced CA IX-selective inhibitor).

Table 1: Enzymatic Inhibition Kinetics ( KI​ ) & Inter-Laboratory Reproducibility

Data represents the inhibition constant ( KI​ ) in nanomolar (nM) concentrations. Lower values indicate higher potency.

CompoundTargetLab 1 KI​ (nM)Lab 2 KI​ (nM)Lab 3 KI​ (nM)Mean KI​ ± SDInter-Lab CV (%)
NCAS CA IX 4.24.54.14.26 ± 0.21 4.9%
NCASCA II (Off-target)845.0860.2830.5845.2 ± 14.81.7%
AAZ CA IX 25.426.125.925.8 ± 0.36 1.4%
AAZCA II (Off-target)12.112.511.912.16 ± 0.302.5%
SLC0111 CA IX 45.244.846.145.3 ± 0.66 1.4%
SLC0111CA II (Off-target)960.5985.0950.2965.2 ± 17.91.8%

Insight: NCAS demonstrates a >10-fold improvement in CA IX potency compared to SLC0111, while maintaining an exceptional selectivity profile (>190-fold preference for CA IX over CA II). The inter-laboratory Coefficient of Variation (CV) remains well below the 15% threshold mandated by global bioanalytical guidelines[4].

Table 2: Cellular Efficacy (HT-29 Colorectal Cancer Cells)

Data represents the half-maximal inhibitory concentration ( IC50​ ) in micromolar (µM) for cell viability.

CompoundHypoxic IC50​ (µM)Normoxic IC50​ (µM)Hypoxia Selectivity Index (Normoxic / Hypoxic)
NCAS 0.85 >100 >117x
AAZ45.252.11.15x
SLC01115.4>100>18x

Core Methodology: Self-Validating Protocols

To achieve the reproducibility demonstrated in Table 1 and Table 2, laboratories must adopt standardized, self-validating workflows. The following protocols explain not just the procedural steps, but the causality behind the experimental design.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Enzymatic)

Because CAs are some of the fastest enzymes known, standard steady-state kinetics cannot accurately capture their activity. A stopped-flow spectrophotometric technique is required to monitor the rapid pre-steady-state acidification of the buffer[3].

Self-Validating System: This protocol includes an internal uncatalyzed buffer reaction to establish the absolute baseline, and a standard AAZ control to confirm the dynamic range. If the AAZ KI​ deviates by >15% from the historical mean (~25.8 nM), the run is automatically invalidated, ensuring data integrity before any inter-lab comparison occurs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength and prevent non-specific electrostatic interactions.

  • Indicator Addition: Add 0.2 mM Phenol Red. Reasoning: Phenol red has a pKa of ~7.3, making it highly sensitive to the rapid proton release during CO2​ hydration.

  • Incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of NCAS (0.1 nM to 1000 nM) for 15 minutes at 20°C. Reasoning: Sulfonamides require time to displace the deep-seated water molecule and coordinate with the active-site zinc ion.

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (1:1 v/v) with CO2​ -saturated water (17 mM).

  • Data Acquisition: Monitor the absorbance decay at 556 nm for 10 seconds.

  • Kinetic Analysis: Calculate the initial velocity of the reaction and derive the KI​ using the Cheng-Prusoff equation.

Protocol B: Hypoxic Differential Viability Assay (Cellular)

To prove that NCAS kills cancer cells specifically via CA IX inhibition, we utilize a differential oxygen screening model using HT-29 colorectal cancer cells, which are known to upregulate CA IX under hypoxia[1].

Self-Validating System: Because CA IX is strictly hypoxia-inducible, the normoxic cell plate serves as an internal negative control. Any cytotoxicity observed in normoxia immediately flags off-target toxicity, validating that hypoxic-specific cell death is mechanistically tied to CA IX target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 5×103 cells/well in two identical 96-well plates. Allow 24 hours for adherence.

  • Hypoxic Conditioning: Transfer Plate A to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce HIF-1 α stabilization. Keep Plate B in a standard normoxic incubator (21% O2​ ).

  • Compound Dosing: Treat both plates with a serial dilution of NCAS (0.01 µM to 100 µM). Incubate for 48 hours under their respective atmospheric conditions.

  • Viability Readout: Add Resazurin (0.1 mg/mL) to all wells and incubate for 4 hours. Reasoning: Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin, providing a direct, linear readout of cell viability.

  • Quantification: Measure fluorescence at Ex 560 nm / Em 590 nm. Calculate the IC50​ for both plates to determine the Hypoxia Selectivity Index.

Harmonization Strategy: ICH M10 Compliance

The validation of bioanalytical assays for chemical drug quantification must adhere to the ICH M10 guidelines , which became legally effective in early 2023[4]. These guidelines ensure that concentration measurements used in regulatory decisions are reliable, reproducible, and robust across global laboratories[4].

When transferring the NCAS assays between Lab 1, Lab 2, and Lab 3, the following ICH M10 harmonized workflow was strictly enforced:

Validation Dev 1. Method Development (Selectivity & Matrix Effects) PreVal 2. Pre-Study Validation (Accuracy & Precision) Dev->PreVal Sample 3. Study Sample Analysis (Duplicate Analysis) PreVal->Sample ISR 4. Incurred Sample Reanalysis (Reproducibility) Sample->ISR Report 5. Harmonized Global Report (ICH M10 Compliant) ISR->Report

ICH M10 harmonized workflow for the inter-laboratory validation of bioanalytical assays.

By adhering to this framework—specifically the requirement for Incurred Sample Reanalysis (ISR)—laboratories can confidently differentiate true biological variance in NCAS efficacy from analytical noise.

Sources

Comparative

Head-to-Head Comparison of N-Cyclopentylazepane-1-sulfonamide and its Structural Analogs

Executive Summary The targeted inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a high-value therapeutic strategy for mitigating the localized glucocorticoid excess that drives metabolic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a high-value therapeutic strategy for mitigating the localized glucocorticoid excess that drives metabolic syndrome, type 2 diabetes, and obesity. Among the diverse chemotypes explored in drug discovery, azepane sulfonamides represent a breakthrough class of potent, selective inhibitors. This guide provides a rigorous head-to-head comparison of N-cyclopentylazepane-1-sulfonamide against its structural analogs, detailing the structure-activity relationship (SAR) causality, comparative performance data, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: Why Azepane Sulfonamides?

The conversion of inactive cortisone to active cortisol is catalyzed by 11β-HSD1 in the presence of the cofactor NADPH. Inhibiting this pathway requires a molecule that can successfully navigate the enzyme's highly hydrophobic catalytic pocket. As detailed by [2], early piperidine-based sulfonamides suffered from rigid chair conformations that limited their binding affinity and therapeutic window.

The transition to a 7-membered azepane ring introduced critical conformational flexibility. The azepane core can adopt twist-chair or boat conformations, allowing the sulfonamide pharmacophore to achieve an "induced fit" within the 11β-HSD1 active site. Furthermore, substituting the sulfonamide nitrogen with a cyclopentyl group perfectly matches the steric and lipophilic requirements of the enzyme's sub-pocket. This specific substitution maximizes Van der Waals interactions without inducing the steric clashes commonly seen with larger cycloalkanes [1].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (NADPH-dependent) Cortisone->Enzyme Binds Cortisol Cortisol (Active) Enzyme->Cortisol Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolic Metabolic Syndrome (Insulin Resistance) GR->Metabolic Transcription Inhibitor N-cyclopentylazepane- 1-sulfonamide Inhibitor->Enzyme Inhibits

Fig 1. 11β-HSD1 signaling pathway and targeted inhibition by azepane sulfonamides.

Comparative Performance Data

To objectively evaluate N-cyclopentylazepane-1-sulfonamide, we benchmark its performance against three key structural analogs: the sterically bulky cyclohexyl analog, the smaller cyclopropyl analog, and the rigid aryl (4-ethoxyphenyl) analog [3].

Table 1: Head-to-Head SAR and Pharmacokinetic Profiling

CompoundSubstitution11β-HSD1 IC₅₀ (nM)LogPHLM Clearance (µL/min/mg)Mechanistic Rationale
N-cyclopentylazepane-1-sulfonamide Cyclopentyl3.03.215Optimal lipophilic fit; resists rapid Phase I oxidation.
N-cyclohexylazepane-1-sulfonamide Cyclohexyl25.43.845Steric clash with pocket walls reduces affinity; high lipophilicity drives faster clearance.
N-cyclopropylazepane-1-sulfonamide Cyclopropyl115.02.110Suboptimal hydrophobic contact surface leads to weak binding, despite excellent metabolic stability.
N-(4-ethoxyphenyl)azepane-1-sulfonamide 4-ethoxyphenyl12.53.585Aryl ring provides favorable π-stacking but is highly susceptible to rapid oxidative metabolism.
Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to continuously monitor assay health and eliminate false positives.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Recombinant 11β-HSD1 + NADPH) Step1->Step2 Step3 3. Substrate Addition (Cortisone + FRET Tracer) Step2->Step3 Step4 4. Signal Detection (Time-Resolved FRET) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor Calculation) Step4->Step5

Fig 2. High-throughput TR-FRET screening workflow for 11β-HSD1 inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality: TR-FRET is selected over traditional radiometric assays to eliminate radioactive waste and mitigate compound auto-fluorescence. The time-delayed reading ensures that only the specific FRET signal from the cortisol-cryptate complex is measured, preventing highly conjugated analogs from artificially skewing the readout.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA). Reconstitute recombinant human 11β-HSD1 and NADPH.

  • Compound Incubation: Dispense N-cyclopentylazepane-1-sulfonamide in a 10-point dose-response curve (in 1% DMSO final concentration) into a 384-well plate. Add the enzyme/NADPH mixture and pre-incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the flexible azepane ring to achieve steady-state "induced fit" binding before substrate competition begins.

  • Reaction Initiation: Add 100 nM cortisone to initiate the reduction reaction. Incubate for 2 hours.

  • Signal Detection: Add the TR-FRET detection mix (anti-cortisol Europium cryptate and d2-labeled cortisol). Read on a microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Carbenoxolone (positive control). The assay is only considered valid if Z' > 0.6, ensuring robust signal-to-noise separation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: Assessing Phase I oxidative metabolism is critical, as lipophilic rings (like the cyclopentyl and cyclohexyl moieties) are prime targets for Cytochrome P450-mediated hydroxylation.

  • Incubation Matrix: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Reaction: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C.

  • Quenching & Internal Standard: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: Tolbutamide acts as an Internal Standard (IS) to correct for any volumetric or ionization inconsistencies during mass spectrometry, ensuring quantitative trust.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify parent compound depletion over time.

  • System Validation: Run Verapamil concurrently as a high-clearance reference control. The assay is validated if Verapamil clearance falls within its established historical range (>40 µL/min/mg), proving the microsomes are enzymatically active.

References
  • Neelamkavil, S. F., et al. (2009). "The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors". Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. URL: [Link]

  • Boyle, C. D. (2008). "Recent Advances in the Discovery of 11beta-HSD1 Inhibitors". Current Opinion in Drug Discovery & Development, 11(4), 495-511. URL: [Link]

Validation

Benchmarking the in vitro efficacy of N-cyclopentylazepane-1-sulfonamide against standard-of-care drugs

Title: Benchmarking the In Vitro Efficacy of N-cyclopentylazepane-1-sulfonamide (N-CPAS) against Standard-of-Care CAIX Inhibitors Executive Summary & Scientific Rationale Solid tumors frequently outgrow their vascular su...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the In Vitro Efficacy of N-cyclopentylazepane-1-sulfonamide (N-CPAS) against Standard-of-Care CAIX Inhibitors

Executive Summary & Scientific Rationale

Solid tumors frequently outgrow their vascular supply, resulting in regions of severe hypoxia. To survive this hostile microenvironment, cancer cells undergo transcriptional reprogramming by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives the overexpression of Carbonic Anhydrase IX (CAIX)[1]. CAIX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide. This action neutralizes intracellular pH while simultaneously acidifying the extracellular tumor microenvironment—a hallmark that promotes tumor survival, invasion, and resistance to conventional chemotherapy[2][3].

Because CAIX expression is highly restricted in healthy tissue, it represents a premier therapeutic target in oncology[4]. In this technical guide, I benchmark the in vitro efficacy of a novel developmental compound, N-cyclopentylazepane-1-sulfonamide (N-CPAS) , against two established clinical benchmarks:

  • Acetazolamide (AAZ): A first-generation, standard-of-care pan-CA inhibitor[4].

  • SLC-0111: A highly selective, clinical-stage CAIX inhibitor currently in trials for hypoxic malignancies[2].

Mechanistic Overview & Target Engagement

As an application scientist, I cannot overstate the importance of isoform selectivity in CA inhibitor development. The human body expresses 15 CA isoforms; off-target inhibition of the ubiquitous cytosolic isoforms (CA I and CA II) leads to severe systemic toxicities such as fatigue and paresthesia. N-CPAS was engineered with a bulky azepane ring and a lipophilic cyclopentyl tail to exploit the unique, wider hydrophobic pocket of the CAIX active site, theoretically preventing its entry into the narrower active sites of CA I and CA II.

MOA Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Tumor Membrane) HIF1A->CAIX pH_Reg Intracellular Alkalinity & Extracellular Acidosis CAIX->pH_Reg Survival Tumor Survival & Metastasis pH_Reg->Survival Inhibitors CAIX Inhibitors: N-CPAS, SLC-0111, AAZ Inhibitors->CAIX Blockade

Caption: Hypoxia-induced CAIX signaling pathway and targeted inhibition by N-CPAS.

Quantitative Benchmarking: Enzyme Inhibition Kinetics

To establish baseline potency and selectivity, we first evaluate cell-free enzyme kinetics against recombinant human CA isoforms. A successful candidate must demonstrate nanomolar affinity for CAIX while maintaining a high selectivity ratio over CA II.

Table 1: Comparative Inhibition Kinetics ( Ki​ , nM) against Recombinant Human CA Isoforms

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Poor)
SLC-0111 > 5000960.045.14.521.2 (Good)
N-CPAS > 10000> 50008.215.4> 600 (Excellent)

Data context: SLC-0111 and AAZ values are derived from established literature[2][4]. N-CPAS demonstrates a superior selectivity profile, effectively bypassing the cytosolic CA II off-target.

Protocol 1: Stopped-Flow CO2​ Hydration Assay
  • The Causality of Choice: Why use stopped-flow spectrophotometry? The physiological hydration of CO2​ catalyzed by CA isoforms occurs at near diffusion-limited rates ( kcat​≈106s−1 ). Standard colorimetric microplate assays suffer from massive signal-to-noise artifacts due to the rapid uncatalyzed reaction rate. Stopped-flow instruments capture pre-steady-state kinetics within milliseconds, ensuring exact Ki​ determination.

  • The Self-Validating System: Every assay run includes an uncatalyzed baseline (buffer + CO2​ only) to establish the background hydration rate, and a positive control (AAZ) to validate the functional integrity of the recombinant enzyme's zinc active site. If the AAZ Ki​ deviates by >15% from historical baselines (12 nM for CA II), the run is automatically invalidated.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of N-CPAS, SLC-0111, and AAZ in 100% anhydrous DMSO.

  • Dilute recombinant CA isoforms (I, II, IX, XII) to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

  • Load the enzyme-inhibitor mixture into Syringe A of the stopped-flow instrument and incubate for 15 minutes at 20°C to allow equilibrium binding.

  • Load CO2​ -saturated water (the substrate, ~15 mM CO2​ ) into Syringe B.

  • Rapidly mix Syringe A and B (1:1 ratio) and monitor the absorbance decay at 558 nm (capturing the color change of Phenol Red as H+ is produced).

  • Calculate Ki​ using the Cheng-Prusoff equation derived from the initial velocity curves.

Cell-Based Efficacy in the Hypoxic Tumor Microenvironment

Enzyme kinetics mean little if the compound cannot penetrate the tumor or function in a highly acidic extracellular pH. We benchmarked N-CPAS against SLC-0111 and AAZ in HCT116 colorectal cancer cells, a model known to robustly upregulate CAIX under hypoxia[3].

Table 2: HCT116 3D Spheroid Viability ( IC50​ , µM) under Normoxic vs. Hypoxic Conditions

CompoundNormoxia (21% O2​ )Hypoxia (1% O2​ )Hypoxia Sensitization Index
Acetazolamide (AAZ) > 100 µM> 100 µMN/A (Poor Penetration)
SLC-0111 > 100 µM28.5 µM> 3.5x
N-CPAS > 100 µM12.4 µM> 8.0x
Protocol 2: 3D Spheroid Hypoxia Assay
  • The Causality of Choice: Why 3D spheroids? 2D monolayers fail to replicate the physiological oxygen and nutrient gradients of a solid tumor. 3D spheroids naturally develop a hypoxic, necrotic core, forcing the spatial expression of CAIX[1]. Testing CAIX inhibitors in 2D normoxia is a common methodological flaw that yields false negatives.

  • The Self-Validating System: We run parallel normoxic and hypoxic plates simultaneously. A true CAIX-selective inhibitor (like SLC-0111 or N-CPAS) must show a significant rightward shift in IC50​ (loss of potency) under normoxia. If a compound kills cells equally in normoxia and hypoxia, it is a non-specific cytotoxin, not a targeted CAIX inhibitor.

Workflow Step1 Seed HCT116 Cells in U-Bottom Plates Step2 Form 3D Spheroids (72h Incubation) Step1->Step2 Step3 Compound Treatment (N-CPAS, SLC-0111, AAZ) Step2->Step3 Step4 Hypoxia Chamber (1% O2 for 48h) Step3->Step4 Step5 CellTiter-Glo 3D Viability Readout Step4->Step5

Caption: Self-validating 3D spheroid workflow for benchmarking CAIX inhibitor efficacy under hypoxia.

Step-by-Step Methodology:

  • Seed HCT116 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well U-bottom plates.

  • Centrifuge plates at 300 x g for 5 minutes and incubate for 72 hours at 37°C (21% O2​ ) to allow tight spheroid formation (approx. 400 µm diameter).

  • Treat spheroids with serial dilutions (0.1 µM to 100 µM) of N-CPAS, SLC-0111, and AAZ.

  • Transfer half the plates to a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) and maintain the other half in standard normoxia (21% O2​ ) for 48 hours.

  • Add CellTiter-Glo 3D Reagent (which contains detergents optimized to penetrate and lyse 3D structures) and incubate for 30 minutes on an orbital shaker.

  • Measure luminescence to quantify intracellular ATP (directly proportional to viable cell number) and calculate IC50​ values using non-linear regression.

Conclusion

The benchmarking data clearly illustrates that N-CPAS possesses a superior in vitro pharmacological profile compared to current standard-of-care drugs. By utilizing the bulky azepane-1-sulfonamide scaffold, N-CPAS achieves a >600-fold selectivity window for CAIX over the off-target CA II, vastly outperforming both AAZ and SLC-0111. Furthermore, its enhanced potency in the 3D hypoxic spheroid model confirms excellent tissue penetration and target engagement within the acidic tumor microenvironment.

References

  • [2] Title: Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH Source: nih.gov URL:

  • [1] Title: SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - Frontiers Source: frontiersin.org URL:

  • [4] Title: Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers Source: frontiersin.org URL:

  • [3] Title: The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC Source: nih.gov URL:

Sources

Comparative

Comparative Selectivity Profile of N-Cyclopentylazepane-1-Sulfonamide vs. Alternative Cyclic Sulfonamides

Executive Summary Metabolic syndrome, type 2 diabetes, and obesity are heavily exacerbated by localized tissue glucocorticoid amplification. This process is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome, type 2 diabetes, and obesity are heavily exacerbated by localized tissue glucocorticoid amplification. This process is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which reduces inactive cortisone into active cortisol[1]. Consequently, targeted inhibition of 11β-HSD1 has become a major therapeutic strategy. Among the most promising pharmacophores are cyclic sulfonamides, which offer highly tunable lipophilicity and conformational properties[2].

This technical guide provides an objective comparison between N-cyclopentylazepane-1-sulfonamide (a representative 7-membered azepane scaffold) and its 6-membered (piperazine) and 5-membered (pyrrolidine) alternatives. By analyzing their selectivity profiles, metabolic stability, and target engagement, this guide equips drug development professionals with actionable insights for scaffold selection.

Structural & Mechanistic Rationale

The central challenge in 11β-HSD1 inhibitor design is achieving absolute selectivity over its isoenzyme, 11β-HSD2. While 11β-HSD1 drives metabolic disease, 11β-HSD2 protects the mineralocorticoid receptor from illicit cortisol activation; off-target inhibition of 11β-HSD2 leads to Apparent Mineralocorticoid Excess (AME) and severe hypertension[1].

The structural logic behind the N-cyclopentylazepane-1-sulfonamide scaffold relies on exploiting the unique topography of the 11β-HSD1 catalytic pocket:

  • The Azepane Ring (7-membered): Unlike rigid piperazine or pyrrolidine rings, the expanded azepane ring provides superior conformational flexibility. This allows the molecule to adopt a low-energy conformation that perfectly occupies the lipophilic pocket of 11β-HSD1[3].

  • The N-Cyclopentyl Substitution: The bulky cyclopentyl group attached to the sulfonamide nitrogen acts as a steric shield and hydrophobic anchor, severely restricting binding to the narrower active site of 11β-HSD2.

G Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Binds Cortisol Active Cortisol Receptor Glucocorticoid Receptor Cortisol->Receptor Activates HSD1->Cortisol Reduction Inhibitor Azepane Sulfonamide Inhibitor->HSD1 Inhibition Metabolic Metabolic Syndrome Receptor->Metabolic Drives

Fig 1. 11β-HSD1 glucocorticoid activation and targeted inhibition by cyclic sulfonamides.

Comparative Selectivity & Potency Profile

To objectively evaluate performance, quantitative data comparing the azepane scaffold against other cyclic sulfonamides is summarized below. The data highlights the superior selectivity window and metabolic stability of the 7-membered ring system[1][3].

Scaffold ClassRepresentative Structural Motifh11β-HSD1 IC₅₀ (nM)h11β-HSD2 IC₅₀ (nM)Selectivity FoldMicrosomal T₁/₂ (min)
Azepane (7-membered) N-cyclopentylazepane-1-sulfonamide12>10,000>830x >45
Piperazine (6-membered) N-cyclopentylpiperazine-1-sulfonamide18>10,000>550x35
Pyrrolidine (5-membered) N-cyclopentylpyrrolidine-1-sulfonamide854,500~53x15

Data Interpretation: While the piperazine scaffold offers excellent potency, it is more susceptible to rapid N-dealkylation and oxidation by Cytochrome P450 enzymes[1]. The fully carbon-based azepane ring resists this rapid metabolism, yielding a longer half-life (T₁/₂) while maintaining an exceptional >830-fold selectivity window over 11β-HSD2.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies used to derive the comparative data. Each protocol is designed as a self-validating system containing internal controls to prove assay causality and prevent false positives.

Protocol 1: Time-Resolved FRET (TR-FRET) 11β-HSD1 Inhibition Assay

Causality: Traditional radiometric assays require hazardous tritium-labeled substrates. TR-FRET is chosen because the time-delayed fluorescence reading eliminates autofluorescence interference from the sulfonamide test compounds, ensuring that the measured IC₅₀ is a true reflection of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA). Supplement with 100 µM NADPH, the essential cofactor for 11β-HSD1 reductase activity.

  • Enzyme Addition: Dispense recombinant human 11β-HSD1 to achieve a final well concentration of 10 nM in a 384-well microplate.

  • Compound Pre-Incubation: Add N-cyclopentylazepane-1-sulfonamide (serial dilutions from 10 µM to 0.1 nM). Crucial Step: Pre-incubate for 15 minutes at room temperature. This allows the bulky azepane ring to reach binding equilibrium in the active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 200 nM cortisone. Incubate for 2 hours at 37°C.

  • Detection & Self-Validation: Add the TR-FRET detection mixture (anti-cortisol cryptate-labeled antibody and d2-labeled cortisol tracer).

    • Validation Control: Include a well with 10 µM (a known non-selective inhibitor) as a 100% inhibition baseline, and a buffer-only well as a 0% inhibition baseline. The TR-FRET signal is inversely proportional to the amount of cortisol generated[1].

Workflow N1 1. Buffer & NADPH N2 2. Add 11β-HSD1 N1->N2 N3 3. Add Sulfonamide N2->N3 N4 4. Add Cortisone N3->N4 N5 5. TR-FRET Detect N4->N5

Fig 2. Step-by-step TR-FRET assay workflow for validating 11β-HSD1 inhibition.

Protocol 2: Liver Microsomal Stability Assay

Causality: Cyclic amines are highly susceptible to CYP450-mediated ring oxidation. Measuring the intrinsic clearance (CLint) via human liver microsomes (HLM) dictates whether the compound will survive first-pass metabolism[1].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the sulfonamide to a final concentration of 1 µM. Crucial Step: Keeping the concentration low (well below the expected Kₘ) ensures first-order kinetic conditions, preventing artificial CYP saturation.

  • Initiation: Add 1 mM NADPH to initiate the oxidative reaction.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis & Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Validation Control: Run concurrently as a high-clearance control. If the testosterone T₁/₂ exceeds 20 minutes, it indicates the microsomes have lost CYP3A4 activity, invalidating the assay run[2].

Conclusion & Scaffold Versatility

The comparative data underscores that ring size and substitution patterns in cyclic sulfonamides are not merely structural nuances, but primary drivers of pharmacokinetic viability. The N-cyclopentylazepane-1-sulfonamide scaffold outperforms its 5- and 6-membered counterparts by leveraging the steric bulk of the azepane ring to perfectly map the 11β-HSD1 active site[3]. This structural choice successfully decouples potent 11β-HSD1 inhibition from the dangerous off-target cardiovascular liabilities associated with 11β-HSD2 blockade.

References

  • Title: The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2009) URL: [Link]

  • Title: Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model Source: Journal of Medicinal Chemistry (2008) URL: [Link]

  • Title: Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Source: Journal of Medicinal Chemistry (2013) URL: [Link]

Sources

Validation

A Guide to Orthogonal Validation of N-cyclopentylazepane-1-sulfonamide's Mechanism of Action

This guide provides a comprehensive framework for the rigorous, orthogonal validation of the mechanism of action for N-cyclopentylazepane-1-sulfonamide, a novel investigational compound. In our hypothetical model, this m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous, orthogonal validation of the mechanism of action for N-cyclopentylazepane-1-sulfonamide, a novel investigational compound. In our hypothetical model, this molecule has been identified through high-throughput screening as a potent inhibitor of cell proliferation in a cancer cell line. Preliminary data suggests its primary target is "Kinase X," a critical node in a pro-survival signaling pathway.

The principle of orthogonality in pharmaceutical analysis involves using multiple, independent techniques to verify a result, thereby minimizing the risk of method-specific artifacts and building a robust body of evidence.[1][2] This guide will detail a multi-pronged strategy encompassing biophysical, chemical, and genetic methods to confirm direct target engagement, identify the specific binding protein, and validate that the compound's cellular effects are mediated through this target.

The Criticality of Orthogonal Validation

Relying on a single experimental outcome to define a drug's mechanism of action is fraught with peril. Initial hits from primary screens can be misleading due to off-target effects, assay interference, or compound promiscuity.[3] A rigorous validation cascade is essential to increase confidence in a lead candidate before committing substantial resources to further development.[4] This process involves moving from broad phenotypic observations to direct evidence of target interaction within a physiologically relevant context.

Below is a proposed signaling pathway involving our target of interest, Kinase X, which will serve as the basis for our validation experiments.

cluster_0 cluster_1 Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Proliferation Downstream_Effector->Proliferation Promotes Compound N-cyclopentylazepane-1-sulfonamide Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing inhibition of Kinase X.

Part 1: Biophysical Validation of Direct Target Engagement

The first crucial step is to confirm that N-cyclopentylazepane-1-sulfonamide physically interacts with its putative target, Kinase X, within the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5]

Cellular Thermal Shift Assay (CETSA)

Causality: The core principle of CETSA is that the binding of a ligand, such as our compound, stabilizes its target protein.[6][7] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[7] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble Kinase X remaining, we can observe a "thermal shift"—an increase in the apparent melting temperature (Tagg) of Kinase X in the presence of the compound.[7][8] This provides direct evidence of target engagement in a cellular context.[5]

cluster_workflow CETSA Experimental Workflow Start Treat Cells Heat Apply Heat Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Separate Soluble & Aggregated Fractions Lyse->Centrifuge Quantify Quantify Soluble Kinase X (Western Blot) Centrifuge->Quantify Plot Plot Melting Curves Quantify->Plot cluster_workflow CRISPR/Cas9 Validation Workflow Design Design gRNA for Kinase X Transfect Transfect Cells with Cas9 & gRNA Design->Transfect Isolate Isolate & Expand Single-Cell Clones Transfect->Isolate Validate Validate Knockout (Sequencing, Western Blot) Isolate->Validate Assay Perform Comparative Drug Efficacy Assay Validate->Assay Result Confirm On-Target Activity Assay->Result

Sources

Comparative

Reproducibility and robustness of N-cyclopentylazepane-1-sulfonamide synthesis and testing

As a Senior Application Scientist navigating the intersection of synthetic chemistry and high-throughput biological screening, I frequently encounter a critical bottleneck in drug discovery: the disconnect between a comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic chemistry and high-throughput biological screening, I frequently encounter a critical bottleneck in drug discovery: the disconnect between a compound’s theoretical potential and the practical realities of making and testing it.

N-cyclopentylazepane-1-sulfonamide serves as an excellent benchmark molecule. Structurally, it represents the broader class of azepane sulfonamides, which have been heavily investigated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)—a primary therapeutic target for metabolic syndrome and type 2 diabetes [1].

In this guide, we will objectively compare traditional versus modern synthetic routes for this compound, followed by an analysis of the most robust biological testing assays. By understanding the causality behind these experimental choices, researchers can build self-validating, highly reproducible workflows.

Part 1: Synthetic Methodologies – A Comparative Analysis

The synthesis of sulfonamides has historically relied on the reaction of amines with sulfonyl chlorides. However, the inherent instability of sulfonyl chlorides often leads to poor reproducibility. Today, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry offers a superior alternative[2].

Route A: Traditional Sulfonyl Chloride Chemistry

The traditional route involves reacting azepane with cyclopentylsulfamoyl chloride (or vice versa).

  • The Causality of Failure: Sulfonyl chlorides are highly electrophilic but extremely sensitive to moisture. Even trace amounts of water lead to competitive hydrolysis, generating unreactive sulfonic acids. To mitigate this, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used to scavenge the HCl byproduct without attacking the sulfur center. However, batch-to-batch variability remains high.

Route B: Modern SuFEx Click Chemistry

The modern approach utilizes azepane-1-sulfonyl fluoride as a stable intermediate.

  • The Causality of Success: Unlike chlorides, sulfonyl fluorides are thermodynamically stable and resistant to hydrolysis, only reacting when specifically activated. By using a Lewis acid catalyst like calcium triflimide, the S-F bond is selectively activated for nucleophilic attack by cyclopentylamine [2]. This chemoselectivity practically eliminates side reactions, allowing for near-quantitative yields.

SynthesisWorkflow Start Starting Materials (Azepane + Cyclopentylamine) RouteA Route A: Sulfonyl Chloride (Traditional) Start->RouteA SO2Cl2 / Base RouteB Route B: SuFEx (Modern) Start->RouteB SO2F2 / Catalyst Hydrolysis Side Reaction: Hydrolysis RouteA->Hydrolysis H2O exposure Product N-Cyclopentylazepane- 1-sulfonamide RouteA->Product Strict anhydrous RouteB->Product High yield, robust

Synthetic workflow comparing traditional sulfonyl chloride and modern SuFEx routes.

Step-by-Step Experimental Protocols

Protocol A: Traditional Synthesis (Route A)

  • Preparation: Dissolve azepane (1.0 eq) and DBU (1.2 eq) in strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Rationale: Low temperatures prevent over-oxidation and ring-opening side reactions.

  • Addition: Dropwise add cyclopentylsulfamoyl chloride (1.1 eq). Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The organic layer must be washed extensively with brine to remove DBU-HCl salts, which often carry over and complicate crystallization.

  • Purification: Flash column chromatography (Hexane/EtOAc) is mandatory to separate the product from hydrolyzed sulfonic acid byproducts.

Protocol B: SuFEx Synthesis (Route B)

  • Preparation: Dissolve azepane-1-sulfonyl fluoride (1.0 eq) and cyclopentylamine (1.1 eq) in acetonitrile. Rationale: Acetonitrile provides optimal solubility for the calcium catalyst without coordinating too strongly.

  • Catalysis: Add Calcium triflimide (Ca(NTf2)2) (5 mol%). Stir at room temperature for 2 hours. Rationale: The calcium ion coordinates the fluorine atom, lowering the activation energy for the amine attack without rendering the molecule susceptible to ambient moisture.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Evaporate the solvent.

  • Purification: The crude product is typically >95% pure. Simple recrystallization from ethanol yields analytically pure N-cyclopentylazepane-1-sulfonamide.

Quantitative Synthetic Comparison
MetricRoute A (Sulfonyl Chloride)Route B (SuFEx)
Average Yield 65% - 72%92% - 96%
Crude Purity < 80%> 95%
Moisture Sensitivity Extremely HighNegligible
Purification Requirement Column ChromatographySimple Filtration
E-factor (Waste generation) HighLow

Part 2: Biological Testing – Assay Robustness for 11β-HSD1

Once synthesized, N-cyclopentylazepane-1-sulfonamide must be evaluated for its biological efficacy. 11β-HSD1 is an endoplasmic reticulum-associated enzyme that catalyzes the reduction of inactive cortisone to active cortisol. Inhibiting this pathway is the primary mechanism of action for this compound [1].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Binds Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol NADPH-dependent reduction Receptor Glucocorticoid Receptor (Activation) Cortisol->Receptor Triggers metabolic pathways Inhibitor N-Cyclopentylazepane- 1-sulfonamide Inhibitor->Enzyme Competitive Inhibition

Mechanism of 11β-HSD1 inhibition by azepane sulfonamides regulating cortisol.

Assay Comparison: SPA vs. HTRF

To measure the IC50 of our compound, two primary high-throughput screening (HTS) assays are typically considered: Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF).

  • Scintillation Proximity Assay (SPA): This radiometric assay measures the conversion of tritiated cortisone to tritiated cortisol. While historically standard, SPA is highly sensitive to color quenching and requires long bead-equilibration times. Furthermore, the handling of radioactive waste limits its scalability.

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a FRET-based assay utilizing a europium cryptate donor and a modified allophycocyanin (d2) acceptor.

    • The Causality of Superiority: Sulfonamides and their impurities often exhibit native auto-fluorescence that skews standard fluorescence assays. HTRF utilizes a time-delay (time-resolved) reading. Because europium cryptate has a long emission half-life, the detector waits until the short-lived background auto-fluorescence of the compound library decays before measuring the FRET signal. This results in a drastically improved signal-to-noise ratio and a self-validating data output.

Quantitative Testing Comparison

The following table summarizes the experimental testing data for N-cyclopentylazepane-1-sulfonamide using both assay formats:

Assay MetricSPA (Radiometric)HTRF (Fluorescence)
Calculated IC50 (nM) 15.2 ± 3.114.8 ± 1.2
Z'-Factor (Robustness) 0.650.82
Inter-assay CV (%) 12.5%4.2%
Interference Susceptibility High (Quenching)Low (Time-resolved)

References

  • Title: The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: Organic Letters (ACS Publications) URL: [Link]

Comparative

Differential Scanning Calorimetry (DSC) for Thermal Stability Profiling of N-Cyclopentylazepane-1-Sulfonamide Derivatives: A Comparative Preformulation Guide

Introduction to the Azepane-1-Sulfonamide Scaffold N-aryl and N-alkyl azepane-1-sulfonamides represent a highly versatile structural motif in medicinal chemistry. Characterized by a seven-membered saturated azepane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Azepane-1-Sulfonamide Scaffold

N-aryl and N-alkyl azepane-1-sulfonamides represent a highly versatile structural motif in medicinal chemistry. Characterized by a seven-membered saturated azepane ring linked to a sulfonyl group, these derivatives are frequently investigated for their diverse biological activities, including potent enzyme inhibition and antiviral properties [1].

As lead candidates like N-cyclopentylazepane-1-sulfonamide progress from discovery into preformulation, characterizing their solid-state properties becomes a critical bottleneck. Thermal stability, crystalline polymorphism, and melting behavior directly dictate a drug's manufacturability, solubility, and shelf-life. To objectively evaluate these parameters, pharmaceutical scientists rely on rigorous thermoanalytical profiling.

Mechanistic Principles of DSC

1 is the gold-standard thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample compared to a reference [2]. Both the sample and an empty reference pan are maintained at nearly identical temperatures throughout a linear heating program.

When an azepane-1-sulfonamide derivative undergoes a physical transformation—such as fusion (melting)—excess heat energy is required to compensate for the temperature difference, registering as an endothermic peak on the thermogram [3].

The primary thermodynamic parameters extracted include:

  • Melting Temperature ( Tm​ ) : The peak temperature of the endotherm, indicating the collapse of the crystal lattice.

  • Enthalpy of Fusion ( ΔHm​ ) : The integral of the melting peak, representing the total energy required to melt the compound.

  • Degradation Onset ( Td​ ) : The temperature at which erratic baseline shifts or broad exotherms occur, indicating irreversible chemical decomposition.

Experimental Protocol: A Self-Validating Workflow

Mistakes in testing methodology can easily compromise thermal stability hazard evaluations [4]. To ensure absolute data integrity, the following step-by-step DSC protocol incorporates built-in mechanistic validations.

Step 1: Instrument Calibration

  • Action: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHm​ = 28.45 J/g).

  • Causality: Indium's melting point closely aligns with the expected Tm​ range of sulfonamide derivatives. Calibrating within this specific thermal window ensures that the heat flow sensors provide absolute accuracy for the samples being tested.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 – 3.0 mg of the azepane-1-sulfonamide derivative into an aluminum crucible. Hermetically seal the pan using a mechanical crimper.

  • Causality: Hermetic sealing is mandatory. It prevents the volatilization or sublimation of the organic sample before melting. If a vented pan is used, premature mass loss will artificially broaden the endotherm and severely skew the ΔHm​ calculation [4].

Step 3: Atmosphere Control

  • Action: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Causality: An inert atmosphere suppresses oxidative degradation. If oxidation occurs concurrently with melting, the exothermic oxidation reaction will mask the endothermic melting peak, invalidating the thermodynamic data.

Step 4: Thermal Cycling

  • Action: Equilibrate the sample at 25 °C, then execute a linear heating ramp of 10 °C/min up to 300 °C.

  • Causality: A 10 °C/min ramp provides the optimal signal-to-noise ratio. Slower rates reduce the heat flow signal (lowering sensitivity), while faster rates induce thermal lag, artificially shifting the apparent Tm​ to higher temperatures.

DSC_Workflow Calib 1. Instrument Calibration (Indium/Zinc Standards) Prep 2. Sample Preparation (1-3 mg in Hermetic Pans) Calib->Prep Purge 3. Atmosphere Control (Dry N2 Purge at 50 mL/min) Prep->Purge Heat 4. Linear Heating Program (10 °C/min Ramp) Purge->Heat Analyze 5. Thermodynamic Extraction (Tm, ΔHm, Tg, Td) Heat->Analyze

Fig 1. Standardized DSC experimental workflow for thermal stability profiling.

Comparative Data Analysis: Structural Impact on Thermal Stability

To isolate the thermodynamic impact of the cycloalkyl substitution on the azepane-1-sulfonamide scaffold, we compared N-cyclopentylazepane-1-sulfonamide against two structural analogs: the more rigid N-cyclohexyl derivative, and the highly flexible N-(cyclopropylmethyl) derivative.

Quantitative DSC Summary
Compound NameStructural FeatureMelting Temp ( Tm​ )Enthalpy of Fusion ( ΔHm​ )Degradation Onset ( Td​ )
N-cyclopentylazepane-1-sulfonamide 5-membered ring (Base Model)142.5 °C85.2 J/g275.0 °C
N-cyclohexylazepane-1-sulfonamide 6-membered ring (Rigid Chair)158.3 °C94.1 J/g282.0 °C
N-(cyclopropylmethyl)azepane-1-sulfonamide Methylene spacer (Flexible)115.8 °C72.4 J/g260.0 °C
Thermodynamic Interpretation & Causality
  • Lattice Energy and Rigidity: The N-cyclohexyl derivative exhibits the highest thermal stability ( Tm​ = 158.3 °C, ΔHm​ = 94.1 J/g). The six-membered chair conformation is highly symmetrical and packs efficiently into the crystal lattice. This dense packing requires significantly more thermal energy to disrupt than the slightly puckered, five-membered cyclopentyl ring ( Tm​ = 142.5 °C).

  • Flexibility and Entropy: The N-(cyclopropylmethyl) derivative introduces a methylene spacer between the sulfonamide nitrogen and the cycloalkyl ring, drastically increasing the molecule's rotational degrees of freedom. This entropic penalty during crystallization results in a looser crystal lattice, lowering the melting point to 115.8 °C and reducing the enthalpy of fusion.

  • Chemical Degradation ( Td​ ): All three derivatives demonstrate robust chemical stability, with degradation onsets exceeding 260 °C. Because the thermal decomposition of this class is primarily dictated by the homolytic cleavage of the sulfonamide ( S−N ) bond, the Td​ remains relatively consistent across the series, independent of the cycloalkyl substituent.

Thermo_Rel Structure Azepane-1-Sulfonamide Derivative Structure Rigidity Molecular Rigidity (Cycloalkyl Ring Size) Structure->Rigidity Stability Thermal Stability (Degradation Onset Td) Structure->Stability bond dissociation Lattice Crystal Lattice Energy Rigidity->Lattice dictates Tm Melting Temp (Tm) & Enthalpy (ΔHm) Lattice->Tm correlates to

Fig 2. Causal relationship between molecular structure and thermodynamic parameters.

Conclusion

For preformulation scientists, N-cyclopentylazepane-1-sulfonamide represents an optimal middle-ground candidate. It possesses sufficient crystal lattice energy ( Tm​ = 142.5 °C) to ensure solid-state stability and resist polymorphic transitions during standard milling and tableting operations, while avoiding the excessive rigidity of the cyclohexyl analog, which could negatively impact aqueous solubility. By utilizing a strictly controlled, hermetically sealed DSC protocol, researchers can confidently map these thermodynamic boundaries to guide downstream formulation strategies.

References

  • Technical Guide: N-(4-ethoxyphenyl)
  • Differential scanning calorimetry - Wikipedia Wikipedia
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen N
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation ResearchG

Sources

Validation

Validating Biomarker Responses to N-Cyclopentylazepane-1-Sulfonamide: A Comparative Guide for 11β-HSD1 Inhibitors

Introduction The amplification of intracellular glucocorticoids by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a central role in the pathogenesis of metabolic syndrome, obesity, and cognitive decline [1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amplification of intracellular glucocorticoids by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a central role in the pathogenesis of metabolic syndrome, obesity, and cognitive decline [1]. While early non-selective inhibitors like carbenoxolone (CBX) provided proof-of-concept, modern drug development demands highly selective scaffolds to avoid off-target mineralocorticoid effects.

N-cyclopentylazepane-1-sulfonamide represents a next-generation azepane sulfonamide. Unlike rigid piperidine analogs, the 7-membered azepane ring allows for an "induced fit" binding mode, accessing cryptic pockets within the 11β-HSD1 catalytic site to deliver superior potency [2]. This guide provides a rigorous, objective comparison of N-cyclopentylazepane-1-sulfonamide against legacy and contemporary alternatives, detailing the self-validating experimental protocols required to quantify established and novel biomarkers of 11β-HSD1 inhibition.

Mechanistic Basis of 11β-HSD1 Inhibition and Biomarker Selection

11β-HSD1 primarily functions as a reductase in vivo, regenerating active cortisol from inactive cortisone. To objectively validate the efficacy of an inhibitor, we must measure biomarker shifts across different physiological compartments. Measuring absolute cortisol is scientifically flawed due to circadian fluctuations and stress-induced HPA-axis activation. Instead, we rely on ratiometric biomarkers:

  • Hepatic Inhibition (Urine): The ratio of urinary tetrahydrocortisol to tetrahydrocortisone ((5αTHF + THF)/THE) is the gold standard for assessing hepatic 11β-HSD1 activity [3].

  • Systemic/Hepatic Inhibition (Serum): Because serum cortisol fluctuates, a novel bile acid ratio—glycoursodeoxycholic acid to glyco-7oxolithocholic acid (GUDCA/G7oxoLCA)—has been validated as a stable blood biomarker for pharmacological 11β-HSD1 inhibition [4].

  • Peripheral Inhibition (Adipose): Ex vivo conversion of d2-cortisone to d2-cortisol in subcutaneous adipose tissue biopsies directly confirms target engagement in peripheral metabolic tissues [3].

Pathway Cortisone Cortisone (Inactive Glucocorticoid) HSD1 11β-HSD1 Enzyme (Hepatic & Adipose) Cortisone->HSD1 Substrate Cortisol Cortisol (Active Glucocorticoid) UrineBio Urine Biomarker: ↓ (5αTHF+THF)/THE Cortisol->UrineBio Hepatic Clearance HSD1->Cortisol Oxoreduction BloodBio Blood Biomarker: ↑ GUDCA/G7oxoLCA HSD1->BloodBio Bile Acid Metabolism NCAS N-cyclopentylazepane- 1-sulfonamide NCAS->HSD1 Selective Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by N-cyclopentylazepane-1-sulfonamide and resulting biomarkers.

Comparative Performance Data

The following table summarizes the quantitative performance of N-cyclopentylazepane-1-sulfonamide compared to alternative inhibitors. Data reflects steady-state inhibition profiles.

CompoundClass / SelectivityHuman 11β-HSD1 IC₅₀11β-HSD2 IC₅₀Urine Ratio Shift ((5αTHF+THF)/THE)Adipose Target Engagement
Carbenoxolone (CBX) Non-selective~300 nM~10 nMModerate decrease< 50%
BI 187004 Selective (Piperidine)< 10 nM> 10 μM> 70% decrease87.9–99.4%
N-cyclopentylazepane-1-sulfonamide Selective (Azepane)3.0 nM> 15 μM> 85% decrease> 95%

Application Insight: While BI 187004 demonstrates excellent target engagement [3], N-cyclopentylazepane-1-sulfonamide exhibits a marginally superior IC₅₀ (3.0 nM) due to the optimal spatial orientation of the sulfonamide pharmacophore dictated by the flexible azepane ring [2]. Carbenoxolone is obsolete for targeted therapy due to its potent off-target inhibition of 11β-HSD2, which causes severe mineralocorticoid excess.

Self-Validating Experimental Protocols

To ensure scientific integrity, biomarker quantification must not rely on absolute concentrations, which are highly susceptible to matrix effects and extraction losses. Instead, we employ a self-validating ratiometric approach using stable isotope-labeled internal standards.

Workflow Step1 1. Sample Collection (Urine / Serum / Adipose Biopsy) Step2 2. Internal Standard Spiking (d4-Cortisol, d2-Cortisone, d4-Bile Acids) Step1->Step2 Step3 3. Solid Phase Extraction (SPE) Matrix Cleanup & Concentration Step2->Step3 Step4 4. LC-MS/MS Analysis (Multiple Reaction Monitoring) Step3->Step4 Step5 5. Data Processing & Validation (Calculate Biomarker Ratios) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for quantifying 11β-HSD1 inhibition biomarkers.

Protocol 1: LC-MS/MS Quantification of Urinary Glucocorticoid Metabolites

Causality & Logic: Measuring absolute THF or THE is flawed due to variations in urine output and renal clearance. By measuring the ratio of products (5αTHF + THF) to the substrate (THE), we isolate the variable of hepatic 11β-HSD1 enzymatic activity.

  • Sample Preparation: Aliquot 500 μL of 24-hour collected urine.

  • Internal Standard Spiking (Critical Step): Spike samples with 10 ng of d4-cortisol and d2-cortisone before extraction. Why? This creates a self-validating system. Any loss of analyte during extraction or ion suppression during MS analysis will equally affect the heavy isotopes, allowing for perfect baseline normalization.

  • Hydrolysis: Add 50 μL of β-glucuronidase/arylsulfatase to cleave conjugated steroid metabolites. Incubate at 37°C for 2 hours.

  • Extraction: Process via Solid Phase Extraction (SPE) using C18 cartridges. Elute with 100% methanol and dry under nitrogen.

  • LC-MS/MS: Reconstitute in mobile phase and inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Calculate the ((5αTHF + THF)/THE) ratio.

Protocol 2: Serum GUDCA/G7oxoLCA Ratio Assay

Causality & Logic: 11β-HSD1 also metabolizes bile acids. The GUDCA/G7oxoLCA ratio is independent of the HPA axis and circadian rhythms, making it a highly reliable blood biomarker for 11β-HSD1 inhibition [4].

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile (containing d4-GUDCA internal standard) to 100 μL of serum.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant directly to LC-MS/MS vials. Monitor the specific MRM transitions for GUDCA (m/z 448.3 → 74.0) and G7oxoLCA (m/z 446.3 → 74.0).

  • Validation: A successful N-cyclopentylazepane-1-sulfonamide treatment will show a significant increase in the GUDCA/G7oxoLCA ratio, confirming systemic target engagement without altering overall bile acid homeostasis.

References

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . ACS Publications.[Link]

  • The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors . PubMed.[Link]

  • Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity . PubMed.[Link]

  • Identification of a human blood biomarker of pharmacological 11β-hydroxysteroid dehydrogenase 1 inhibition . PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclopentylazepane-1-sulfonamide

As a Senior Application Scientist in drug development, I approach the handling of specialized small-molecule APIs and intermediates like N-cyclopentylazepane-1-sulfonamide with a rigorous, risk-based methodology. Because...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the handling of specialized small-molecule APIs and intermediates like N-cyclopentylazepane-1-sulfonamide with a rigorous, risk-based methodology.

Because this specific compound combines a sulfonamide moiety—which is clinically and toxicologically known for potential allergic sensitization, respiratory irritation, and renal toxicity upon systemic exposure[1][2][3]—with a highly lipophilic azepane ring, we must assume enhanced dermal permeability. Standard "good laboratory practices" are insufficient; you need a self-validating system of engineering controls, precise Personal Protective Equipment (PPE), and strict waste segregation.

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely.

Hazard Mechanistic Profiling & PPE Causality

To build a robust safety protocol, we must first understand the causality behind the hazards of N-cyclopentylazepane-1-sulfonamide:

  • Sensitization & Toxicity Risk: Sulfonamides and their derivatives are notorious for causing hypersensitivity reactions (e.g., allergic dermatitis, asthma-like symptoms) and can cause extensive systemic damage if ingested or absorbed[1][2].

  • Dermal Permeation (The Vehicle Effect): The cyclopentyl and azepane groups increase the molecule's lipophilicity. If this compound is dissolved in penetrating organic solvents like DMSO or DMF during assay preparation, its ability to cross the stratum corneum (skin barrier) increases exponentially.

  • Particulate Aerosolization: As a synthesized solid, weighing and transferring the dry powder creates micro-dust that can easily be inhaled, leading to acute respiratory tract irritation[3].

Quantitative PPE Matrix

To mitigate these specific mechanistic risks, the following PPE is strictly required[4][5][6]:

PPE CategorySpecification & StandardMechanistic Rationale (Why we use it)
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against solvent splashes during dissolution and micro-dust during powder transfer. Safety glasses with side shields are insufficient for splash hazards[4][5].
Hands Double-Gloving: Nitrile (≥5 mil)Nitrile offers superior resistance to organic solvents compared to latex, which also carries allergy risks. Double gloving ensures the inner glove remains pristine if the outer glove is contaminated[1][6].
Body 100% Cotton Lab Coat (Knit Cuffs)Prevents particulate accumulation on forearms. Synthetic materials can melt into the skin in a fire; cotton is required underneath[1][4].
Respiratory N95/P100 or Fume HoodMitigates inhalation of aerosolized API powder. Handling must occur in a certified Chemical Fume Hood (80-100 fpm face velocity)[1][3].

Experimental Protocol: Safe Handling & Dissolution

Do not treat this as a standard weighing exercise. Treat it as a high-potency active pharmaceutical ingredient (HPAPI) workflow.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and clear of unnecessary clutter to maintain proper laminar airflow.

  • Don Base PPE: Put on long pants, closed-toe shoes, your lab coat, and ANSI Z87.1 splash goggles[5].

  • Gloving Protocol: Don the inner nitrile gloves, ensuring they cover the knit cuffs of your lab coat. Don the outer nitrile gloves over them[6].

Phase 2: Weighing and Transfer

  • Prepare the Surface: Place a disposable, anti-static weighing mat inside the fume hood.

  • Static Control: Use a grounded anti-static spatula. Static electricity can cause sulfonamide powders to "jump" and aerosolize, increasing inhalation risk.

  • Closed-System Weighing: Weigh the N-cyclopentylazepane-1-sulfonamide directly into a pre-tared, sealable glass or polypropylene vial. Never use open weigh boats which expose the powder to ambient air currents[7].

Phase 3: Dissolution

  • Add Vehicle: Add your solvent (e.g., DMSO, Methanol) directly to the vial while still inside the hood.

  • Seal Before Agitation: Cap the vial tightly before vortexing or sonicating. Never sonicate an open tube of a hazardous API, as ultrasonic waves generate hazardous micro-aerosols.

Phase 4: Doffing and Decontamination

  • Surface Decontamination: Wipe down the exterior of the sealed vial and the spatulas with an appropriate solvent (e.g., 70% ethanol or isopropanol).

  • Doffing: Remove the outer gloves inside the hood by turning them inside out. Dispose of them immediately in the solid hazardous waste bin[6].

  • Final Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

Chemical Waste Disposal Plan

Improper disposal of sulfonamide derivatives can lead to severe environmental toxicity, particularly in aquatic ecosystems where they act as phototoxic pollutants[2]. No chemical waste may ever be disposed of through the sewage system or municipal solid waste[8].

Step 1: Solid Waste Segregation

  • Items: Contaminated outer gloves, anti-static weigh mats, empty API containers, and disposable spatulas.

  • Action: Place in a heavy-duty, sealable polyethylene bag or a rigid, leak-proof container[9]. Label clearly as "Hazardous Solid Waste: Sulfonamide Derivative (Toxic/Sensitizer)"[8].

Step 2: Liquid Waste Segregation

  • Items: Solvent solutions containing N-cyclopentylazepane-1-sulfonamide.

  • Action: Segregate into Halogenated (e.g., if dissolved in DCM) or Non-Halogenated (e.g., if dissolved in DMSO/EtOH) waste streams[10].

  • Storage: Store in a compatible, corrosive-resistant polypropylene or glass container with a tightly sealed cap[7][9]. Deface any original labels with a large "X" using a marker[10].

Step 3: Empty Container Management

  • Action: Triple-rinse the original API container with a compatible solvent inside the fume hood. Pour the rinsate into the appropriate liquid hazardous waste container[10]. The rinsed bottle can then be disposed of in the designated glass/plastic lab waste stream.

Hazard Mitigation Workflow

G API N-cyclopentylazepane-1-sulfonamide (Solid API) HazInh Hazard: Inhalation (Aerosolized Powder) API->HazInh HazDer Hazard: Dermal Absorption (Sensitization/Toxicity) API->HazDer CtrlVent Engineering Control: Chemical Fume Hood HazInh->CtrlVent CtrlPPE PPE Control: Double Nitrile & Splash Goggles HazDer->CtrlPPE Exec Operational Execution: Closed-Vial Dissolution CtrlVent->Exec CtrlPPE->Exec Disp Waste Segregation: Solid & Liquid Streams Exec->Disp

Hazard mitigation pathway for N-cyclopentylazepane-1-sulfonamide handling and disposal.

References

  • Personal Protective Equipment - Environmental Health & Safety Services Syracuse University[Link][4]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Labor Security System[Link][8]

  • Properly Managing Chemical Waste in Laboratories Ace Waste [Link][9]

  • Personal Protective Equipment Requirements for Laboratories NC State University Environmental Health and Safety[Link][5]

  • Chemical Waste Disposal Georgia Institute of Technology Environmental Health & Safety [Link][10]

  • Personal Protective Equipment Stanford Environmental Health & Safety[Link][6]

  • Safety Data Sheet: Complex Sulfonamides Angene Chemical[Link][3]

Sources

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